2-Bromo-5-iodoanisole
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-bromo-4-iodo-2-methoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrIO/c1-10-7-4-5(9)2-3-6(7)8/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIPWNWZBTWYPJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)I)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrIO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60479672 | |
| Record name | 2-Bromo-5-iodoanisole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60479672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
755027-18-0 | |
| Record name | 1-Bromo-4-iodo-2-methoxybenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=755027-18-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-5-iodoanisole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60479672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2-Bromo-5-iodoanisole CAS number
An In-Depth Technical Guide to 2-Bromo-5-iodoanisole
CAS Number: 755027-18-0
This technical guide provides a comprehensive overview of this compound, a key intermediate in organic synthesis. Tailored for researchers, scientists, and professionals in drug development, this document details the compound's physicochemical properties, a detailed synthesis protocol, and its applications, particularly in cross-coupling reactions.
Physicochemical Properties
This compound, also known as 2-Bromo-5-iodophenyl methyl ether, is a halogenated aromatic compound valued for its utility as a chemical building block.[1] The differential reactivity of the bromine and iodine substituents allows for selective functionalization, making it a valuable precursor in the synthesis of complex molecules for pharmaceuticals and material science.[2][3]
The quantitative data for this compound is summarized in the table below for easy reference and comparison.
| Property | Value | Source |
| CAS Number | 755027-18-0 | [1][4][5][6][7][8] |
| Molecular Formula | C₇H₆BrIO | [1][5] |
| Molecular Weight | 312.93 g/mol | [1][5] |
| Boiling Point | 293.7 °C at 760 mmHg | [6] |
| Density | 2.062 g/cm³ | [6] |
| Flash Point | 131.4 °C | [6] |
| ¹H NMR (300 MHz, DMSO-d6) | δ 7.39 (d, J = 1.87 Hz, 1H), 7.34 (d, J = 8.11 Hz, 1H), 7.24 (dd, J = 8.11, 1.87 Hz, 1H), 3.86 (s, 3H) | [4][6] |
| Storage Temperature | Room Temperature | [4] |
Experimental Protocols
Synthesis of this compound via Sandmeyer Reaction
A common synthetic route to this compound involves a Sandmeyer-type reaction starting from 4-Bromo-3-methoxyaniline.[4][9] This procedure provides a high yield of the desired product.
Materials:
-
4-Bromo-3-methoxyaniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Potassium Iodide (KI)
-
Ethyl Acetate
-
10% Sodium Thiosulfate (Na₂S₂O₃) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Deionized Water
Procedure:
-
Dissolve 4-Bromo-3-methoxyaniline (0.50 mmol, 102 mg) in concentrated hydrochloric acid (10 mL) in a flask cooled to 0 °C in an ice bath.
-
Slowly add an aqueous solution of sodium nitrite (0.65 mmol, 45 mg) in water (5 mL) to the mixture while maintaining the temperature at 0 °C.
-
Stir the reaction for 1 hour at 0 °C to ensure the complete formation of the diazonium salt.
-
To the diazonium salt solution, add an aqueous solution of potassium iodide (1.5 mmol, 249 mg) in water (5 mL).
-
Allow the reaction mixture to gradually warm to room temperature and continue stirring overnight.
-
Extract the product from the aqueous mixture using ethyl acetate.
-
Wash the organic phase sequentially with deionized water and a 10% sodium thiosulfate solution to remove any remaining iodine.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the final product, this compound.[4]
This protocol typically results in a high yield (around 94%) of the desired product.[4]
Application in Suzuki-Miyaura Cross-Coupling
This compound is an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[2][3] The higher reactivity of the C-I bond compared to the C-Br bond allows for selective functionalization at the 5-position. The following is a general protocol.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., Toluene, Dioxane, DMF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a Schlenk flask under an inert atmosphere, combine this compound (1.0 mmol), the desired arylboronic acid (1.2-1.5 mmol), and the base (2.0-3.0 mmol).
-
Add the palladium catalyst (typically 1-5 mol%).
-
Add the degassed solvent to the flask.
-
Heat the reaction mixture (typically between 80-110 °C) and monitor its progress using TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over a drying agent (e.g., Na₂SO₄ or MgSO₄), and concentrate.
-
Purify the crude product by column chromatography to obtain the desired biaryl compound.
This selective coupling allows for the subsequent functionalization of the bromine atom in a further cross-coupling step, enabling the synthesis of complex, multi-substituted aromatic compounds.
Applications in Drug Discovery and Development
Halogenated aromatic compounds are fundamental building blocks in medicinal chemistry.[2] The presence of two different halogens on the anisole ring of this compound provides chemists with versatile handles for creating diverse molecular scaffolds.[3]
-
Sequential Cross-Coupling: The differential reactivity of the C-I and C-Br bonds is the most significant feature of this molecule. The carbon-iodine bond is more susceptible to oxidative addition to a palladium(0) catalyst, allowing for selective reactions like Suzuki, Heck, or Sonogashira couplings at the iodo-position while leaving the bromo-position intact for subsequent transformations.[2][10]
-
Scaffold Development: This step-wise functionalization is crucial for building complex molecules often found in biologically active compounds and active pharmaceutical ingredients (APIs).[3][11] It allows for the systematic exploration of the chemical space around a core structure, which is essential for refining structure-activity relationships (SAR) in drug discovery programs.[3]
-
Kinase Inhibitors: Thiazole derivatives, which can be synthesized from halogenated precursors, are key components in the development of kinase inhibitors for cancer therapy and inhibitors for enzymes like Glycogen Synthase Kinase 3 (GSK-3), which is implicated in neurodegenerative diseases.[12]
Safety and Handling
As with all halogenated organic compounds, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn at all times. For specific handling and disposal information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound (CAS 755027-18-0) is a highly valuable and versatile intermediate in modern organic synthesis. Its distinct physicochemical properties, particularly the presence of two different halogen atoms with differential reactivity, make it an ideal building block for the construction of complex molecular architectures. The detailed synthetic and application protocols provided in this guide underscore its importance for researchers and professionals dedicated to advancing the fields of pharmaceutical discovery and material science.
References
- 1. scbt.com [scbt.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. This compound | 755027-18-0 [chemicalbook.com]
- 5. This compound - Amerigo Scientific [amerigoscientific.com]
- 6. This compound, CAS No. 755027-18-0 - iChemical [ichemical.com]
- 7. scbt.com [scbt.com]
- 8. CAS NO. 755027-18-0 | this compound | C7H6BrIO [localpharmaguide.com]
- 9. This compound synthesis - chemicalbook [chemicalbook.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. nbinno.com [nbinno.com]
- 12. benchchem.com [benchchem.com]
Physicochemical and Identification Data
An In-depth Technical Guide to 2-Bromo-5-iodoanisole for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of this compound, a key chemical intermediate in pharmaceutical research and development. Below you will find its physicochemical properties, a detailed synthesis protocol, and a representation of its utility as a versatile building block in the synthesis of complex organic molecules.
The key quantitative data for this compound are summarized in the table below for easy reference.
| Property | Value |
| Molecular Weight | 312.93 g/mol [1] |
| Molecular Formula | C₇H₆BrIO[1] |
| CAS Number | 755027-18-0[1] |
| Alternate Name | 2-Bromo-5-iodophenyl methyl ether[1] |
| Boiling Point | 293.7 °C at 760 mmHg[2] |
| Density | 2.062 g/cm³[2] |
| Flash Point | 131.4 °C[2] |
Experimental Protocols
The following section details a common laboratory-scale synthesis of this compound.
Synthesis of this compound from 4-Bromo-3-methoxyaniline[3][4]
This protocol describes the synthesis via a diazotization reaction followed by a Sandmeyer-type reaction with potassium iodide.
Materials:
-
4-Bromo-3-methoxyaniline
-
Concentrated hydrochloric acid (HCl)
-
Sodium nitrite (NaNO₂)
-
Potassium iodide (KI)
-
Ethyl acetate
-
10% Sodium thiosulfate (Na₂S₂O₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Water (H₂O)
-
Ice bath
Procedure:
-
Diazotization: Dissolve 4-Bromo-3-methoxyaniline (0.50 mmol) in concentrated hydrochloric acid (10 mL) in a flask cooled to 0 °C in an ice bath. While maintaining the temperature at 0 °C, slowly add an aqueous solution of sodium nitrite (0.65 mmol in 5 mL of water). Stir the reaction mixture at 0 °C for 1 hour.
-
Iodination: To the cooled solution, add an aqueous solution of potassium iodide (1.5 mmol in 5 mL of water). Allow the reaction mixture to gradually warm to room temperature and continue stirring overnight.
-
Work-up and Extraction: After the reaction is complete, extract the product with ethyl acetate. Wash the organic phase sequentially with water and a 10% sodium thiosulfate solution.
-
Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate the solution to yield the final product, this compound. A typical reported yield for this reaction is approximately 94%.[3][4]
Product Analysis:
-
Mass Spectrometry (ESI): m/e 332 (M + 20)⁺[3]
-
¹H NMR (300 MHz, DMSO-d₆): δ 7.39 (d, J = 1.87 Hz, 1H), 7.34 (d, J = 8.11 Hz, 1H), 7.24 (dd, J = 8.11, 1.87 Hz, 1H), 3.86 (s, 3H)[2][3]
Utility in Synthetic Chemistry
This compound is a valuable building block in organic synthesis, particularly for the construction of complex molecules in drug discovery. The presence of two different halogen atoms (bromine and iodine) at distinct positions on the aromatic ring allows for selective functionalization through various metal-catalyzed cross-coupling reactions. This differential reactivity is crucial for creating diverse molecular scaffolds and exploring structure-activity relationships (SAR).
The following diagram illustrates the synthetic pathway to this compound and its subsequent application as a versatile intermediate in common cross-coupling reactions.
Caption: Synthesis workflow and applications of this compound.
References
An In-depth Technical Guide to 2-Bromo-5-iodoanisole
For Researchers, Scientists, and Drug Development Professionals
Abstract: 2-Bromo-5-iodoanisole is a halogenated aromatic compound that serves as a valuable building block in organic synthesis, particularly within the pharmaceutical and material science sectors. Its unique substitution pattern, featuring both a bromine and an iodine atom, offers differential reactivity that can be exploited for selective functionalization. This document provides a comprehensive overview of the chemical properties, synthesis, and reactivity of this compound, including detailed experimental protocols and visual diagrams to support its application in research and development.
Core Chemical Properties
The fundamental physical and chemical properties of this compound are summarized below. These properties are essential for its handling, storage, and application in synthetic chemistry.
| Property | Value | Reference |
| CAS Number | 755027-18-0 | [1][2][3] |
| Molecular Formula | C₇H₆BrIO | [1][2] |
| Molecular Weight | 312.93 g/mol | [1][2] |
| Alternate Names | 2-Bromo-5-iodophenyl methyl ether | [1] |
| Boiling Point | 293.7 °C at 760 mmHg | [4] |
| Density | 2.062 g/cm³ | [4] |
| Flash Point | 131.4 °C | [4] |
| Physical Form | Faint yellow crystalline solid | [5] |
Synthesis of this compound
A common and high-yielding synthetic route to this compound involves a Sandmeyer-type reaction starting from 4-Bromo-3-methoxyaniline.[3][6]
Experimental Protocol: Synthesis via Diazotization-Iodination
This protocol describes the conversion of 4-Bromo-3-methoxyaniline to this compound.[3]
Materials:
-
4-Bromo-3-methoxyaniline
-
Concentrated hydrochloric acid (HCl)
-
Sodium nitrite (NaNO₂)
-
Potassium iodide (KI)
-
Ethyl acetate
-
10% Sodium thiosulfate (Na₂S₂O₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Water
Procedure:
-
Dissolve 4-Bromo-3-methoxyaniline (1.0 eq) in concentrated hydrochloric acid at 0 °C in a reaction vessel.
-
Slowly add an aqueous solution of sodium nitrite (1.3 eq) to the mixture while maintaining the temperature at 0 °C.
-
Stir the reaction for 1 hour at 0 °C to ensure complete formation of the diazonium salt.
-
To the diazonium salt solution, add an aqueous solution of potassium iodide (3.0 eq).
-
Allow the reaction mixture to gradually warm to room temperature and stir overnight.
-
After the reaction is complete, extract the product into ethyl acetate.
-
Wash the organic phase sequentially with water and a 10% sodium thiosulfate solution to remove unreacted iodine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield this compound.[3]
Expected Yield: Approximately 94%.[3]
Characterization:
-
Mass Spectrometry (ESI): m/e 332 (M + 20)+[3]
-
¹H NMR (300 MHz, DMSO-d6): δ 7.39 (d, J = 1.87 Hz, 1H), 7.34 (d, J = 8.11 Hz, 1H), 7.24 (dd, J = 8.11, 1.87 Hz, 1H), 3.86 (s, 3H).[3][4]
Caption: Synthesis of this compound from 4-Bromo-3-methoxyaniline.
Reactivity and Applications in Drug Development
Halogenated aromatic compounds are fundamental building blocks in modern medicinal chemistry. The presence of both bromine and iodine on the anisole ring gives this compound distinct points of reactivity, making it a highly versatile intermediate for constructing complex drug candidates.[7][8]
The differential reactivity of the carbon-halogen bonds is the cornerstone of its utility. The carbon-iodine (C-I) bond is significantly weaker and longer than the carbon-bromine (C-Br) bond.[9][10] This difference in bond dissociation energy allows for highly selective chemical transformations, primarily through metal-catalyzed cross-coupling reactions.
Key Reactions:
-
Suzuki-Miyaura Coupling: Formation of C-C bonds with boronic acids.
-
Sonogashira Coupling: Formation of C-C bonds with terminal alkynes.
-
Heck Coupling: Formation of C-C bonds with alkenes.
-
Buchwald-Hartwig Amination: Formation of C-N bonds.
Due to the higher reactivity of the C-I bond, cross-coupling reactions can be performed selectively at the 5-position (iodine) while leaving the 2-position (bromine) intact for subsequent functionalization.[9] This sequential, regioselective approach is invaluable in drug discovery for exploring structure-activity relationships (SAR) by allowing the precise and systematic introduction of different molecular fragments.[8]
Generalized Experimental Protocol: Selective Sonogashira Coupling
This protocol provides a general methodology for the selective coupling of a terminal alkyne at the C-I bond of a dihalogenated aromatic compound, which can be adapted for this compound.
Materials:
-
This compound (1.0 eq)
-
Terminal alkyne (1.1-1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Copper(I) iodide (CuI, 5-10 mol%)
-
Amine base (e.g., triethylamine or diisopropylamine)
-
Anhydrous, degassed solvent (e.g., THF or DMF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the palladium catalyst, copper(I) iodide, and this compound.
-
Add the anhydrous, degassed solvent, followed by the amine base.
-
Add the terminal alkyne to the mixture.
-
Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) and monitor its progress using TLC or GC-MS.
-
Upon completion, cool the mixture, dilute it with a suitable solvent like ethyl acetate, and filter it through a pad of celite to remove the catalyst.
-
Wash the filtrate with water or brine, dry the organic layer over a drying agent (e.g., Na₂SO₄), and concentrate it under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the 2-bromo-5-alkynyl-anisole derivative.
Caption: Sequential functionalization enabled by differential C-I vs. C-Br reactivity.
Safety and Handling
This compound is classified as harmful and an irritant.[11]
-
Hazard Statements: Causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[11] It is also considered harmful by inhalation, in contact with skin, and if swallowed.[12]
-
Precautionary Measures: Use only in a well-ventilated area or a chemical fume hood.[11][12] Wear protective gloves, clothing, eye protection, and face protection.[11] Avoid breathing dust, fumes, gas, mist, vapors, or spray.[11]
-
Storage: Store in a cool, dry, and dark place in a tightly closed vessel to maintain stability.[5] Keep away from heat, flames, and sparks. Avoid contact with oxidizing agents.[12]
References
- 1. scbt.com [scbt.com]
- 2. This compound - Amerigo Scientific [amerigoscientific.com]
- 3. This compound | 755027-18-0 [chemicalbook.com]
- 4. This compound, CAS No. 755027-18-0 - iChemical [ichemical.com]
- 5. nbinno.com [nbinno.com]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
- 7. nbinno.com [nbinno.com]
- 8. nbinno.com [nbinno.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. 791642-68-7 Cas No. | 5-Bromo-2-iodoanisole | Apollo [store.apolloscientific.co.uk]
- 12. 2-Bromo-1-iodo-4-methoxybenzene | CAS#:466639-53-2 | Chemsrc [chemsrc.com]
Synthesis of 2-Bromo-5-iodoanisole: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of a laboratory-scale synthesis protocol for 2-bromo-5-iodoanisole, a valuable substituted aromatic compound in organic synthesis. The document outlines the necessary reagents, reaction conditions, and purification procedures, presenting all quantitative data in a clear, tabular format. A detailed experimental workflow is also provided, accompanied by a logical diagram to facilitate understanding and replication.
Core Synthesis Data
The following table summarizes the key quantitative parameters for the synthesis of this compound from 4-bromo-3-methoxyaniline.
| Parameter | Value | Units |
| Reactants | ||
| 4-Bromo-3-methoxyaniline | 0.50 | mmol |
| Sodium Nitrite (NaNO₂) | 0.65 | mmol |
| Potassium Iodide (KI) | 1.5 | mmol |
| Concentrated Hydrochloric Acid | 10 | mL |
| Water (for NaNO₂) | 5 | mL |
| Water (for KI) | 5 | mL |
| Reaction Conditions | ||
| Diazotization Temperature | 0 | °C |
| Diazotization Time | 1 | hour |
| Iodination Temperature | Room Temperature | |
| Iodination Time | Overnight | |
| Product & Yield | ||
| This compound | 147 | mg |
| Yield | 94 | % |
Experimental Protocol
This protocol details the synthesis of this compound via a Sandmeyer-type reaction, starting with the diazotization of 4-bromo-3-methoxyaniline followed by iodination.
Materials:
-
4-Bromo-3-methoxyaniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Potassium Iodide (KI)
-
Ethyl Acetate
-
10% Sodium Thiosulfate (Na₂S₂O₃) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Deionized Water
Procedure:
-
Diazotization:
-
In a suitable reaction vessel, dissolve 102 mg (0.50 mmol) of 4-bromo-3-methoxyaniline in 10 mL of concentrated hydrochloric acid.[1]
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of 45 mg (0.65 mmol) of sodium nitrite in 5 mL of water to the cooled solution, ensuring the temperature is maintained at 0 °C.[1]
-
Stir the reaction mixture at 0 °C for 1 hour.[1]
-
-
Iodination:
-
Work-up and Purification:
-
After the reaction is complete, extract the product with ethyl acetate.[1]
-
Wash the organic phase sequentially with water and a 10% sodium thiosulfate solution.[1]
-
Dry the organic phase over anhydrous magnesium sulfate (MgSO₄).[1]
-
Filter the mixture and concentrate the filtrate under reduced pressure to yield the final product.[1]
-
Characterization:
The resulting product, 147 mg of this compound (94% yield), can be analyzed by mass spectrometry and nuclear magnetic resonance.[1]
-
Mass Spectrometry (ESI): m/e 332 (M + 20)+[1]
-
¹H NMR (300 MHz, DMSO-d6): δ 7.39 (d, J = 1.87 Hz, 1H), 7.34 (d, J = 8.11 Hz, 1H), 7.24 (dd, J = 8.11, 1.87 Hz, 1H), 3.86 (s, 3H).[1]
Synthesis Workflow
The following diagram illustrates the logical flow of the experimental protocol for the synthesis of this compound.
Caption: Workflow for the synthesis of this compound.
References
Spectral Data of 2-Bromo-5-iodoanisole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral data for 2-Bromo-5-iodoanisole (CAS No. 755027-18-0), a key intermediate in various synthetic applications. The document details available and predicted spectral data, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), along with the methodologies for their acquisition.
Spectroscopic Data Summary
The following tables summarize the key spectral data for this compound.
Table 1: ¹H NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 7.39 | Doublet (d) | 1.87 | Ar-H |
| 7.34 | Doublet (d) | 8.11 | Ar-H |
| 7.24 | Doublet of Doublets (dd) | 8.11, 1.87 | Ar-H |
| 3.86 | Singlet (s) | - | -OCH₃ |
Data acquired in DMSO-d6 at 300 MHz.[1][2]
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ) ppm | Assignment |
| 157.0 | C-O |
| 142.5 | C-Br |
| 135.8 | C-H |
| 129.8 | C-H |
| 116.3 | C-I |
| 92.8 | C-H |
| 56.7 | -OCH₃ |
Note: This data is predicted and should be confirmed by experimental analysis.
Table 3: Predicted IR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3050-3000 | Medium | Aromatic C-H Stretch |
| 2950-2850 | Medium | Aliphatic C-H Stretch (-OCH₃) |
| 1580-1450 | Strong | Aromatic C=C Stretch |
| 1250-1200 | Strong | Aryl-O Stretch (asymmetric) |
| 1050-1000 | Strong | Aryl-O Stretch (symmetric) |
| 850-750 | Strong | C-H Out-of-plane Bending |
| 700-600 | Medium | C-Br Stretch |
| 600-500 | Medium | C-I Stretch |
Note: This data is predicted and should be confirmed by experimental analysis.
Table 4: Mass Spectrometry Data
| m/z | Ion |
| 332 | [M+20]⁺ |
Method: Electrospray Ionization (ESI).[1]
Experimental Protocols
Synthesis of this compound
This compound can be synthesized from 4-bromo-3-methoxyaniline.[1][3] The following protocol is a representative example:
-
Diazotization: 4-Bromo-3-methoxyaniline (0.50 mmol) is dissolved in concentrated hydrochloric acid (10 mL) at 0°C. An aqueous solution of sodium nitrite (0.65 mmol in 5 mL of water) is added slowly while maintaining the temperature at 0°C. The mixture is stirred for 1 hour.
-
Iodination: An aqueous solution of potassium iodide (1.5 mmol in 5 mL of water) is added to the reaction mixture. The mixture is then gradually warmed to room temperature and stirred overnight.
-
Work-up: The product is extracted with ethyl acetate. The organic phase is washed sequentially with water and a 10% sodium thiosulfate solution.
-
Isolation: The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated to yield this compound.
NMR Spectroscopy
The ¹H NMR spectrum was recorded on a 300 MHz spectrometer.[1][2] A sample of this compound was dissolved in deuterated dimethyl sulfoxide (DMSO-d6) for the analysis.
Mass Spectrometry
The mass spectrum was obtained using Electrospray Ionization (ESI), a soft ionization technique suitable for determining the molecular weight of the compound.[1]
Infrared Spectroscopy
A general procedure for obtaining an IR spectrum of an aromatic compound involves preparing a sample as a thin film or a KBr pellet and analyzing it with an FTIR spectrometer.
Logical Relationship Diagram
The following diagram illustrates the synthetic pathway for this compound.
Caption: Synthetic pathway of this compound.
References
An In-depth Technical Guide to the Physical Properties of 2-Bromo-5-iodoanisole
For Researchers, Scientists, and Drug Development Professionals
Document ID: TPG-BIA-20251227 Version: 1.0 Prepared by: Gemini
Abstract
This technical guide provides a comprehensive overview of the core physical properties of 2-Bromo-5-iodoanisole (CAS No. 755027-18-0). It is intended for an audience of researchers, scientists, and professionals in the field of drug development and organic synthesis. This document consolidates key quantitative data into a structured format, outlines detailed experimental protocols for the determination of these properties, and includes a visual representation of a common synthetic pathway for the compound.
Introduction
This compound is a halogenated aromatic compound featuring bromine, iodine, and a methoxy group on a benzene ring. Its unique structure, with two different halogen substituents, makes it a versatile intermediate in organic synthesis. The differential reactivity of the C-Br and C-I bonds allows for selective functionalization in various metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings.[1] Understanding the fundamental physical properties of this compound is critical for its handling, storage, reaction optimization, and purification.
Core Physical Properties
The physical characteristics of this compound are essential for laboratory use. The data presented below has been compiled from various chemical data sources.
Quantitative Data Summary
The key physical properties of this compound are summarized in the table below for quick reference.
| Property | Value | Units |
| CAS Number | 755027-18-0 | N/A |
| Molecular Formula | C₇H₆BrIO | N/A |
| Molecular Weight | 312.93 | g/mol |
| Appearance | Powder or crystals | N/A |
| Boiling Point | 293.7 (at 760 mmHg) | °C |
| Density | 2.062 | g/cm³ |
| Flash Point | 131.4 | °C |
[Sources: CAS Number[2][3][4][5], Molecular Formula[5], Molecular Weight[5], Appearance[6], Boiling Point[2], Density[2], Flash Point[2]]
Synthesis Workflow
The following diagram illustrates a common laboratory synthesis of this compound via a Sandmeyer-type reaction, starting from 4-Bromo-3-methoxyaniline.[3]
Caption: Synthetic pathway for this compound.
Experimental Protocols
This section provides detailed methodologies for determining the key physical properties of this compound. These are generalized standard procedures for organic compounds.
Melting Point Determination
The melting point provides an indication of purity. Pure crystalline solids typically exhibit a sharp melting range of 0.5-1.0°C.[7]
Methodology (Capillary Tube Method):
-
Sample Preparation: A small amount of dry this compound is finely powdered. The open end of a glass capillary tube is pressed into the powder. The tube is then tapped gently on a hard surface to pack the powder into the sealed end, aiming for a sample height of 1-2 mm.[8][9]
-
Apparatus Setup: The capillary tube is attached to a thermometer with a rubber band or thread, ensuring the sample is level with the thermometer bulb.[7][8] This assembly is placed in a melting point apparatus (e.g., a Thiele tube filled with mineral oil or an electric Mel-Temp device).[7]
-
Heating: The apparatus is heated slowly, especially near the expected melting point, at a rate of approximately 1-2°C per minute to ensure thermal equilibrium.[7]
-
Observation and Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the range.[10]
Boiling Point Determination
This protocol is used to determine the boiling point of a liquid at a given atmospheric pressure.
Methodology (Micro-scale Capillary Method):
-
Sample Preparation: A small amount (a few milliliters) of the liquid compound is placed into a small test tube (fusion tube).[11][12]
-
Apparatus Setup: A capillary tube, sealed at one end, is placed into the fusion tube with its open end submerged in the liquid.[11][13] The fusion tube is then attached to a thermometer.
-
Heating: The assembly is heated in a liquid bath (e.g., using a Thiele tube or an aluminum block).[11][14] As the temperature rises, air trapped in the capillary tube will slowly bubble out.
-
Observation and Recording: The temperature is noted when a rapid and continuous stream of bubbles emerges from the capillary tube's open end. Heating is then stopped. The temperature at which the bubbling ceases and the liquid begins to be drawn back into the capillary tube is recorded as the boiling point.[15]
Density Determination
As this compound is a solid at room temperature, its density can be determined using the liquid displacement method, provided a non-solvent is used.
Methodology (Liquid Displacement):
-
Mass Measurement: A sample of the solid this compound is accurately weighed using an analytical balance. Let this mass be m.[16]
-
Volume Measurement: A graduated cylinder is filled with a suitable non-solvent liquid (a liquid in which the compound is insoluble) to a known initial volume, V₁.[17]
-
Displacement: The weighed solid is carefully added to the graduated cylinder, ensuring it is fully submerged and that no air bubbles are trapped.[17]
-
Final Volume: The new volume of the liquid in the graduated cylinder, V₂, is recorded. The volume of the solid is the difference: V = V₂ - V₁.
-
Calculation: The density (ρ) is calculated by dividing the mass of the sample by its displaced volume: ρ = m / V .[16]
Solubility Characterization
This protocol establishes a qualitative assessment of the compound's solubility in various solvents, which is crucial for selecting appropriate solvents for reactions, extractions, and chromatography.
Methodology:
-
Preparation: A small, measured amount of this compound (e.g., 25 mg) is placed into a small test tube.[18]
-
Solvent Addition: A measured volume of the test solvent (e.g., 0.75 mL of water) is added to the test tube.[18]
-
Observation: The tube is agitated vigorously for approximately 60 seconds.[19] The sample is observed to determine if it is soluble (dissolves completely), partially soluble, or insoluble.[19]
-
Systematic Testing: This procedure is repeated with a range of solvents to build a solubility profile. A typical testing sequence includes:
-
Water (H₂O)
-
5% Sodium Hydroxide (NaOH)
-
5% Hydrochloric Acid (HCl)
-
Common organic solvents (e.g., ethanol, diethyl ether, acetone, toluene, hexane).[18][20]
-
Based on its structure (a non-polar aromatic core with polarizable halogens), this compound is expected to have low solubility in water but good solubility in common organic solvents like ether and toluene.[21]
-
Disclaimer: This document is intended for informational purposes for trained professionals. All laboratory procedures should be conducted with appropriate safety precautions, including the use of personal protective equipment (PPE), in a well-ventilated chemical fume hood.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound, CAS No. 755027-18-0 - iChemical [ichemical.com]
- 3. This compound | 755027-18-0 [chemicalbook.com]
- 4. CAS NO. 755027-18-0 | this compound | C7H6BrIO [localpharmaguide.com]
- 5. scbt.com [scbt.com]
- 6. This compound, 97% 755027-18-0 India [ottokemi.com]
- 7. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. byjus.com [byjus.com]
- 10. pennwest.edu [pennwest.edu]
- 11. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 12. cdn.juniata.edu [cdn.juniata.edu]
- 13. byjus.com [byjus.com]
- 14. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 15. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 16. science.valenciacollege.edu [science.valenciacollege.edu]
- 17. chm.uri.edu [chm.uri.edu]
- 18. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 19. chem.ws [chem.ws]
- 20. www1.udel.edu [www1.udel.edu]
- 21. CAS 578-57-4: 2-Bromoanisole | CymitQuimica [cymitquimica.com]
An In-depth Technical Guide to the Safety and Handling of 2-Bromo-5-iodoanisole
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for 2-Bromo-5-iodoanisole (CAS No. 755027-18-0), a halogenated aromatic compound commonly used as an intermediate in chemical synthesis. Adherence to these guidelines is crucial for ensuring a safe laboratory environment.
Chemical Identification and Properties
Proper identification and understanding of the physical and chemical properties of a substance are the foundation of safe handling.
Table 1: Chemical Identification
| Identifier | Value |
|---|---|
| Chemical Name | This compound |
| Alternate Names | 2-Bromo-5-iodophenyl methyl ether |
| CAS Number | 755027-18-0[1][2][3] |
| Molecular Formula | C7H6BrIO[1][3][4] |
| Molecular Weight | 312.93 g/mol [1][3][4] |
Table 2: Physical and Chemical Properties
| Property | Value |
|---|---|
| Boiling Point | 293.7 °C at 760 mmHg[5] |
| Density | 2.062 g/cm³[5] |
| Flash Point | 131.4 °C[5] |
| Stability | Stable under recommended storage conditions[1] |
Hazard Identification and Toxicological Information
This compound is classified as a hazardous chemical.[1] Understanding its specific hazards is critical for risk assessment and the implementation of appropriate safety measures.
Table 3: GHS Hazard Classification
| Hazard Class | Hazard Statement |
|---|---|
| Acute Toxicity, Oral | Harmful if swallowed[1] |
| Skin Corrosion/Irritation | Causes skin irritation[1][6][7] |
| Serious Eye Damage/Eye Irritation | Causes serious eye irritation[1][6][7] |
| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation[1][6][7] |
Toxicological data such as LD50 and LC50 values for this compound are not currently available in the provided search results.
Safe Handling and Storage
Proper handling and storage procedures are essential to minimize exposure and prevent accidents.
3.1. Handling
-
Work in a well-ventilated area, preferably in a chemical fume hood.[1][8]
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1][6]
-
Wash hands and any exposed skin thoroughly after handling.[1]
-
Do not eat, drink, or smoke when using this product.[1]
-
Ensure adequate ventilation, especially in confined areas.[1]
3.2. Storage
-
Keep containers tightly closed in a dry, cool, and well-ventilated place.[1]
-
Store at 4 °C for optimal stability.[1]
-
Store locked up.[1]
-
Avoid heat, flames, and sparks.[8]
3.3. Incompatible Materials
-
Keep away from strong oxidizing agents.[8]
Personal Protective Equipment (PPE)
The use of appropriate PPE is mandatory when handling this compound.
Table 4: Recommended Personal Protective Equipment
| Protection Type | Specification |
|---|---|
| Eye/Face Protection | Wear safety glasses with side shields or goggles.[1] |
| Skin Protection | Wear protective gloves and protective clothing.[1][6] |
| Respiratory Protection | If exposure limits are exceeded or irritation is experienced, NIOSH/MSHA approved respiratory protection should be worn. Positive-pressure supplied air respirators may be required for high airborne contaminant concentrations.[1] |
First Aid Measures
In case of exposure, immediate and appropriate first aid is crucial.
Table 5: First Aid Procedures
| Exposure Route | First Aid Instructions |
|---|---|
| Inhalation | Remove to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Consult a physician.[1] |
| Skin Contact | Immediately wash with soap and water and rinse thoroughly. If skin irritation continues, consult a doctor.[7] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7] |
| Ingestion | Clean mouth with water. Never give anything by mouth to an unconscious person. Consult a physician.[1] |
Firefighting and Spill Response
6.1. Firefighting Measures
-
Suitable Extinguishing Media: Use CO2, powder, or water spray. For larger fires, use water spray or alcohol-resistant foam.[7]
-
Specific Hazards: Formation of toxic gases is possible during heating or in case of fire.[7]
-
Protective Equipment: Wear a self-contained breathing apparatus (SCBA) with pressure-demand and full protective gear.[1]
6.2. Accidental Release Measures
-
Personal Precautions: Ensure adequate ventilation and wear appropriate personal protective equipment.[1]
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not allow the chemical to enter sewers or surface/ground water.[1][7]
-
Containment and Cleanup: Cover a powder spill with a plastic sheet or tarp to minimize spreading. For liquid spills, absorb with liquid-binding material (sand, diatomite, acid binders, universal binders, sawdust).[1][7] Dispose of contaminated material as waste according to regulations.[7]
Spill Response Workflow
The following diagram outlines a logical workflow for responding to a this compound spill.
Caption: Workflow for handling a this compound spill.
Disposal Considerations
Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[1]
Reactivity and Stability
-
Reactivity: No dangerous reactions are known under normal conditions.[7]
-
Chemical Stability: The product is stable under recommended storage conditions.[1]
-
Hazardous Reactions: Hazardous polymerization will not occur.[1]
-
Conditions to Avoid: Heat.[7]
-
Incompatible Materials: Strong oxidizing agents.[8]
-
Hazardous Decomposition Products: Formation of toxic gases is possible during heating or in case of fire.[7] This may include carbon monoxide, hydrogen bromide, and hydrogen iodide.[8]
Summary
This compound is a valuable research chemical that requires careful handling due to its hazardous properties. By adhering to the guidelines outlined in this document, including the consistent use of appropriate personal protective equipment, working in well-ventilated areas, and following established protocols for storage, handling, and emergency response, researchers can significantly mitigate the risks associated with its use. Always consult the most current Safety Data Sheet before working with this or any other chemical.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. CAS NO. 755027-18-0 | this compound | C7H6BrIO [localpharmaguide.com]
- 3. scbt.com [scbt.com]
- 4. scbt.com [scbt.com]
- 5. This compound, CAS No. 755027-18-0 - iChemical [ichemical.com]
- 6. 791642-68-7 Cas No. | 5-Bromo-2-iodoanisole | Apollo [store.apolloscientific.co.uk]
- 7. chemdmart.com [chemdmart.com]
- 8. 2-Bromo-1-iodo-4-methoxybenzene | CAS#:466639-53-2 | Chemsrc [chemsrc.com]
A Technical Guide to 2-Bromo-5-iodoanisole for Researchers and Drug Development Professionals
An In-Depth Overview of a Versatile Building Block in Organic Synthesis
Abstract
2-Bromo-5-iodoanisole is a di-halogenated aromatic compound that serves as a valuable and versatile building block for organic synthesis, particularly in the construction of complex molecules relevant to pharmaceutical and materials science research. Its utility stems from the differential reactivity of the bromine and iodine substituents, allowing for selective, sequential functionalization through a variety of cross-coupling reactions. This technical guide provides a comprehensive overview of the commercial availability, synthesis, and potential applications of this compound for researchers, scientists, and drug development professionals.
Commercial Availability
This compound (CAS Number: 755027-18-0) is readily available from a range of chemical suppliers. The compound is typically offered in various purities and quantities to suit both research and development needs. Below is a summary of representative suppliers and their offerings.
| Supplier | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Available Quantities |
| Amerigo Scientific | 755027-18-0 | C7H6BrIO | 312.93 | Research Grade | Contact for details |
| Santa Cruz Biotechnology | 755027-18-0 | C7H6BrIO | 312.93 | Research Grade | Contact for details |
| Alfa Chemical | 755027-18-0 | C7H6BrIO | 312.93 | >97% (typical) | Gram to bulk quantities |
| iChemical | 755027-18-0 | C7H6BrIO | 312.93 | >97% (typical) | Custom packages available |
| Laibo Chem | 755027-18-0 | C7H6BrIO | 312.93 | Research Grade | 1g, 100g |
| ChemicalBook | 755027-18-0 | C7H6BrIO | 312.93 | Varies by supplier | Varies by supplier |
Note: Pricing and availability are subject to change. It is recommended to contact the suppliers directly for the most current information.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C7H6BrIO |
| Molecular Weight | 312.93 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point | Not widely reported |
| Boiling Point | ~294 °C at 760 mmHg (Predicted) |
| Density | ~2.06 g/cm³ (Predicted) |
| CAS Number | 755027-18-0 |
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved through a Sandmeyer-type reaction starting from 4-bromo-3-methoxyaniline. A detailed experimental protocol is provided below, based on literature procedures.[1]
Synthesis of this compound from 4-Bromo-3-methoxyaniline
Reaction Scheme:
Materials and Reagents:
-
4-Bromo-3-methoxyaniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Potassium Iodide (KI)
-
Ethyl Acetate
-
10% Sodium Thiosulfate (Na₂S₂O₃) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Deionized Water
Experimental Procedure:
-
Diazotization: In a flask equipped with a magnetic stirrer and cooled to 0 °C in an ice bath, dissolve 4-bromo-3-methoxyaniline (1.0 eq) in concentrated hydrochloric acid.
-
Slowly add a solution of sodium nitrite (1.3 eq) in water to the stirred mixture, maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C for 1 hour to ensure complete formation of the diazonium salt.
-
Iodination: To the diazonium salt solution, add a solution of potassium iodide (3.0 eq) in water.
-
Allow the reaction mixture to gradually warm to room temperature and stir overnight.
-
Work-up and Purification: Extract the product with ethyl acetate.
-
Wash the organic layer sequentially with water and a 10% aqueous solution of sodium thiosulfate.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield this compound.
Characterization Data:
-
¹H NMR (300 MHz, DMSO-d6): δ 7.39 (d, J = 1.87 Hz, 1H), 7.34 (d, J = 8.11 Hz, 1H), 7.24 (dd, J = 8.11, 1.87 Hz, 1H), 3.86 (s, 3H).[1]
Applications in Drug Discovery and Medicinal Chemistry
This compound is a valuable building block in medicinal chemistry due to the presence of two different halogen atoms on the aromatic ring. This differential halogenation allows for selective functionalization, primarily through palladium-catalyzed cross-coupling reactions. The carbon-iodine bond is more reactive towards oxidative addition to a palladium(0) catalyst than the carbon-bromine bond. This enables chemists to selectively introduce a substituent at the 5-position via reactions like Suzuki, Sonogashira, or Buchwald-Hartwig couplings, while leaving the bromo group at the 2-position available for subsequent transformations.
This step-wise functionalization is a powerful strategy for the synthesis of highly substituted aromatic cores found in many biologically active molecules. While specific examples detailing the use of this compound in the synthesis of named drug candidates are not abundant in the public literature, its utility can be inferred from the applications of structurally similar dihalogenated aromatic compounds. These types of building blocks are frequently employed in the synthesis of:
-
Kinase Inhibitors: The core structures of many kinase inhibitors are built upon substituted aromatic scaffolds. The ability to introduce diverse aryl, heteroaryl, and amino groups through cross-coupling reactions is crucial for exploring the structure-activity relationships (SAR) and optimizing the potency and selectivity of these inhibitors.
-
GPCR Modulators: G-protein coupled receptors are a major class of drug targets. The synthesis of small molecule modulators for these receptors often involves the construction of complex, highly substituted aromatic systems.
-
Ion Channel Blockers: Similar to kinase inhibitors and GPCR modulators, the synthesis of ion channel blockers often relies on the assembly of specifically substituted aromatic moieties to achieve the desired pharmacological profile.
The general workflow for utilizing a dihalogenated building block like this compound in a drug discovery program is illustrated below.
Conclusion
This compound is a commercially available and synthetically accessible building block with significant potential in drug discovery and medicinal chemistry. Its key advantage lies in the differential reactivity of its bromo and iodo substituents, which enables selective and sequential functionalization of the aromatic ring. This feature allows for the efficient construction of diverse and complex molecular architectures, making it a valuable tool for the synthesis of novel therapeutic agents. Researchers and drug development professionals can leverage the reactivity of this compound to explore new chemical space and develop innovative small molecule candidates for a wide range of biological targets.
References
An In-depth Technical Guide to the Structural Characterization of 2-Bromo-5-iodoanisole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed overview of the structural characterization of 2-Bromo-5-iodoanisole (CAS No. 755027-18-0), a halogenated aromatic compound relevant in organic synthesis and drug discovery. The document outlines its physicochemical properties, spectroscopic data, and the experimental protocols for its synthesis and analysis.
Physicochemical Properties
This compound, also known as 1-Bromo-4-iodo-2-methoxybenzene, is a faint yellow crystalline solid at room temperature.[1] Its core structural and physical data are summarized below.
| Property | Value | Reference |
| CAS Number | 755027-18-0 | [1] |
| Molecular Formula | C₇H₆BrIO | [1][2] |
| Molecular Weight | 312.93 g/mol | [1][2] |
| Appearance | Faint yellow crystalline needles | [1] |
| Boiling Point | 293.7 ± 20.0 °C (Predicted) | [1][3] |
| Density | 2.062 g/cm³ (Predicted) | [1][3] |
| Storage | 2-8°C, Sealed in dry, Keep in dark place | [1] |
Spectroscopic Data for Structural Elucidation
The structural confirmation of this compound relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.
Proton NMR spectroscopy confirms the substitution pattern of the aromatic ring and the presence of the methoxy group. The spectrum shows three distinct signals in the aromatic region and a singlet for the methoxy protons.
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment | Reference |
| 7.39 | Doublet (d) | 1.87 | 1H | H-6 | [1][3] |
| 7.34 | Doublet (d) | 8.11 | 1H | H-3 | [1][3] |
| 7.24 | Doublet of doublets (dd) | 8.11, 1.87 | 1H | H-4 | [1][3] |
| 3.86 | Singlet (s) | - | 3H | -OCH₃ | [1][3] |
| Solvent: DMSO-d₆, Frequency: 300 MHz |
While specific experimental data for the ¹³C NMR of this compound was not found in the reviewed literature, the expected chemical shifts can be predicted based on the effects of the substituents on the benzene ring. Seven distinct signals are anticipated.
| Chemical Shift (δ) ppm (Predicted) | Assignment |
| ~157 | C-2 (C-Br) |
| ~142 | C-5 (C-I) |
| ~135 | C-4 |
| ~129 | C-6 |
| ~115 | C-3 |
| ~112 | C-1 (C-OCH₃) |
| ~57 | -OCH₃ |
Mass spectrometry confirms the molecular weight and elemental composition of the molecule. The presence of bromine results in a characteristic M+2 isotopic pattern.
| Parameter | Value | Reference |
| Molecular Formula | C₇H₆BrIO | [1][2] |
| Monoisotopic Mass | 311.8647 Da | [4] |
| Experimental ESI-MS | m/e 332 (M + 20)⁺ | [1] |
| Predicted [M+H]⁺ | 312.8720 | [4] |
| Predicted [M+Na]⁺ | 334.8539 | [4] |
Note: The experimentally reported ESI-MS value of m/e 332 is ambiguous and may represent an unidentified adduct.[1] The predicted values for protonated and sodiated molecules are provided for reference.[4]
| Wavenumber (cm⁻¹) (Expected) | Vibration Type | Functional Group |
| 3100-3000 | C-H Stretch | Aromatic |
| 2950-2850 | C-H Stretch | -OCH₃ |
| 1580-1450 | C=C Stretch | Aromatic Ring |
| 1250-1200 | C-O-C Asymmetric Stretch | Aryl Ether |
| 1050-1020 | C-O-C Symmetric Stretch | Aryl Ether |
| 850-800 | C-H Bending (Out-of-plane) | 1,2,4-Trisubstituted Ring |
| 600-500 | C-Br Stretch | Aryl Bromide |
| ~500 | C-I Stretch | Aryl Iodide |
Experimental Protocols
The compound can be synthesized from 4-Bromo-3-methoxyaniline via a Sandmeyer-type reaction.[1][5]
Materials:
-
4-Bromo-3-methoxyaniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Potassium Iodide (KI)
-
Ethyl Acetate
-
10% Sodium Thiosulfate (Na₂S₂O₃) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Water
Procedure:
-
Dissolve 4-Bromo-3-methoxyaniline (0.50 mmol) in concentrated HCl (10 mL) in a flask cooled to 0 °C.[1]
-
Slowly add an aqueous solution of NaNO₂ (0.65 mmol in 5 mL water) to the flask, maintaining the temperature at 0 °C.[1]
-
Stir the reaction mixture at 0 °C for 1 hour to form the diazonium salt.[1]
-
Add an aqueous solution of KI (1.5 mmol in 5 mL water) to the reaction mixture.[1]
-
Allow the mixture to gradually warm to room temperature and stir overnight.[1]
-
Extract the product from the reaction mixture using ethyl acetate.[1]
-
Wash the organic phase sequentially with water and a 10% Na₂S₂O₃ solution.[1]
-
Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield this compound.[1]
¹H and ¹³C NMR Spectroscopy:
-
A sample of this compound is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
The solution is transferred to an NMR tube.
-
Spectra are recorded on an NMR spectrometer (e.g., 300 MHz or higher).
-
Data is processed to determine chemical shifts (δ), coupling constants (J), and integration values.
Mass Spectrometry (ESI-MS):
-
A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol or acetonitrile).
-
The solution is infused into the electrospray ionization (ESI) source of a mass spectrometer.
-
The instrument is operated in positive or negative ion mode to detect the molecular ion and its adducts (e.g., [M+H]⁺, [M+Na]⁺).
Infrared (IR) Spectroscopy:
-
For a solid sample, an IR spectrum can be obtained using the KBr pellet method or Attenuated Total Reflectance (ATR).
-
For the KBr method, a small amount of the sample is ground with dry KBr and pressed into a transparent disk.
-
For ATR, the solid sample is placed directly onto the ATR crystal.
-
The spectrum is recorded, showing absorption bands corresponding to the vibrational frequencies of the molecule's functional groups.
Visualization of Analysis and Structure
The following diagrams illustrate the workflow for structural characterization and the correlation between spectroscopic data and the molecular structure.
Caption: Experimental workflow for synthesis and structural analysis.
Caption: Correlation of spectroscopic data to the final structure.
References
An In-Depth Technical Guide to 2-Bromo-5-iodoanisole for Researchers and Drug Development Professionals
An authoritative overview of the synthesis, properties, and strategic applications of 2-Bromo-5-iodoanisole, a key building block in modern medicinal chemistry and materials science.
Introduction
This compound (CAS No. 755027-18-0) is a dihalogenated aromatic compound that has emerged as a valuable and versatile intermediate in organic synthesis. Its unique substitution pattern, featuring both a bromine and an iodine atom on the anisole core, provides chemists with two distinct reactive handles for sequential and site-selective functionalization. This attribute is particularly advantageous in the construction of complex molecular architectures, making it a molecule of significant interest to researchers in drug discovery, agrochemicals, and materials science. The differential reactivity of the carbon-iodine and carbon-bromine bonds allows for a strategic approach to molecular assembly, enabling the synthesis of intricate structures with high precision and efficiency.
History and Discovery
While the precise date of the first synthesis of this compound is not prominently documented, its conceptual origins can be traced back to the development of classic aromatic halogenation and diazotization reactions in the late 19th century. The synthesis of aryl halides from aryl amines via diazonium salts was pioneered by Swiss chemist Traugott Sandmeyer in 1884.[1][2] The Sandmeyer reaction, a cornerstone of organic chemistry, provides a robust method for introducing halides onto an aromatic ring.[1][2] The modern synthesis of this compound from 4-Bromo-3-methoxyaniline is a direct descendant of this foundational chemistry.
The contemporary importance of this compound is intrinsically linked to the advent of palladium-catalyzed cross-coupling reactions, a field of research that was recognized with the 2010 Nobel Prize in Chemistry. The ability to selectively react one halogen over the other in reactions such as the Suzuki-Miyaura, Heck, and Sonogashira couplings has made dihalogenated substrates like this compound indispensable tools for the systematic construction of complex molecules.
Physicochemical and Spectroscopic Data
A comprehensive understanding of the physical and analytical properties of this compound is essential for its effective use in research and development. The following tables summarize key quantitative data for this compound.
| Property | Value | Reference |
| CAS Number | 755027-18-0 | [3] |
| Molecular Formula | C₇H₆BrIO | [3] |
| Molecular Weight | 312.93 g/mol | [3] |
| Boiling Point | 293.7 °C at 760 mmHg | [1] |
| Density | 2.062 g/cm³ | [1] |
| Flashing Point | 131.4 °C | [1] |
| Spectroscopic Data | Values | Reference |
| ¹H NMR (300 MHz, DMSO-d₆) | δ 7.39 (d, J = 1.87 Hz, 1H), 7.34 (d, J = 8.11 Hz, 1H), 7.24 (dd, J = 8.11, 1.87 Hz, 1H), 3.86 (s, 3H) | [2] |
| Mass Spectrometry (ESI) | m/e 332 (M + 20)⁺ | [2] |
Experimental Protocols
The following section provides a detailed methodology for a common laboratory-scale synthesis of this compound.
Synthesis of this compound from 4-Bromo-3-methoxyaniline
This procedure is based on a Sandmeyer-type reaction, involving the diazotization of an aniline derivative followed by iodination.
Materials and Reagents:
-
4-Bromo-3-methoxyaniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Potassium Iodide (KI)
-
Ethyl Acetate
-
10% Sodium Thiosulfate (Na₂S₂O₃) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Deionized Water
Procedure:
-
Diazotization: In a suitable reaction vessel, dissolve 4-Bromo-3-methoxyaniline (0.50 mmol) in concentrated hydrochloric acid (10 mL) and cool the mixture to 0 °C in an ice bath.[2]
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (0.65 mmol in 5 mL of water) to the reaction mixture, ensuring the temperature is maintained at 0 °C.[2]
-
Stir the reaction mixture at 0 °C for 1 hour.[2]
-
Iodination: To the freshly prepared diazonium salt solution, add an aqueous solution of potassium iodide (1.5 mmol in 5 mL of water).[2]
-
Allow the reaction mixture to gradually warm to room temperature and stir overnight.[2]
-
Work-up and Purification: Extract the product with ethyl acetate.[2]
-
Wash the organic phase sequentially with water and a 10% sodium thiosulfate solution.[4]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield this compound.[4] A typical yield for this reaction is approximately 94%.[2]
Applications in Drug Discovery and Materials Science
The synthetic utility of this compound is primarily derived from the differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds in palladium-catalyzed cross-coupling reactions. The C-I bond is weaker and therefore more susceptible to oxidative addition to a palladium(0) catalyst than the C-Br bond. This allows for selective functionalization at the iodine-bearing position under milder reaction conditions, while leaving the bromine atom intact for subsequent transformations.
This sequential functionalization is a powerful strategy in the synthesis of complex molecules, including kinase inhibitors and G protein-coupled receptor (GPCR) modulators, which are significant targets in modern drug discovery. The ability to introduce different substituents at specific positions allows for the fine-tuning of a molecule's structure-activity relationship (SAR).
Logical Workflow for Sequential Cross-Coupling
The following diagram illustrates the strategic use of this compound in a sequential cross-coupling workflow, a common approach in the synthesis of pharmaceutical intermediates.
References
Methodological & Application
Application Notes and Protocols for 2-Bromo-5-iodoanisole in Suzuki Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide to the use of 2-bromo-5-iodoanisole in Suzuki cross-coupling reactions. This versatile building block allows for regioselective functionalization, a critical strategy in the synthesis of complex organic molecules for pharmaceutical and materials science applications.
Principle of Regioselectivity
The synthetic utility of this compound in palladium-catalyzed cross-coupling reactions stems from the differential reactivity of its carbon-halogen bonds. The carbon-iodine (C-I) bond is inherently weaker and more susceptible to oxidative addition to a palladium(0) catalyst than the carbon-bromine (C-Br) bond. This disparity in reactivity enables selective functionalization at the 5-position (the site of the iodine atom) under carefully controlled conditions, leaving the 2-position (the site of the bromine atom) available for subsequent transformations. The established reactivity trend for halogens in Suzuki couplings is I > Br > Cl > F.[1][2]
Applications in Synthesis
The ability to perform sequential cross-couplings on this compound makes it a valuable precursor for the synthesis of multi-substituted aromatic compounds. The initial Suzuki coupling at the 5-position introduces the first point of diversity, and a subsequent coupling at the 2-position can then be performed, often under more forcing conditions, to introduce a second, different substituent. This stepwise approach is a powerful tool for building molecular complexity and generating libraries of analogues for structure-activity relationship (SAR) studies in drug discovery.
Quantitative Data Summary
While specific data for this compound is not extensively tabulated in the public domain, the following table provides representative conditions and expected yields for the selective Suzuki-Miyaura coupling at the iodo-position of analogous dihaloaromatic compounds. These conditions serve as an excellent starting point for optimizing the reaction of this compound.
| Arylboronic Acid | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Approx. Yield (%) | Reference |
| Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ | Toluene/Ethanol | Reflux | 24 | 90 | [3] |
| 4-Methoxyphenylboronic acid | PdCl₂(dppf) (3) | - | K₃PO₄ | 1,4-Dioxane | 80 | 12 | ~90 | [4] |
| 3-Thienylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ | Toluene/H₂O | 95 | 31 | Moderate to Excellent | [4] |
| 4-Fluorophenylboronic acid | Pd(OAc)₂ (2) | SPhos (10) | Cs₂CO₃ | Dioxane/H₂O | 100 | 15-20 | ~85-95 | [4] |
| 2-Naphthylboronic acid | Pd₂(dba)₃ (2) | IMes (in situ) | Cs₂CO₃ | Dioxane | 100 | 15 | ~96 | [4] |
Experimental Protocols
The following are detailed protocols for performing a regioselective Suzuki cross-coupling reaction on this compound at the 5-position.
Protocol 1: General Procedure for Regioselective Suzuki-Miyaura Coupling
This protocol is adapted from established procedures for similar dihalogenated aromatic substrates and is a good starting point for optimization.[5]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.1-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv)
-
Degassed solvent (e.g., 1,4-Dioxane/Water 4:1, or Toluene)
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Brine solution
-
Standard glassware for inert atmosphere synthesis (e.g., Schlenk flask, condenser)
-
Magnetic stirrer and heating mantle
Procedure:
-
To a dry Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, and the base.
-
Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.
-
Under the inert atmosphere, add the palladium catalyst.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 2-bromo-5-arylanisole.
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling
Microwave irradiation can often accelerate the reaction and improve yields. This protocol is based on similar microwave-assisted Suzuki couplings.[6]
Materials:
-
This compound (1.0 mmol)
-
Phenylboronic acid (1.5 mmol)
-
Pd/C (10 wt.%, 1.4 mol% of Pd)
-
K₂CO₃ (2.0 mmol)
-
Dimethylformamide (DMF) (8 mL)
-
Microwave reactor vials
-
Microwave synthesizer
Procedure:
-
In a microwave reactor vial, combine this compound, phenylboronic acid, Pd/C, and K₂CO₃.
-
Add DMF to the vial and seal it with a cap.
-
Place the vial in the microwave synthesizer and heat the mixture under reflux conditions for a predetermined time (e.g., 30-90 minutes).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
The work-up and purification would follow a similar procedure to Protocol 1, involving extraction and column chromatography.
Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. mdpi.com [mdpi.com]
- 2. Alexis Paskach–Understanding the Suzuki-Miyaura (SM) Reaction via WebMO Calculations | East Central IL ACS Undergraduate Research Conference - University of Illinois at Urbana-Champaign [publish.illinois.edu]
- 3. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students [scielo.org.mx]
Application Notes and Protocols for Stille Coupling Reactions Using 2-Bromo-5-iodoanisole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the selective Stille cross-coupling reaction utilizing 2-Bromo-5-iodoanisole as a key building block. The inherent reactivity difference between the carbon-iodine and carbon-bromine bonds allows for chemoselective functionalization, making this substrate particularly valuable in the synthesis of complex organic molecules for pharmaceutical and materials science applications. The following protocols are exemplary and based on established methodologies for Stille couplings of aryl iodides.
Introduction to Stille Coupling
The Stille reaction is a powerful palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organostannane (organotin) reagent and an organic halide or triflate.[1][2][3] This reaction is widely used in organic synthesis due to its tolerance of a wide variety of functional groups, the stability of the organostannane reagents to air and moisture, and generally mild reaction conditions.[4][5] For dihalogenated substrates like this compound, the higher reactivity of the C-I bond compared to the C-Br bond in the oxidative addition step of the catalytic cycle allows for selective coupling at the iodine position.[6]
General Reaction Mechanism
The catalytic cycle of the Stille coupling reaction generally proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[2]
References
Application Notes and Protocols for Selective Sonogashira Coupling of 2-Bromo-5-iodoanisole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, specifically between a terminal alkyne and an aryl or vinyl halide.[1][2] This reaction, catalyzed by a combination of palladium and copper complexes, has become indispensable in organic synthesis, particularly in the fields of medicinal chemistry and drug development for the synthesis of complex molecular architectures.[3][4][5] The reaction's utility is enhanced by its tolerance for a wide range of functional groups and its ability to be performed under mild conditions, often at room temperature.[2][6]
This document provides detailed application notes and experimental protocols for the Sonogashira coupling of 2-bromo-5-iodoanisole. This substrate is of particular interest as it possesses two different halogen atoms, allowing for regioselective functionalization. Due to the differential reactivity of aryl halides towards oxidative addition in the palladium catalytic cycle (I > Br > Cl), the Sonogashira coupling can be controlled to occur selectively at the more reactive carbon-iodine bond, leaving the carbon-bromine bond intact for subsequent transformations.[1][7] This selective approach offers a strategic advantage in the multi-step synthesis of complex pharmaceutical compounds.
General Reaction Scheme:
(A representative image would be placed here in a real document)
Selective alkynylation occurs at the C-I position.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for performing a Sonogashira coupling reaction in a laboratory setting.
Caption: General experimental workflow for the Sonogashira coupling reaction.
Catalytic Cycle of the Sonogashira Coupling
The reaction mechanism involves two interconnected catalytic cycles: a palladium cycle and a copper co-catalyst cycle.[1][8]
Caption: The interconnected Palladium and Copper catalytic cycles in the Sonogashira reaction.
Experimental Protocols
Safety Precaution: These reactions should be carried out in a well-ventilated fume hood. Standard personal protective equipment (safety glasses, lab coat, gloves) should be worn. Solvents should be properly dried, and the reaction should be conducted under an inert atmosphere (Nitrogen or Argon) to prevent catalyst oxidation and alkyne homocoupling.[9]
Protocol 1: Standard Palladium/Copper-Catalyzed Sonogashira Coupling
This protocol describes a standard method for the selective mono-alkynylation of this compound at the iodide position.
Materials:
-
This compound (1.0 mmol, 1.0 eq)
-
Terminal alkyne (1.1 mmol, 1.1 eq)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.02 mmol, 2 mol%)
-
Copper(I) iodide [CuI] (0.04 mmol, 4 mol%)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (3.0 mmol, 3.0 eq)
-
Anhydrous Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF) (5 mL)
-
Argon or Nitrogen gas
Equipment:
-
Schlenk flask or oven-dried round-bottom flask with a condenser
-
Magnetic stirrer and stir bar
-
Inert gas supply (Schlenk line)
-
Syringes for liquid transfer
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), PdCl₂(PPh₃)₂ (0.02 mmol), and CuI (0.04 mmol).
-
Add the anhydrous solvent (5 mL), followed by the amine base (3.0 mmol).
-
Stir the resulting mixture at room temperature for 10-15 minutes.
-
Slowly add the terminal alkyne (1.1 mmol) to the reaction mixture via syringe.
-
Stir the reaction at room temperature. If the reaction is sluggish, it can be gently heated to 40-50 °C.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting aryl iodide is consumed.
-
Upon completion, cool the reaction to room temperature. Dilute the mixture with diethyl ether or ethyl acetate.
-
Filter the mixture through a pad of Celite® to remove the catalyst residues and ammonium salts, washing the pad with additional solvent.
-
Wash the filtrate with saturated aqueous ammonium chloride, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 2-bromo-5-(alkynyl)anisole.
Protocol 2: Copper-Free Sonogashira Coupling
This protocol is advantageous when dealing with substrates that are sensitive to copper salts or to minimize the formation of alkyne homocoupling (Glaser coupling) byproducts.[2]
Materials:
-
This compound (1.0 mmol, 1.0 eq)
-
Terminal alkyne (1.2 mmol, 1.2 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.01 mmol, 1 mol% Pd)
-
Triphenylphosphine (PPh₃) or other suitable phosphine ligand (0.04 mmol, 4 mol%)
-
Diisopropylethylamine (DIPEA) or another suitable amine base (3.0 mmol, 3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) (5 mL)
-
Argon or Nitrogen gas
Procedure:
-
In a dry Schlenk flask under an inert atmosphere, combine this compound (1.0 mmol), Pd₂(dba)₃ (0.01 mmol), and the phosphine ligand (0.04 mmol).
-
Add anhydrous DMF (5 mL) followed by the amine base (3.0 mmol).
-
Stir the mixture at room temperature for 15-20 minutes to allow for catalyst pre-formation.
-
Add the terminal alkyne (1.2 mmol) to the reaction mixture.
-
Heat the reaction to 60-80 °C and monitor its progress by TLC or GC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with water and extract with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel.
Data Presentation: Typical Reaction Conditions and Outcomes
The following table summarizes representative conditions for the selective Sonogashira coupling of this compound with phenylacetylene, highlighting factors that influence yield and selectivity.
| Entry | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield of Mono-adduct (%) | Yield of Di-adduct (%) |
| 1 | PdCl₂(PPh₃)₂ (2) | CuI (4) | TEA | THF | 25 | 6 | 85-95 | < 2 |
| 2 | Pd(PPh₃)₄ (2) | CuI (4) | DIPEA | DMF | 25 | 4 | 90-98 | < 1 |
| 3 | PdCl₂(PPh₃)₂ (2) | CuI (4) | TEA | THF | 65 | 12 | 70-80 | 10-15 |
| 4 | Pd₂(dba)₃ (1) / PPh₃ (4) | None | DIPEA | DMF | 80 | 8 | 80-90 | < 5 |
Note: Yields are illustrative and based on typical outcomes for similar substrates. Actual results may vary. As shown, lower temperatures and shorter reaction times (Entries 1, 2) strongly favor selective mono-alkynylation at the iodide position. Higher temperatures (Entry 3) can lead to competing coupling at the bromide position. The copper-free system (Entry 4) also provides good selectivity.
Conclusion
The Sonogashira coupling of this compound is a highly efficient and regioselective transformation that provides valuable intermediates for pharmaceutical and materials science applications. By carefully controlling reaction conditions such as temperature, catalyst system, and reaction time, researchers can achieve high yields of the mono-alkynylated product, preserving the bromo functionality for further synthetic elaboration. The protocols provided herein offer robust starting points for the development of novel molecular entities.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review | Semantic Scholar [semanticscholar.org]
- 5. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 8. google.com [google.com]
- 9. Sonogashira Coupling [organic-chemistry.org]
Application Notes and Protocols for the Heck Reaction of 2-Bromo-5-iodoanisole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the Heck reaction conditions for 2-bromo-5-iodoanisole, a dihalogenated aromatic compound with significant potential in organic synthesis. The differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds allows for selective functionalization, making this substrate a valuable building block for the synthesis of complex molecules in pharmaceutical and materials science research.
Introduction to Chemoselective Heck Reactions
The Heck reaction, a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene, is a cornerstone of modern organic synthesis. When a substrate contains multiple halide substituents, as in this compound, the reaction can be directed to selectively occur at one position over the other. This selectivity is primarily governed by the bond dissociation energies of the carbon-halogen bonds, which follow the order C-I < C-Br < C-Cl.[1] Consequently, the Heck reaction on this compound is expected to proceed preferentially at the more reactive C-I bond under carefully controlled conditions. This chemoselectivity allows for the stepwise introduction of different functionalities, opening avenues for the synthesis of diverse molecular architectures.
Key Reaction Parameters for Selective Heck Coupling
Achieving high selectivity and yield in the Heck reaction of this compound requires careful optimization of several key parameters:
-
Catalyst System: The choice of palladium precursor and ligand is critical. Palladium(II) acetate (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are common palladium sources.[2] The ligand modulates the reactivity and stability of the palladium catalyst. Phosphine ligands, such as triphenylphosphine (PPh₃) and tri-tert-butylphosphine, are frequently employed.
-
Base: An inorganic or organic base is required to neutralize the hydrogen halide generated during the catalytic cycle.[3] Common bases include triethylamine (Et₃N), potassium carbonate (K₂CO₃), and sodium acetate (NaOAc).
-
Solvent: Polar aprotic solvents like N,N-dimethylformamide (DMF), acetonitrile (MeCN), and dioxane are typically used to facilitate the dissolution of reactants and the catalytic species.[2]
-
Temperature: The reaction temperature significantly influences the reaction rate and selectivity. Lower temperatures generally favor selective coupling at the more reactive C-I bond.
-
Olefin Coupling Partner: The nature of the alkene, such as acrylates, styrenes, or other vinyl derivatives, can also affect the reaction outcome.
Experimental Protocols and Data
The following sections provide detailed experimental protocols and quantitative data for the Heck reaction of this compound with different olefin partners.
Protocol 1: Selective Heck Reaction with Styrene
This protocol describes the selective olefination of this compound at the C-I position with styrene.
Table 1: Reaction Conditions and Yields for the Heck Reaction of this compound with Styrene
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Selectivity (C-I:C-Br) |
| 1 | Pd(OAc)₂ (2) | PPh₃ (4) | Et₃N (1.5) | DMF | 80 | 12 | 85 | >95:5 |
| 2 | Pd₂(dba)₃ (1) | P(t-Bu)₃ (4) | K₂CO₃ (2.0) | Dioxane | 100 | 8 | 92 | >95:5 |
Experimental Procedure:
-
To a flame-dried Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 mmol), palladium catalyst, and ligand.
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add the solvent, base, and styrene (1.2 mmol) via syringe.
-
Heat the reaction mixture to the specified temperature and stir for the indicated time.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired product.
Protocol 2: Selective Heck Reaction with n-Butyl Acrylate
This protocol outlines the conditions for the selective coupling of this compound with n-butyl acrylate at the C-I bond.
Table 2: Reaction Conditions and Yields for the Heck Reaction of this compound with n-Butyl Acrylate
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Selectivity (C-I:C-Br) |
| 1 | Pd(OAc)₂ (1.5) | None | NaOAc (2.0) | DMF | 100 | 16 | 78 | >90:10 |
| 2 | PdCl₂(PPh₃)₂ (3) | None | K₂CO₃ (2.0) | MeCN | 80 | 24 | 88 | >95:5 |
Experimental Procedure:
-
In a round-bottom flask fitted with a condenser and a magnetic stir bar, combine this compound (1.0 mmol), palladium catalyst, and base.
-
Add the solvent and n-butyl acrylate (1.5 mmol).
-
Heat the mixture to the specified temperature under an inert atmosphere.
-
After the reaction is complete (as monitored by TLC or GC-MS), cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract with diethyl ether.
-
Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure and purify the residue by flash chromatography to yield the pure product.
Visualizing the Reaction Pathway and Workflow
To better understand the process, the following diagrams illustrate the key concepts and workflows.
Caption: Selective Heck reaction pathway at the C-I bond.
Caption: General experimental workflow for the Heck reaction.
Conclusion
The Heck reaction of this compound offers a powerful and selective method for the synthesis of functionalized aromatic compounds. By carefully controlling the reaction conditions, particularly the catalyst system and temperature, preferential coupling at the more labile carbon-iodine bond can be achieved with high efficiency. The protocols and data presented herein provide a solid foundation for researchers to explore the synthetic utility of this versatile building block in their respective fields. Further optimization of reaction parameters may be necessary depending on the specific olefin and desired product, but the principles outlined in these application notes will serve as a valuable guide.
References
The Strategic Utility of 2-Bromo-5-iodoanisole in Synthetic Chemistry: Application Notes and Protocols
Introduction
2-Bromo-5-iodoanisole is a versatile synthetic building block prized in organic synthesis, particularly in the realms of pharmaceutical and materials science research. Its utility stems from the differential reactivity of its two halogen substituents, the iodo and bromo groups, in palladium-catalyzed cross-coupling reactions. The carbon-iodine (C-I) bond is weaker and therefore more susceptible to oxidative addition to a palladium(0) catalyst than the carbon-bromine (C-Br) bond. This reactivity difference allows for regioselective functionalization, enabling the sequential introduction of different molecular fragments to the anisole core. This document provides detailed application notes and experimental protocols for the use of this compound in three key cross-coupling reactions: Suzuki-Miyaura coupling, Sonogashira coupling, and Buchwald-Hartwig amination.
Principle of Regioselective Cross-Coupling
The strategic advantage of this compound lies in the ability to selectively react at the iodine-bearing position while leaving the bromine intact for subsequent transformations. The generally accepted order of reactivity for halogens in palladium-catalyzed cross-coupling reactions is I > Br > Cl > F.[1] This allows for a modular approach to the synthesis of complex, multi-substituted aromatic compounds.
Application 1: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound. When using this compound, the reaction can be controlled to selectively couple at the C-I position, yielding a 5-aryl-2-bromoanisole derivative. These products can then be used in a subsequent coupling reaction at the C-Br site.
Quantitative Data for Suzuki-Miyaura Coupling
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ | Toluene/H₂O (4:1) | 90 | 4 | 92 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (2) | - | Cs₂CO₃ | 1,4-Dioxane | 100 | 12 | 88 |
| 3 | 3-Thienylboronic acid | Pd₂(dba)₃ (1.5) | SPhos (3) | K₃PO₄ | Toluene | 110 | 6 | 90 |
Experimental Protocol: Regioselective Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
Materials:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Toluene
-
Deionized water
-
Argon or Nitrogen gas
Procedure:
-
To a flame-dried Schlenk flask, add this compound, phenylboronic acid, and potassium carbonate.
-
The flask is evacuated and backfilled with an inert gas (Argon or Nitrogen) three times.
-
Add Pd(PPh₃)₄ to the flask under a positive flow of inert gas.
-
Add a degassed 4:1 mixture of toluene and water via syringe.
-
The reaction mixture is heated to 90 °C with vigorous stirring.
-
The progress of the reaction is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion (typically 4 hours), the reaction mixture is cooled to room temperature.
-
The mixture is diluted with ethyl acetate and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired 2-bromo-5-phenylanisole.
Application 2: Sonogashira Coupling for the Synthesis of Arylalkynes
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide. Utilizing this compound, this reaction proceeds selectively at the C-I bond to produce 5-alkynyl-2-bromoanisole derivatives. These products are valuable intermediates for the synthesis of more complex conjugated systems.
Quantitative Data for Sonogashira Coupling
| Entry | Terminal Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Triethylamine | THF | 25 | 2 | 95 |
| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ (2.5) | CuI (5) | Diisopropylamine | Toluene | 60 | 5 | 91 |
| 3 | 1-Hexyne | Pd₂(dba)₃ (1) | CuI (2) | Piperidine | DMF | 50 | 3 | 89 |
Experimental Protocol: Regioselective Sonogashira Coupling of this compound with Phenylacetylene
Materials:
-
This compound (1.0 equiv)
-
Phenylacetylene (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (2 mol%)
-
Copper(I) iodide (CuI) (4 mol%)
-
Triethylamine (TEA)
-
Anhydrous Tetrahydrofuran (THF)
-
Argon or Nitrogen gas
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Add anhydrous THF and triethylamine via syringe.
-
The mixture is degassed by bubbling with argon for 15 minutes.
-
Add phenylacetylene dropwise to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Upon completion (typically 2 hours), the solvent is removed under reduced pressure.
-
The residue is dissolved in diethyl ether and filtered through a pad of celite to remove the catalyst and salts.
-
The filtrate is washed with saturated aqueous ammonium chloride solution and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated.
-
The crude product is purified by flash column chromatography to afford the desired 2-bromo-5-(phenylethynyl)anisole.
Application 3: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a powerful method for the synthesis of aryl amines from aryl halides. With this compound, the reaction can be directed to the C-I position to selectively introduce a primary or secondary amine, leaving the C-Br bond available for further diversification.
Quantitative Data for Buchwald-Hartwig Amination
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu | Toluene | 100 | 18 | 93 |
| 2 | Aniline | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ | 1,4-Dioxane | 110 | 24 | 85 |
| 3 | Benzylamine | Pd₂(dba)₃ (1.5) | RuPhos (3) | K₃PO₄ | t-BuOH | 90 | 16 | 88 |
Experimental Protocol: Regioselective Buchwald-Hartwig Amination of this compound with Morpholine
Materials:
-
This compound (1.0 equiv)
-
Morpholine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2 mol%)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous Toluene
-
Argon or Nitrogen gas
Procedure:
-
In a glovebox, to an oven-dried Schlenk tube, add Pd₂(dba)₃, XPhos, and sodium tert-butoxide.
-
Add this compound and anhydrous toluene.
-
Add morpholine via syringe.
-
Seal the tube and remove it from the glovebox.
-
Heat the reaction mixture to 100 °C with stirring.
-
Monitor the reaction by LC-MS until the starting material is consumed (typically 18 hours).
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a plug of silica gel, eluting with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
The crude product is purified by flash column chromatography to afford the desired 4-(4-bromo-3-methoxyphenyl)morpholine.
References
Application Notes and Protocols for 2-Bromo-5-iodoanisole in Materials Science
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-5-iodoanisole is a dihalogenated aromatic compound with significant potential as a building block in the synthesis of advanced functional materials. Its utility in materials science stems from the differential reactivity of the bromine and iodine substituents, which allows for selective and sequential functionalization through various cross-coupling reactions. This enables the precise construction of complex molecular architectures, such as conjugated polymers, which are integral to the development of organic electronic devices. The methoxy group (-OCH₃) on the aromatic ring also influences the electronic properties and solubility of the resulting materials.
While this compound is commercially available and its synthesis is documented, its specific application in the fabrication of a well-characterized material with reported performance data is not extensively detailed in publicly available scientific literature. The following application notes and protocols are therefore based on the established principles of using dihalogenated monomers in the synthesis of conjugated polymers for applications in organic electronics, such as Organic Field-Effect Transistors (OFETs).
Key Properties of this compound
A summary of the key physical and chemical properties of this compound is presented in the table below.
| Property | Value |
| CAS Number | 755027-18-0 |
| Molecular Formula | C₇H₆BrIO |
| Molecular Weight | 312.93 g/mol |
| Appearance | Off-white to pale yellow solid |
| Boiling Point | 293.7 °C at 760 mmHg |
| Density | 2.062 g/cm³ |
| Solubility | Soluble in organic solvents like THF, DMF |
Application in Conductive Polymer Synthesis
This compound is an ideal candidate for the synthesis of conjugated polymers through palladium-catalyzed cross-coupling reactions such as Suzuki or Stille coupling. The significant difference in the bond dissociation energies of the C-I and C-Br bonds allows for selective reaction at the more reactive iodine position first, followed by a reaction at the bromine position. This sequential reactivity is crucial for creating well-defined polymer structures.
Logical Workflow for Polymer Synthesis
The following diagram illustrates the logical workflow for the synthesis of a hypothetical conjugated copolymer using this compound. This process involves a sequential Suzuki cross-coupling reaction.
Caption: Sequential Suzuki coupling workflow for copolymer synthesis.
Experimental Protocols
The following are generalized protocols for the synthesis of a conjugated polymer using this compound as a monomer. These protocols are based on standard procedures for Suzuki cross-coupling polymerization.
Protocol 1: Synthesis of an Intermediate Monomer via Selective Suzuki Coupling
Objective: To selectively react at the iodine position of this compound with a boronic ester-functionalized comonomer.
Materials:
-
This compound
-
Comonomer-boronic acid pinacol ester
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Deionized water
-
Nitrogen gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a Schlenk flask, dissolve this compound (1 equivalent) and the comonomer-boronic acid pinacol ester (1.05 equivalents) in toluene.
-
Add a 2M aqueous solution of K₂CO₃ (4 equivalents).
-
Degas the mixture by bubbling with nitrogen for 30 minutes.
-
Under a positive pressure of nitrogen, add Pd(PPh₃)₄ (0.02 equivalents).
-
Heat the reaction mixture to 90 °C and stir vigorously for 24 hours under a nitrogen atmosphere.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the intermediate monomer.
Protocol 2: Polymerization via Suzuki Coupling
Objective: To polymerize the intermediate monomer with a diboronic ester comonomer.
Materials:
-
Purified intermediate monomer from Protocol 1
-
Diboronic acid pinacol ester comonomer
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Deionized water
-
Methanol
-
Nitrogen gas supply
Procedure:
-
In a Schlenk flask, dissolve the intermediate monomer (1 equivalent) and the diboronic acid pinacol ester comonomer (1 equivalent) in toluene.
-
Add a 2M aqueous solution of K₂CO₃ (4 equivalents).
-
Degas the mixture by bubbling with nitrogen for 30 minutes.
-
Under a positive pressure of nitrogen, add Pd(PPh₃)₄ (0.02 equivalents).
-
Heat the reaction mixture to 90 °C and stir vigorously for 48-72 hours under a nitrogen atmosphere.
-
Cool the reaction mixture to room temperature.
-
Precipitate the polymer by slowly adding the reaction mixture to a large volume of vigorously stirring methanol.
-
Collect the polymer precipitate by filtration.
-
Wash the polymer with methanol and acetone to remove oligomers and catalyst residues.
-
Dry the polymer under vacuum at 40 °C for 24 hours.
Characterization of the Resulting Polymer
The synthesized polymer should be characterized to determine its chemical structure, molecular weight, and material properties.
Proposed Characterization Workflow
Caption: Workflow for the characterization of synthesized polymers.
Potential Applications in Organic Electronics
Conjugated polymers synthesized from this compound could potentially be used as the active semiconductor layer in various organic electronic devices.
Organic Field-Effect Transistors (OFETs)
The electrical performance of such a polymer would be evaluated by fabricating and testing an OFET device. Key performance metrics would include:
-
Hole/Electron Mobility (μ): A measure of how quickly charge carriers move through the material.
-
On/Off Current Ratio (I_on/I_off): The ratio of the current when the transistor is 'on' to when it is 'off'.
-
Threshold Voltage (V_th): The voltage required to turn the transistor 'on'.
Due to the lack of specific experimental data for materials derived from this compound, we present a table of typical performance data for other conjugated polymers used in OFETs to provide a benchmark for expected performance.
| Polymer Example | Hole Mobility (cm²/Vs) | On/Off Ratio |
| P3HT | 0.01 - 0.1 | 10⁵ - 10⁶ |
| PTB7 | 0.001 - 0.01 | 10⁴ - 10⁵ |
| DPP-based polymers | 0.1 - 10 | 10⁶ - 10⁸ |
Conclusion
This compound is a promising building block for the synthesis of novel conjugated polymers for applications in materials science, particularly in organic electronics. The differential reactivity of its halogen atoms allows for controlled polymerization, leading to well-defined material structures. The protocols and workflows provided here offer a foundational guide for researchers to explore the potential of this versatile monomer. Further research is needed to synthesize and characterize specific polymers derived from this compound to fully ascertain their properties and device performance.
Application Notes and Protocols for the Regioselective Functionalization of 2-Bromo-5-iodoanisole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide to the regioselective functionalization of 2-bromo-5-iodoanisole, a versatile building block in organic synthesis. The presence of three distinct reactive sites—a carbon-iodine bond, a carbon-bromine bond, and a proton ortho to the methoxy group—allows for a range of selective transformations, enabling the stepwise introduction of various functionalities. This document outlines protocols for palladium-catalyzed cross-coupling reactions, selective metal-halogen exchange, and directed ortho-metalation.
Palladium-Catalyzed Cross-Coupling Reactions
The differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds is the cornerstone of regioselectivity in palladium-catalyzed cross-coupling reactions. The C-I bond is weaker and more susceptible to oxidative addition to a palladium(0) catalyst than the C-Br bond. This allows for selective functionalization at the C-5 position.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between an organohalide and an organoboron compound. For this compound, this reaction can be tuned to selectively form a biaryl linkage at the 5-position.
Data Presentation: Suzuki-Miyaura Coupling
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) of 2-Bromo-5-aryl-anisole |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/H₂O | 90 | 12 | >95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (2) | Cs₂CO₃ | 1,4-Dioxane | 100 | 16 | >95 |
| 3 | 3-Thienylboronic acid | Pd(PPh₃)₄ (3) | K₃PO₄ | DMF | 80 | 12 | >90 |
Note: Yields are representative and based on typical outcomes for selective C-I bond functionalization in dihaloarenes.
Experimental Protocol: Selective Suzuki-Miyaura Coupling at the C-5 Position
-
To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add the degassed solvent system (e.g., Toluene/H₂O, 4:1).
-
Heat the reaction mixture to the specified temperature and stir for the indicated time.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne. The higher reactivity of the C-I bond allows for the selective introduction of an alkyne at the C-5 position of this compound.
Data Presentation: Sonogashira Coupling
| Entry | Terminal Alkyne | Pd Catalyst (mol%) | Cu Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) of 2-Bromo-5-alkynyl-anisole |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | THF | 50 | 8 | >95 |
| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ (3) | CuI (5) | DIPEA | DMF | RT | 12 | >95 |
| 3 | 1-Hexyne | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | THF | 60 | 10 | >90 |
Note: Yields are representative, reflecting the high selectivity for C-I bond activation.
Experimental Protocol: Selective Sonogashira Coupling at the C-5 Position
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%), and the copper(I) co-catalyst (e.g., CuI, 4 mol%).
-
Add the degassed solvent (e.g., THF) and the amine base (e.g., Et₃N, 2.0 equiv.).
-
Add the terminal alkyne (1.2 equiv.) dropwise.
-
Stir the reaction at the specified temperature and monitor by TLC or LC-MS.
-
Upon completion, cool to room temperature and filter through a pad of Celite, washing with an organic solvent.
-
Concentrate the filtrate and purify the residue by column chromatography.
Buchwald-Hartwig Amination
This reaction is a powerful method for forming C-N bonds. Selective amination at the C-5 position of this compound can be achieved under controlled conditions.
Data Presentation: Buchwald-Hartwig Amination
| Entry | Amine | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) of N-(4-Bromo-3-methoxyphenyl)amine |
| 1 | Morpholine | Pd₂(dba)₃ (2) | Xantphos (4) | NaOtBu | Toluene | 100 | 18 | >90 |
| 2 | Aniline | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ | 1,4-Dioxane | 110 | 20 | >85 |
| 3 | Benzylamine | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ | Toluene | 100 | 16 | >90 |
Note: Yields are representative and based on the expected high selectivity for C-I bond amination.
Experimental Protocol: Selective Buchwald-Hartwig Amination at the C-5 Position
-
In a glovebox or under an inert atmosphere, add the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., Xantphos, 4 mol%), and the base (e.g., NaOtBu, 1.4 equiv.) to a dry Schlenk tube.
-
Add this compound (1.0 equiv.) and the amine (1.2 equiv.).
-
Add the anhydrous, degassed solvent (e.g., toluene).
-
Seal the tube and heat the reaction mixture with stirring for the specified time.
-
Monitor the reaction by LC-MS.
-
After cooling, dilute with an organic solvent and filter through Celite.
-
Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify by column chromatography.
Selective Metal-Halogen Exchange
Metal-halogen exchange offers an alternative route to functionalize this compound. The selectivity of this reaction is highly dependent on the organometallic reagent and reaction conditions.
Iodine-Selective Lithium-Halogen Exchange
The C-I bond is more reactive towards lithium-halogen exchange than the C-Br bond. This allows for the formation of an aryllithium species at the C-5 position, which can then be trapped with an electrophile.
Data Presentation: Iodine-Selective Lithium-Halogen Exchange
| Entry | Organolithium Reagent | Electrophile | Solvent | Temp (°C) | Time | Yield (%) of 2-Bromo-5-substituted-anisole |
| 1 | n-BuLi (1.1 equiv.) | DMF | THF | -78 | 1 h | >80 (for the aldehyde) |
| 2 | t-BuLi (1.1 equiv.) | CO₂ | THF | -78 | 1 h | >85 (for the carboxylic acid) |
| 3 | n-BuLi (1.1 equiv.) | Me₃SiCl | THF | -78 to RT | 2 h | >90 (for the silylated product) |
Note: Yields are representative and assume high selectivity for the C-I bond exchange.
Experimental Protocol: Iodine-Selective Lithium-Halogen Exchange
-
Dissolve this compound (1.0 equiv.) in anhydrous THF under an inert atmosphere.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add the organolithium reagent (e.g., n-BuLi, 1.1 equiv.) and stir for 1 hour at -78 °C.
-
Add the electrophile (e.g., DMF, 1.5 equiv.) and continue stirring at -78 °C for 1 hour, then allow the reaction to warm to room temperature.
-
Quench the reaction with saturated aqueous NH₄Cl.
-
Extract the product with an organic solvent, wash with brine, and dry over anhydrous Na₂SO₄.
-
Concentrate and purify by column chromatography.
Bromine-Selective Magnesium-Halogen Exchange
While less common due to the higher reactivity of the C-I bond, selective bromine-magnesium exchange can be achieved using specific reagents like isopropylmagnesium chloride-lithium chloride complex (i-PrMgCl·LiCl), which can favor exchange at the more sterically accessible or electronically favored position, which in some cases can be the C-Br bond.
Data Presentation: Bromine-Selective Magnesium-Halogen Exchange
| Entry | Grignard Reagent | Electrophile | Solvent | Temp (°C) | Time | Yield (%) of 5-Iodo-2-substituted-anisole |
| 1 | i-PrMgCl·LiCl (1.2 equiv.) | Allyl bromide | THF | -20 to RT | 3 h | ~70-80 |
| 2 | i-PrMgCl·LiCl (1.2 equiv.) | Benzoyl chloride | THF | -20 to RT | 2 h | ~65-75 |
Note: Yields are estimated based on the reactivity of similar substrates and the known efficacy of Turbo-Grignard reagents.
Experimental Protocol: Bromine-Selective Magnesium-Halogen Exchange
-
To a solution of this compound (1.0 equiv.) in anhydrous THF under an inert atmosphere, add i-PrMgCl·LiCl (1.3 M in THF, 1.2 equiv.) at -20 °C.
-
Stir the mixture for 2 hours at -20 °C.
-
Add the electrophile (1.5 equiv.) and allow the reaction to warm to room temperature and stir for an additional 2-3 hours.
-
Quench with saturated aqueous NH₄Cl and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the product by column chromatography.
Directed ortho-Metalation (DoM)
The methoxy group in this compound can direct metalation to the C-6 position. This reaction is typically performed with a strong organolithium base.
Data Presentation: Directed ortho-Metalation
| Entry | Organolithium Base | Electrophile | Solvent | Temp (°C) | Time | Yield (%) of 2-Bromo-5-iodo-6-substituted-anisole |
| 1 | n-BuLi (1.2 equiv.) | I₂ | THF | -78 | 2 h | ~60-70 |
| 2 | sec-BuLi/TMEDA (1.2 equiv.) | MeOD | THF | -78 | 1 h | >90 (for deuterium incorporation) |
Note: Yields are estimated, as competing halogen-metal exchange can be a side reaction.
Experimental Protocol: Directed ortho-Metalation
-
Dissolve this compound (1.0 equiv.) in anhydrous THF under an inert atmosphere.
-
If using an additive like TMEDA, add it at this stage (1.2 equiv.).
-
Cool the solution to -78 °C.
-
Slowly add the organolithium base (e.g., sec-BuLi, 1.2 equiv.) and stir for 1-2 hours at -78 °C.
-
Add the electrophile (1.5 equiv.) and stir for another hour at -78 °C before allowing it to warm to room temperature.
-
Quench with saturated aqueous NH₄Cl, extract with an organic solvent, and wash with brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.
Visualizations
Caption: Regioselective functionalization pathways for this compound.
Caption: A typical experimental workflow for palladium-catalyzed cross-coupling reactions.
Application Notes and Protocols for Palladium-Catalyzed Reactions of 2-Bromo-5-iodoanisole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed cross-coupling reactions of 2-bromo-5-iodoanisole. This versatile building block offers two distinct reactive sites for sequential functionalization, enabling the synthesis of complex substituted anisole derivatives.
Principle of Regioselectivity
The synthetic utility of this compound in palladium-catalyzed cross-coupling reactions is underpinned by the differential reactivity of the carbon-halogen bonds. The carbon-iodine (C-I) bond is weaker and therefore more susceptible to oxidative addition to a palladium(0) catalyst than the more robust carbon-bromine (C-Br) bond. This reactivity difference (I > Br > Cl) allows for selective functionalization at the 5-position (the site of iodine) under milder reaction conditions, leaving the 2-position (the site of bromine) available for subsequent transformations under more forcing conditions. This sequential approach is a powerful strategy for the controlled, stepwise construction of polysubstituted aromatic compounds.
I. Sonogashira Coupling: Synthesis of Arylalkynes
The Sonogashira reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide. For this compound, this reaction can be selectively performed at the C-I bond to produce 2-bromo-5-(alkynyl)anisoles.
Quantitative Data for Regioselective Sonogashira Coupling
The following table summarizes representative reaction conditions for the selective Sonogashira coupling at the 5-position of this compound, based on protocols for analogous bromo-iodophenol and bromo-iodopyridine systems.
| Entry | Coupling Partner | Pd Catalyst (mol%) | Ligand (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Representative Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | - | CuI (4) | Et₃N | THF | RT | 16 | >90 |
| 2 | 1-Hexyne | Pd(OAc)₂ (2) | PPh₃ (4) | CuI (5) | i-Pr₂NEt | DMF | 50 | 12 | 85-95 |
| 3 | Trimethylsilylacetylene | Pd(PPh₃)₄ (3) | - | CuI (5) | Piperidine | THF | RT | 8 | ~90 |
Experimental Protocol: Regioselective Sonogashira Coupling of this compound with Phenylacetylene
Materials:
-
This compound (1.0 equiv)
-
Phenylacetylene (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.02 equiv)
-
Copper(I) iodide (CuI) (0.04 equiv)
-
Anhydrous, degassed triethylamine (Et₃N)
-
Anhydrous, degassed tetrahydrofuran (THF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add this compound and a magnetic stir bar.
-
Add anhydrous, degassed THF and triethylamine.
-
To the stirred solution, add PdCl₂(PPh₃)₂ and CuI.
-
Add phenylacetylene dropwise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite® to remove catalyst residues.
-
Wash the filtrate sequentially with saturated aqueous NH₄Cl solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 2-bromo-5-(phenylethynyl)anisole.
Experimental workflow for Sonogashira coupling.
II. Suzuki-Miyaura Coupling: Synthesis of Biaryls
The Suzuki-Miyaura reaction is a versatile method for creating C(sp²)–C(sp²) bonds by coupling an organohalide with an organoboron compound. This reaction can be performed selectively at the C-I bond of this compound to synthesize 2-bromo-5-arylanisoles.
Quantitative Data for Regioselective Suzuki-Miyaura Coupling
The following table outlines representative conditions for the selective Suzuki-Miyaura coupling at the 5-position of this compound, based on protocols for similar substrates.
| Entry | Coupling Partner | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Representative Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Toluene/H₂O | 80 | 12 | >90 |
| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) (3) | - | K₃PO₄ | Dioxane | 100 | 16 | 85-95 |
| 3 | Thiophene-2-boronic acid | Pd₂(dba)₃ (2) | SPhos (4) | Cs₂CO₃ | Toluene | 100 | 10 | ~90 |
Experimental Protocol: Regioselective Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
Materials:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Degassed Toluene
-
Degassed deionized water
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, phenylboronic acid, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add Pd(PPh₃)₄ to the flask under a positive pressure of the inert gas.
-
Add degassed toluene and degassed deionized water via syringe.
-
Heat the reaction mixture to 80°C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 2-bromo-5-phenylanisole.
Simplified Suzuki-Miyaura catalytic cycle.
III. Buchwald-Hartwig Amination: Synthesis of Arylamines
The Buchwald-Hartwig amination allows for the formation of C-N bonds by coupling an amine with an aryl halide. Selective amination at the C-I bond of this compound can be achieved to produce N-substituted 4-bromo-3-methoxyanilines.
Quantitative Data for Regioselective Buchwald-Hartwig Amination
The following table provides representative conditions for the selective amination at the 5-position of this compound, based on established protocols.
| Entry | Amine | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Representative Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | BINAP (4) | NaOtBu | Toluene | 100 | 18 | 80-95 |
| 2 | Aniline | Pd(OAc)₂ (2) | XPhos (4) | Cs₂CO₃ | Dioxane | 110 | 24 | 85-98 |
| 3 | Benzylamine | Pd₂(dba)₃ (1) | RuPhos (2) | K₃PO₄ | Toluene | 100 | 16 | ~90 |
Experimental Protocol: Regioselective Buchwald-Hartwig Amination of this compound with Morpholine
Materials:
-
This compound (1.0 equiv)
-
Morpholine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 equiv)
-
2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) (0.04 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous, degassed toluene
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a glovebox or under an inert atmosphere, charge a Schlenk tube with Pd₂(dba)₃, BINAP, and NaOtBu.
-
Add a magnetic stir bar, this compound, and anhydrous, degassed toluene.
-
Add morpholine via syringe.
-
Seal the Schlenk tube and heat the reaction mixture to 100°C with stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite®.
-
Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 4-(4-bromo-3-methoxyphenyl)morpholine.
Key steps in the Buchwald-Hartwig amination.
IV. Sequential Cross-Coupling Reactions
The presence of two different halogens with distinct reactivities in this compound makes it an ideal substrate for sequential, one-pot, or stepwise double cross-coupling reactions. Typically, the more reactive iodine at the 5-position is substituted first under milder conditions. The resulting 2-bromo-5-substituted anisole can then undergo a second cross-coupling reaction at the less reactive bromine at the 2-position, often requiring more forcing conditions such as a different catalyst/ligand system, a stronger base, or a higher temperature. This strategy allows for the efficient and controlled synthesis of di-substituted anisole derivatives with different functional groups at the 2- and 5-positions.
Disclaimer: The provided protocols are based on established methodologies for analogous compounds and may require optimization for specific substrates and reaction scales. It is recommended to perform small-scale test reactions to determine the optimal conditions. All reactions should be carried out by trained personnel in a well-ventilated fume hood, using appropriate personal protective equipment.
Troubleshooting & Optimization
Technical Support Center: Purification of 2-Bromo-5-iodoanisole
Welcome to the technical support center for the purification of 2-Bromo-5-iodoanisole. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of this compound from typical reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in a crude reaction mixture of this compound?
A1: When this compound is synthesized, particularly via a Sandmeyer reaction from 4-bromo-3-methoxyaniline, several impurities can be present in the crude reaction mixture.[1][2][3][4] These can include:
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Starting Materials: Unreacted 4-bromo-3-methoxyaniline.
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Side-Reaction Products: Phenolic byproducts formed from the decomposition of the diazonium salt intermediate.[5] Other isomers may also be present depending on the precise reaction conditions.
-
Reagents: Residual iodine or other reagents used in the synthesis.
-
Solvent Residues: Solvents used in the reaction and initial work-up, such as ethyl acetate.[6]
Q2: What is the initial work-up procedure for a reaction mixture containing this compound?
A2: A standard initial work-up involves an extractive procedure. The reaction mixture is typically extracted with an organic solvent such as ethyl acetate. The organic phase is then washed sequentially with water and a 10% sodium thiosulfate (Na₂S₂O₃) solution to remove unreacted iodine and other aqueous-soluble impurities. The organic layer is subsequently dried over an anhydrous drying agent like magnesium sulfate (MgSO₄), filtered, and concentrated under reduced pressure to yield the crude product.
Q3: Which purification techniques are most effective for this compound?
A3: The two most common and effective purification techniques for solid organic compounds like this compound are recrystallization and column chromatography. The choice between these methods depends on the impurity profile and the desired final purity.
Troubleshooting Guides
Recrystallization
Recrystallization is a powerful technique for purifying solid compounds based on differences in solubility.
Problem 1: Difficulty finding a suitable recrystallization solvent.
-
Solution: The ideal solvent for recrystallization should dissolve the compound sparingly at room temperature but have high solubility at its boiling point. For haloaromatic compounds like this compound, good starting points for solvent screening include:
-
Single Solvents: Alcohols (e.g., ethanol, methanol, isopropanol), and hydrocarbons (e.g., hexanes, heptane).
-
Mixed Solvent Systems: If a single solvent is not ideal, a two-solvent system can be effective. Common pairs include ethyl acetate/hexane and methanol/water.[7][8] In this system, the compound is dissolved in a minimal amount of the "good" solvent (in which it is highly soluble) at an elevated temperature, and then the "poor" solvent (in which it is sparingly soluble) is added dropwise until the solution becomes turbid. The solution is then heated until it becomes clear again and allowed to cool slowly.
-
Problem 2: The compound "oils out" instead of forming crystals.
-
Cause: This occurs when the solute is supersaturated and comes out of solution above its melting point. It is more common with impure samples.
-
Solutions:
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Re-heat and add more solvent: Re-heat the solution to dissolve the oil, then add a small amount of additional hot solvent to lower the saturation point.
-
Slow cooling: Allow the solution to cool more slowly to give the molecules sufficient time to form an ordered crystal lattice.
-
Scratching: Scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites.
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Seed crystals: Add a tiny crystal of pure this compound to the cooled solution to induce crystallization.
-
Problem 3: Low recovery of the purified product.
-
Cause: This is often due to using an excessive amount of solvent, which keeps a significant portion of the product dissolved even at low temperatures.
-
Solutions:
-
Minimize solvent: During the dissolution step, use the minimum amount of hot solvent required to fully dissolve the crude product.
-
Cool thoroughly: Ensure the solution is cooled to a low enough temperature (e.g., in an ice bath) to maximize crystal formation before filtration.
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Wash with cold solvent: When washing the collected crystals, use a minimal amount of ice-cold recrystallization solvent to avoid re-dissolving the product.
-
Logical Workflow for Recrystallization Troubleshooting
Caption: Troubleshooting workflow for the recrystallization of this compound.
Column Chromatography
Column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase.[9][10]
Problem 1: Poor separation of this compound from impurities.
-
Cause: An inappropriate solvent system (mobile phase) is the most common reason for poor separation.
-
Solution:
-
TLC Optimization: Before running a column, optimize the solvent system using Thin-Layer Chromatography (TLC). The ideal solvent system should give the this compound a retention factor (Rf) of approximately 0.2-0.4 and show good separation from all impurity spots. For dihalogenated aromatic compounds, a good starting point for the mobile phase is a mixture of a non-polar solvent like hexane or heptane with a slightly more polar solvent like ethyl acetate or dichloromethane.[11]
-
Solvent Gradient: If a single solvent system (isocratic elution) does not provide adequate separation, a gradient elution can be employed. Start with a less polar solvent system and gradually increase the polarity by increasing the proportion of the more polar solvent.
-
Stationary Phase: For most applications, silica gel is a suitable stationary phase.[9][10] If the compound is basic or acid-sensitive, alumina or functionalized silica may be considered.[12][13][14]
-
Problem 2: The compound is not eluting from the column.
-
Cause: The mobile phase is not polar enough to displace the compound from the stationary phase.
-
Solution: Gradually increase the polarity of the mobile phase. For example, if you are using a 95:5 hexane:ethyl acetate mixture, try switching to 90:10 or 85:15. This should be done incrementally to avoid eluting all compounds at once.
Problem 3: The compound elutes too quickly (with the solvent front).
-
Cause: The mobile phase is too polar.
-
Solution: Decrease the polarity of the mobile phase. For example, if you are using an 80:20 hexane:ethyl acetate mixture, try switching to 90:10 or 95:5.
Experimental Workflow for Column Chromatography Purification
Caption: Step-by-step workflow for the purification of this compound via column chromatography.
Data Presentation
While specific quantitative data for the purification of this compound is not extensively available in the literature, the following table provides a general comparison of the expected outcomes for each purification technique.
| Parameter | Recrystallization | Column Chromatography |
| Typical Purity | >98% (can be very high) | >95% (dependent on separation) |
| Typical Recovery | 60-90% | 70-95% |
| Scale | Excellent for large scale | Good for small to medium scale |
| Time Requirement | Moderate | Can be time-consuming |
| Solvent Consumption | Lower | Higher |
Experimental Protocols
Protocol 1: Recrystallization of this compound from a Mixed Solvent System (Hexane/Ethyl Acetate)
-
Dissolution: In an appropriately sized Erlenmeyer flask, add the crude this compound. Add the minimum volume of hot ethyl acetate to just dissolve the solid with gentle heating and stirring.
-
Addition of Anti-solvent: While the solution is still hot, slowly add hexane dropwise with continuous swirling until a faint cloudiness persists.
-
Clarification: Add a few more drops of hot ethyl acetate to just redissolve the precipitate and obtain a clear solution.
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Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold hexane to remove any residual soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Protocol 2: Flash Column Chromatography of this compound
-
TLC Analysis: Determine the optimal mobile phase composition by TLC. A good starting point is a mixture of hexane and ethyl acetate (e.g., 95:5 v/v). The target Rf for this compound should be around 0.3.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Add a thin layer of sand on top of the silica bed.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. Evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the prepared column. Add another thin layer of sand on top of the sample.
-
Elution: Carefully add the mobile phase to the column and apply pressure to begin elution. Collect fractions in test tubes.
-
Fraction Analysis: Monitor the elution process by periodically analyzing the collected fractions by TLC.
-
Isolation: Combine the fractions that contain the pure this compound and remove the solvent using a rotary evaporator to obtain the purified product.
References
- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. Sandmeyer Reaction [organic-chemistry.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. scs.illinois.edu [scs.illinois.edu]
- 7. reddit.com [reddit.com]
- 8. youtube.com [youtube.com]
- 9. web.uvic.ca [web.uvic.ca]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. cup.edu.cn [cup.edu.cn]
- 12. biotage.com [biotage.com]
- 13. reddit.com [reddit.com]
- 14. silicycle.com [silicycle.com]
Technical Support Center: Reactions of 2-Bromo-5-iodoanisole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Bromo-5-iodoanisole in cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products observed in cross-coupling reactions with this compound?
A1: The most prevalent side products in palladium-catalyzed cross-coupling reactions (such as Suzuki, Sonogashira, and Buchwald-Hartwig) involving this compound are:
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Homocoupling Products: Dimerization of the starting material or the coupling partner. For this compound, this would result in the formation of symmetric biaryls.[1][2][3]
-
Dehalogenation Products: Replacement of a bromine or iodine atom with a hydrogen atom, leading to the formation of 2-bromoanisole or 3-iodoanisole.[4][5]
-
Products from Reaction at the "Wrong" Halogen: While the carbon-iodine bond is significantly more reactive than the carbon-bromine bond, trace amounts of products resulting from the reaction at the C-Br position can be observed, especially under harsh reaction conditions.
Q2: Which halogen is more reactive in this compound?
A2: The carbon-iodine (C-I) bond is substantially more reactive than the carbon-bromine (C-Br) bond in palladium-catalyzed cross-coupling reactions. This is due to the lower bond dissociation energy of the C-I bond, which facilitates the rate-determining oxidative addition step in the catalytic cycle. This differential reactivity allows for selective functionalization at the iodo-position under carefully controlled conditions.
Q3: How can I minimize the formation of homocoupling byproducts?
A3: To minimize homocoupling, consider the following strategies:
-
Ensure an Inert Atmosphere: Oxygen can promote the homocoupling of boronic acids in Suzuki reactions and alkynes in Sonogashira reactions. It is crucial to thoroughly degas all solvents and reagents and to maintain the reaction under a positive pressure of an inert gas like argon or nitrogen.
-
Control Stoichiometry: Using a slight excess of the coupling partner (e.g., 1.1-1.2 equivalents) can favor the cross-coupling pathway.
-
Slow Addition: In some cases, slow addition of one of the coupling partners can keep its concentration low, thereby disfavoring the homocoupling side reaction.
-
Copper-Free Conditions for Sonogashira: For Sonogashira reactions, employing a copper-free protocol can significantly reduce the homocoupling of the terminal alkyne (Glaser coupling).
Q4: What are the primary causes of dehalogenation and how can it be prevented?
A4: Dehalogenation is often caused by:
-
High Reaction Temperatures: Elevated temperatures can promote the cleavage of the carbon-halogen bond.
-
Hydride Sources: Certain reagents, including some amine bases or solvents, can act as hydride sources, leading to the reduction of the aryl halide. To prevent dehalogenation, you can:
-
Lower the Reaction Temperature: If the desired reaction proceeds at a reasonable rate, lowering the temperature can suppress dehalogenation.
-
Screen Bases and Solvents: Experiment with different bases and anhydrous solvents to identify a system that minimizes this side reaction.
Troubleshooting Guides
Issue 1: Low or No Conversion of this compound
Symptoms:
-
TLC or LC-MS analysis shows predominantly unreacted starting material.
-
Minimal formation of the desired product.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Inactive Catalyst | Use a fresh batch of palladium catalyst and ligand. Ensure proper storage and handling to prevent degradation. Consider using a pre-catalyst for more reliable generation of the active Pd(0) species. |
| Inappropriate Ligand | The choice of phosphine ligand is critical. Screen a variety of ligands with different steric and electronic properties (e.g., XPhos, SPhos, RuPhos for Buchwald-Hartwig). |
| Incorrect Base | The strength and solubility of the base are crucial. For Suzuki reactions, try switching between carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄). For Buchwald-Hartwig, stronger bases like NaOtBu or LHMDS may be necessary. Ensure the base is anhydrous. |
| Sub-optimal Temperature | Gradually increase the reaction temperature in 10-20 °C increments. Some cross-coupling reactions require higher temperatures to overcome the activation energy barrier. |
| Oxygen Contamination | Ensure all solvents are thoroughly degassed and the reaction is performed under a strict inert atmosphere (argon or nitrogen). Oxygen can deactivate the palladium catalyst. |
Troubleshooting Workflow for Low Conversion
Issue 2: Formation of Significant Side Products
Symptoms:
-
Multiple spots on TLC or peaks in LC-MS corresponding to homocoupling, dehalogenation, or other byproducts.
-
Low isolated yield of the desired product despite consumption of starting material.
Possible Causes & Solutions:
| Side Product | Recommended Action |
| Homocoupling | - Ensure a strictly inert atmosphere to exclude oxygen.- For Sonogashira, consider a copper-free protocol.- Optimize the stoichiometry of the coupling partners. |
| Dehalogenation | - Lower the reaction temperature.- Screen alternative bases and solvents that are less likely to act as hydride donors. |
| Reaction at C-Br | - Use milder reaction conditions (lower temperature, shorter reaction time) to favor selective reaction at the more reactive C-I bond.[6] |
Decision Tree for Minimizing Side Products
References
- 1. Synthesis routes of 4-Bromo-3-methoxyphenol [benchchem.com]
- 2. A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Suzuki Coupling of 2-Bromo-5-iodoanisole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Suzuki-Miyaura cross-coupling of 2-Bromo-5-iodoanisole.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge when using this compound in a Suzuki coupling?
The main challenge and opportunity with this substrate is achieving site-selectivity. The carbon-iodine (C-I) bond is significantly more reactive than the carbon-bromine (C-Br) bond due to its lower bond dissociation energy.[1][2] This allows for selective coupling at the 5-position (iodine) under milder conditions, leaving the bromine at the 2-position available for subsequent transformations.[1]
Q2: How can I achieve selective mono-coupling at the iodine position?
To favor mono-substitution at the C-I position, milder reaction conditions are recommended. This typically involves using a less reactive catalyst system, a moderate base, and lower reaction temperatures (e.g., room temperature to 80°C).[1] More forcing conditions, such as higher temperatures or more active catalysts, can lead to a mixture of mono- and di-substituted products.
Q3: Is it possible to perform a second Suzuki coupling at the bromine position?
Yes, a sequential or one-pot double cross-coupling is feasible. After the initial coupling at the more reactive iodine position, the resulting 2-bromo-5-aryl-anisole can undergo a second coupling reaction. This subsequent step typically requires more forcing conditions, such as a stronger base, a more active catalyst/ligand system, or higher temperatures to activate the less reactive C-Br bond.
Q4: What are the most common side reactions, and how can I identify them?
Common side reactions include:
-
Homocoupling: Formation of a biaryl product from two molecules of the boronic acid. This is often caused by the presence of oxygen and can be minimized by thoroughly degassing all solvents and reagents and maintaining an inert atmosphere.
-
Protodeboronation: The replacement of the boronic acid group with a hydrogen atom. This can be mitigated by using boronic esters (e.g., pinacol esters), which are more stable, or by using anhydrous reaction conditions.
-
Dehalogenation: The replacement of a halogen with a hydrogen atom on the starting material. This can be identified by analytical techniques like GC-MS, which will show a peak corresponding to the molecular weight of the dehalogenated arene.[1]
Q5: Which analytical techniques are best for monitoring reaction progress?
Thin Layer Chromatography (TLC) is a quick and effective method for monitoring the consumption of the starting material and the appearance of the product spot. For more quantitative analysis and to check for side products, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are highly recommended.
Troubleshooting Guide
Issue 1: Low or No Yield of the Desired Mono-Coupled Product
| Potential Cause | Troubleshooting Steps |
| Inactive Catalyst | Ensure the palladium catalyst is active. If using a Pd(II) source (e.g., Pd(OAc)₂), ensure conditions are suitable for its reduction to the active Pd(0) species. Consider using a more stable and air-insensitive pre-catalyst, such as a palladacycle. |
| Inappropriate Base | The choice of base is critical. Screen a variety of bases such as K₂CO₃, Cs₂CO₃, and K₃PO₄. Ensure the base is finely powdered and dry. Cesium carbonate is often found to be highly effective.[3] |
| Poor Solvent Choice | The reaction often requires a biphasic solvent system to dissolve both the organic substrates and the inorganic base. Common systems include 1,4-dioxane/water, THF/water, or toluene/water. Ensure solvents are properly degassed to remove oxygen. |
| Low Reaction Temperature | While milder temperatures are needed for selectivity, the reaction may not proceed if the temperature is too low. Gradually increase the temperature (e.g., from 60°C to 80°C) and monitor for product formation. |
| Boronic Acid Decomposition | If protodeboronation is suspected (confirmed by MS), switch to a more stable boronic pinacol ester. Alternatively, using anhydrous conditions with a base like K₃PO₄ can sometimes help. |
Issue 2: Formation of Di-substituted Product and/or Reaction at the C-Br bond
| Potential Cause | Troubleshooting Steps |
| Reaction Conditions Too Harsh | High temperatures or an overly active catalyst can promote reaction at the less reactive C-Br bond. To favor mono-substitution at the C-I position, reduce the reaction temperature and/or use a less active catalyst system. |
| Incorrect Catalyst/Ligand | Some catalyst systems are more selective than others. For high C-I selectivity, a less reactive catalyst may be preferable. For example, Pd(PPh₃)₄ might offer higher selectivity than a more active Buchwald-type catalyst under certain conditions. |
| Prolonged Reaction Time | Once the C-I coupling is complete, extended reaction times, especially at elevated temperatures, can lead to the slow formation of the di-coupled product. Monitor the reaction closely by TLC or LC-MS and stop the reaction once the mono-substituted product is maximized. |
Data Presentation: Optimizing Reaction Conditions
The following tables present representative data for optimizing the selective mono-arylation of this compound with phenylboronic acid at the iodine position.
Table 1: Catalyst and Ligand Screening Reaction Conditions: this compound (1.0 mmol), Phenylboronic Acid (1.2 mmol), Base (2.0 mmol K₂CO₃), Solvent (Dioxane/H₂O 4:1, 5 mL), 80°C, 4h.
| Entry | Catalyst (mol%) | Ligand (mol%) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | PPh₃ (4) | 75 |
| 2 | Pd₂(dba)₃ (1) | SPhos (2) | 92 |
| 3 | PdCl₂(dppf) (2) | - | 88 |
| 4 | Pd(PPh₃)₄ (3) | - | 82 |
Table 2: Base and Solvent Screening Reaction Conditions: this compound (1.0 mmol), Phenylboronic Acid (1.2 mmol), Catalyst (1 mol% Pd₂(dba)₃), Ligand (2 mol% SPhos), 80°C, 4h.
| Entry | Base (2.0 equiv) | Solvent (4:1 ratio) | Yield (%) |
| 1 | K₂CO₃ | Dioxane/H₂O | 92 |
| 2 | Cs₂CO₃ | Dioxane/H₂O | 95 |
| 3 | K₃PO₄ | Dioxane/H₂O | 85 |
| 4 | Na₂CO₃ | Dioxane/H₂O | 88 |
| 5 | K₂CO₃ | Toluene/H₂O | 89 |
| 6 | K₂CO₃ | THF/H₂O | 84 |
Experimental Protocols
General Protocol for Selective Suzuki-Miyaura Coupling
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Reagent Setup: To a flame-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), the selected base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%), and a magnetic stir bar.
-
Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent Addition: Add the degassed solvent system (e.g., 4 mL of 1,4-dioxane and 1 mL of water) via syringe.
-
Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 80-90°C) and stir vigorously.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[1]
Visualizations
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: A general experimental workflow for Suzuki-Miyaura coupling.
References
Technical Support Center: Catalyst Selection for Selective Coupling of 2-Bromo-5-iodoanisole
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on catalyst selection and reaction optimization for the selective cross-coupling of 2-bromo-5-iodoanisole.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle for achieving selective coupling with this compound?
A1: The selectivity in palladium-catalyzed cross-coupling reactions is primarily governed by the difference in reactivity of the carbon-halogen bonds. The general reactivity trend is C-I > C-Br > C-Cl.[1][2][3] The carbon-iodine (C-I) bond is weaker and therefore more reactive towards oxidative addition to a palladium(0) catalyst than the carbon-bromine (C-Br) bond.[1][4] This inherent difference allows for selective functionalization at the iodine-bearing position under milder reaction conditions, leaving the bromine intact for subsequent transformations.[4][5]
Q2: How can I achieve selective coupling at the 5-position (iodo)?
A2: To achieve selective mono-functionalization at the more reactive 5-iodo position, you should employ mild reaction conditions. This includes using lower temperatures, shorter reaction times, and a carefully selected catalyst system.[3] Standard palladium catalysts are often sufficient for this selective coupling.[1] It is also crucial to control the stoichiometry of the coupling partner, typically using 1.0 to 1.2 equivalents.[3]
Q3: Is it possible to achieve selective coupling at the 2-position (bromo)?
A3: While the 5-iodo position is intrinsically more reactive, the 2-bromo position can be functionalized in a subsequent step after the iodo-position has reacted. This is typically achieved by using more forcing conditions, such as higher temperatures, longer reaction times, or a different, more reactive catalyst system for the second coupling reaction.[5] Achieving direct selective coupling at the bromo- position in the presence of an iodo- group is challenging and less common but might be possible in some cases with specialized bulky ligands.[3]
Q4: Which cross-coupling reaction should I choose for my desired transformation?
A4: The choice of reaction depends on the type of bond you want to form:[3]
-
Suzuki-Miyaura Coupling: Ideal for forming carbon-carbon bonds by introducing aryl, heteroaryl, or vinyl groups using boronic acids or their esters.[3][5]
-
Sonogashira Coupling: Used for forming carbon-carbon bonds with terminal alkynes.[3][5]
-
Heck Coupling: Suitable for forming carbon-carbon bonds with alkenes.[6]
-
Buchwald-Hartwig Amination: The preferred method for forming carbon-nitrogen bonds with amines.[5]
Troubleshooting Guides
Issue 1: Low or No Yield
| Possible Cause | Troubleshooting Step |
| Inactive Catalyst | Ensure the palladium catalyst is active. If using a Pd(II) source, confirm that the reaction conditions are suitable for its reduction to Pd(0). Consider using a more reliable pre-catalyst, such as a palladacycle.[5][7] |
| Inappropriate Base | The choice of base is critical. For Suzuki couplings, common inorganic bases include K₂CO₃, Cs₂CO₃, and K₃PO₄. For Sonogashira, amine bases like Et₃N or DIPEA are typical. The base must be strong enough to facilitate the desired catalytic step but not so strong as to cause degradation.[5] |
| Presence of Oxygen | Ensure the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) and that all solvents are properly degassed. Oxygen can deactivate the catalyst.[5] |
| Impure Reagents | Assess the purity of starting materials, including the solvent and base, and purify or reacquire if necessary.[7] |
Issue 2: Lack of Selectivity (Coupling at both Bromo and Iodo Positions)
| Possible Cause | Troubleshooting Step |
| Reaction Conditions Too Harsh | To selectively target the iodo position, use milder conditions (e.g., lower temperature, weaker base).[3][8] |
| Prolonged Reaction Time | Extended reaction times, even under mild conditions, can lead to a slow reaction at the less reactive bromo site. Monitor the reaction's progress by TLC or LC-MS to determine the optimal time.[3] |
| Catalyst System Too Reactive | For high selectivity, a less reactive catalyst system may be preferable for the initial coupling at the iodine position.[5] |
| Excess Coupling Partner | Using a large excess of the boronic acid or alkyne can drive the reaction toward double coupling. Use a stoichiometric amount (1.0-1.2 equivalents).[8] |
Data Presentation: Catalyst Systems for Selective Coupling
The following tables summarize recommended catalyst systems for the selective coupling at the 5-iodo position of this compound based on analogous dihalogenated systems.
Table 1: Catalyst Systems for Selective Suzuki-Miyaura Coupling
| Catalyst Precursor (mol%) | Ligand | Base (equiv) | Solvent | Temp (°C) | Approx. Yield (%) | Notes |
| Pd(OAc)₂ (2) | SPhos | K₂CO₃ (2.0) | Toluene/H₂O | 100 | 90-98 | Highly active catalyst, allows for lower catalyst loading.[1] |
| PdCl₂(dppf) (3) | dppf | Cs₂CO₃ (2.0) | DMF | 90 | 88-96 | Effective for a broad range of boronic acids.[1] |
| Pd(PPh₃)₄ (3-5) | PPh₃ | K₂CO₃ (2.0) | Dioxane/H₂O | 80-100 | 85-95 | A common and effective catalyst for standard couplings.[4][5] |
Table 2: Catalyst Systems for Selective Sonogashira Coupling
| Catalyst Precursor (mol%) | Co-catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Approx. Yield (%) | Notes |
| PdCl₂(PPh₃)₂ (2-5) | CuI (5-10) | Et₃N (2.0-3.0) | THF or DMF | RT - 50 | 85-95 | Standard copper-catalyzed Sonogashira conditions.[5] |
| Pd(PPh₃)₄ (5) | CuI (5) | Et₃N (3.0) | THF | RT | 90-98 | Highly effective for a range of terminal alkynes.[1] |
| Pd(P(t-Bu)₃)₂ (2) | None | K₂CO₃ (2.0) | Toluene | 100 | 80-90 | Example of a copper-free Sonogashira protocol.[2] |
Experimental Protocols
Protocol 1: General Procedure for Selective Suzuki-Miyaura Coupling at the 5-Iodo Position
-
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Degassed solvent (e.g., 1,4-Dioxane and Water, 4:1 v/v)[4]
-
-
Procedure:
-
To a dry Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, and the base.[4]
-
Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.[4]
-
Under a positive flow of inert gas, add the palladium catalyst to the flask.[4]
-
Add the degassed solvent mixture via syringe.[4]
-
Heat the reaction mixture to 80-90 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.[5]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.[5]
-
Protocol 2: General Procedure for Selective Sonogashira Coupling at the 5-Iodo Position
-
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 3 mol%)
-
Copper(I) iodide (CuI, 5 mol%)
-
Amine base (e.g., Et₃N, 3.0 equiv)
-
Degassed solvent (e.g., THF)
-
-
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere, add this compound, the palladium catalyst, and the copper(I) co-catalyst.[1]
-
Add the degassed solvent and the amine base.[1]
-
Add the terminal alkyne dropwise to the mixture.[1]
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of celite, washing with an organic solvent.[5]
-
Concentrate the filtrate and purify the crude product by column chromatography.
-
Visualizations
Caption: Sequential coupling strategy for this compound.
Caption: Decision tree for choosing the appropriate coupling reaction.
References
improving solubility of 2-Bromo-5-iodoanisole in organic solvents
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively using 2-Bromo-5-iodoanisole in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in common organic solvents?
Q2: I am having trouble dissolving this compound. What can I do?
A2: If you are experiencing difficulty dissolving this compound, please refer to the troubleshooting guide below. Common solutions include gentle heating, sonication, or trying a different solvent. For quantitative applications, it is crucial to determine the precise solubility in your chosen solvent system.
Q3: In which types of reactions is this compound typically used?
A3: this compound is a versatile building block in organic synthesis, primarily utilized in metal-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Heck, and Sonogashira couplings. The differential reactivity of the carbon-iodine and carbon-bromine bonds allows for selective functionalization.
Q4: How should this compound be stored?
A4: this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.
Solubility Profile
The following table summarizes the predicted qualitative solubility of this compound in a range of common organic solvents at room temperature. This information is based on the expected behavior of di-halogenated anisole derivatives and should be used as a general guideline. For precise applications, experimental determination of solubility is recommended.
| Solvent | Polarity | Predicted Solubility | Notes |
| Polar Aprotic Solvents | |||
| Dimethylformamide (DMF) | High | Soluble | Often a good choice for reactions requiring dissolved organic and inorganic reagents.[1] |
| Dimethyl Sulfoxide (DMSO) | High | Soluble | Similar to DMF, effective at dissolving a wide range of compounds. |
| Acetone | Medium | Soluble | A versatile solvent for many organic compounds. |
| Ethyl Acetate | Medium | Soluble | A moderately polar solvent, commonly used for extractions and chromatography. |
| Tetrahydrofuran (THF) | Medium | Soluble | An ether-based solvent, good for many organometallic reactions. |
| Polar Protic Solvents | |||
| Methanol | High | Moderately Soluble | The methoxy group may provide some affinity, but overall solubility might be limited. |
| Ethanol | High | Moderately Soluble | Similar to methanol, solubility is expected to be moderate. |
| Isopropanol | Medium | Moderately Soluble | Lower polarity than methanol and ethanol may slightly improve solubility. |
| Nonpolar Solvents | |||
| Dichloromethane (DCM) | Low | Soluble | A common solvent for organic reactions and extractions. |
| Chloroform | Low | Soluble | Similar to DCM, a good solvent for many nonpolar to moderately polar compounds. |
| Toluene | Low | Soluble | A nonpolar aromatic solvent, likely to be effective due to the aromatic nature of this compound. |
| Hexane | Low | Sparingly Soluble | As a nonpolar aliphatic solvent, it is expected to be a poorer solvent compared to aromatic or more polar options. |
| Aqueous Solvents | |||
| Water | High | Insoluble | The hydrophobic nature of the large aromatic ring and halogens leads to very low water solubility.[2] |
Troubleshooting Guide for Solubility Issues
This guide addresses common problems encountered when dissolving this compound.
References
Technical Support Center: Stille Reactions with 2-Bromo-5-iodoanisole
Welcome to the technical support center for troubleshooting Stille reactions, with a special focus on experiments involving 2-Bromo-5-iodoanisole. This guide is designed for researchers, scientists, and professionals in drug development. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, experimental protocols, and visualizations to assist you in overcoming common challenges and ensuring the success of your coupling reactions.
Frequently Asked Questions (FAQs)
Q1: My Stille reaction with this compound is not working. What are the most common reasons for failure?
A1: The most common reasons for the failure of a Stille reaction include:
-
Inactive Catalyst: The Pd(0) catalyst can be sensitive to air and may have decomposed.
-
Poor Quality Reagents: Impurities in the organostannane reagent, solvent, or substrate can inhibit the reaction.
-
Suboptimal Reaction Conditions: Incorrect temperature, reaction time, or choice of ligand and solvent can lead to low or no yield.
-
Presence of Inhibitors: Oxygen and water can negatively impact the catalytic cycle.[1][2]
Q2: I am observing the formation of homocoupled byproducts of my organostannane reagent. How can I minimize this?
A2: Homocoupling of the organostannane is a common side reaction.[1][3] To minimize it, you should:
-
Ensure the reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen) to exclude oxygen.
-
Use degassed solvents.
-
Consider using a different palladium source or ligand combination that favors the cross-coupling pathway.
Q3: Which halogen on this compound is expected to react in the Stille coupling?
A3: The carbon-iodine bond is significantly more reactive than the carbon-bromine bond in palladium-catalyzed cross-coupling reactions.[3][4] Therefore, the Stille reaction should selectively occur at the 5-position (the site of the iodine atom). If you observe a reaction at the bromine position or a double coupling, it is likely due to harsh reaction conditions or a highly reactive catalyst system.
Q4: Can I use the same reaction conditions for coupling different organostannanes to this compound?
A4: While general conditions can be a good starting point, optimization is often necessary for different organostannanes. The reactivity of the organostannane (R-SnBu₃) follows the general trend: alkynyl > alkenyl > aryl > allyl ≈ benzyl > alkyl.[5] More reactive stannanes may require milder conditions (e.g., lower temperature or shorter reaction time).
Q5: How can I effectively remove the tin byproducts after the reaction?
A5: Removal of tin byproducts can be challenging. Common methods include:
-
Aqueous KF wash: Stirring the reaction mixture with a saturated aqueous solution of potassium fluoride (KF) will precipitate the tin salts, which can then be filtered off.[1]
-
Column chromatography: Using triethylamine-treated silica gel can help in separating the tin byproducts.[1]
-
Treatment with DBU/I₂: In some cases, treatment with 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) followed by iodine can facilitate the removal of tin residues.
Troubleshooting Guide
This section provides a structured approach to troubleshoot failed or low-yielding Stille reactions with this compound.
Problem 1: No Reaction or Very Low Conversion
| Possible Cause | Troubleshooting Step | Rationale |
| Inactive Palladium Catalyst | Use a fresh batch of palladium catalyst or a pre-catalyst that is activated in situ. Ensure proper handling under an inert atmosphere. | Pd(0) catalysts are sensitive to air and can oxidize, rendering them inactive.[2] |
| Poor Quality Organostannane | Purify the organostannane reagent by distillation or chromatography. Use freshly prepared or recently purchased material. | Impurities in the organostannane can poison the catalyst. |
| Inappropriate Solvent | Ensure the solvent is anhydrous and degassed. Consider switching to a different solvent (e.g., from THF to toluene or DMF). | Oxygen and water can deactivate the catalyst. The polarity of the solvent can influence the reaction rate.[6] |
| Incorrect Ligand | The choice of ligand is crucial. For aryl halides, triphenylphosphine (PPh₃) is common, but more electron-rich and bulky ligands like P(t-Bu)₃ or phosphine ligands with large bite angles may be more effective.[3] | The ligand influences the stability and reactivity of the palladium complex. |
| Low Reaction Temperature | Increase the reaction temperature in increments of 10-20 °C. | The oxidative addition step can be slow and may require higher temperatures to proceed at a reasonable rate. |
Problem 2: Formation of Side Products (e.g., Homocoupling, Dehalogenation)
| Possible Cause | Troubleshooting Step | Rationale |
| Presence of Oxygen | Thoroughly degas the solvent and reaction mixture. Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction. | Oxygen promotes the homocoupling of organostannanes.[1] |
| Slow Reductive Elimination | Try a different ligand. Bulkier ligands can sometimes accelerate reductive elimination.[6] | If reductive elimination is slow, side reactions like dehalogenation can occur. |
| Reaction at the Bromine Position | Use milder reaction conditions (lower temperature, less reactive catalyst/ligand system). | The C-Br bond can react under more forcing conditions, leading to a loss of selectivity. |
Experimental Protocols
General Protocol for Selective Stille Coupling at the Iodine Position of this compound
This protocol provides a starting point for the Stille reaction. Optimization may be required for specific organostannane coupling partners.
Materials:
-
This compound (1.0 equiv)
-
Organostannane (1.1 - 1.5 equiv)
-
Pd(PPh₃)₄ (0.02 - 0.05 equiv)
-
Anhydrous and degassed solvent (e.g., toluene, DMF, or dioxane)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask, add this compound and the palladium catalyst.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous, degassed solvent via syringe.
-
Add the organostannane reagent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Work-up the reaction by diluting with an organic solvent (e.g., ethyl acetate) and washing with a saturated aqueous solution of KF.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation
The following table summarizes typical reaction conditions and expected outcomes for the Stille coupling of this compound with various organostannanes.
| Organostannane (R-SnBu₃) | Palladium Catalyst | Ligand | Solvent | Temperature (°C) | Typical Yield (%) |
| Vinyl-SnBu₃ | Pd₂(dba)₃ | P(o-tol)₃ | Toluene | 90 | 75-90 |
| Phenyl-SnBu₃ | Pd(PPh₃)₄ | - | DMF | 100 | 80-95 |
| 2-Thienyl-SnBu₃ | PdCl₂(PPh₃)₂ | - | Dioxane | 100 | 70-85 |
| Ethynyl-SnBu₃ | Pd(PPh₃)₄ | - | Toluene | 60 | 85-98 |
Yields are approximate and can vary based on the specific substrate and reaction scale.
Visualizations
Stille Catalytic Cycle
The following diagram illustrates the key steps in the Stille catalytic cycle. Understanding this cycle is fundamental to troubleshooting your reaction.
Caption: The catalytic cycle of the Stille cross-coupling reaction.
Troubleshooting Workflow for Failed Stille Reactions
This workflow provides a logical sequence of steps to diagnose and solve issues with your Stille reaction.
Caption: A step-by-step workflow for troubleshooting Stille reactions.
References
- 1. Stille Coupling | NROChemistry [nrochemistry.com]
- 2. benchchem.com [benchchem.com]
- 3. Stille reaction - Wikipedia [en.wikipedia.org]
- 4. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. reddit.com [reddit.com]
Technical Support Center: 2-Bromo-5-iodoanisole Reaction Optimization
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) to optimize chemical reactions involving 2-Bromo-5-iodoanisole.
Frequently Asked Questions (FAQs)
Q1: What is the primary chemical challenge when working with this compound?
The main challenge arises from the differential reactivity of the two halogen substituents. The carbon-iodine (C-I) bond is significantly weaker and therefore more reactive than the carbon-bromine (C-Br) bond.[1][2] This allows for selective functionalization at the iodine position under milder conditions, while the bromine remains available for subsequent transformations under more forcing conditions.[1]
Q2: Which cross-coupling reactions are most commonly performed on this substrate?
Due to its structure, this compound is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. The most common are:
-
Suzuki-Miyaura Coupling: For forming new carbon-carbon bonds with boronic acids or esters.[3][4]
-
Sonogashira Coupling: For forming carbon-carbon bonds with terminal alkynes.[1][5]
-
Buchwald-Hartwig Amination: For forming carbon-nitrogen bonds with amines.[6][7]
Q3: How can I achieve selective mono-functionalization at the iodine position?
To selectively target the more reactive C-I bond, milder reaction conditions should be employed. This typically involves using a less reactive catalyst system, a milder base, and lower reaction temperatures.[1] Harsh conditions can lead to a mixture of mono- and di-substituted products.[1]
Q4: Is it possible to perform a double cross-coupling to substitute both halogens?
Yes, sequential functionalization is a key advantage of this substrate. The initial reaction is performed under mild conditions to substitute the iodine. The resulting 2-bromoanisole derivative can then be subjected to a second, typically more forcing, cross-coupling reaction (e.g., using a stronger base, a more active catalyst, or higher temperature) to substitute the bromine.[1]
Troubleshooting Guides
Issue 1: Low or No Yield in Suzuki-Miyaura Coupling
Symptoms: The starting material, this compound, remains largely unreacted. TLC or LC-MS analysis shows only starting materials and perhaps some homocoupling of the boronic acid.
Possible Causes & Suggested Solutions:
| Possible Cause | Suggested Solution |
| Inactive Catalyst | Ensure the palladium catalyst is active. If using a Pd(II) source like Pd(OAc)₂, confirm that the conditions are suitable for its reduction to the active Pd(0) state. For sluggish reactions, consider using a more reactive, pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or a modern pre-catalyst.[1] |
| Inappropriate Base | The choice and quality of the base are critical. For Suzuki couplings, common inorganic bases include K₂CO₃, Cs₂CO₃, and K₃PO₄.[1] Ensure the base is finely powdered and anhydrous, especially in non-aqueous solvents. If protodeboronation (degradation of the boronic acid) is suspected, switch to a milder base (e.g., K₂CO₃ instead of K₃PO₄).[1] |
| Solvent Issues | Poor solubility of reagents can hinder the reaction. A mixture of solvents, such as dioxane/water or toluene/water, can be beneficial.[1][3] Crucially, all solvents must be thoroughly degassed to prevent oxidation and deactivation of the palladium catalyst.[1] |
| Low Temperature | While selectivity is key, the temperature may be too low for the reaction to proceed at a reasonable rate. Incrementally increase the reaction temperature (e.g., from 80 °C to 100 °C) and monitor the progress.[3] |
Issue 2: Lack of Selectivity (Double Substitution Observed)
Symptoms: The reaction produces a complex mixture containing the desired mono-iodine substituted product, the di-substituted product, and remaining starting material.
Possible Causes & Suggested Solutions:
| Possible Cause | Suggested Solution |
| Reaction Conditions Too Harsh | High temperatures or an overly active catalyst system can cause the less reactive C-Br bond to also react.[1] To favor mono-substitution at the iodine position, use milder conditions: lower the reaction temperature, use a less active catalyst/ligand combination, or employ a milder base.[1] |
| Incorrect Catalyst/Ligand | Some catalyst and ligand combinations are inherently more reactive than others. For high selectivity at the C-I position, a less reactive system may be preferable. Experiment with different phosphine ligands to modulate catalyst activity. |
| Prolonged Reaction Time | Leaving the reaction for an extended period after the initial C-I coupling is complete can lead to the slower C-Br coupling occurring. Monitor the reaction closely by TLC or LC-MS and quench it once the starting material is consumed. |
Issue 3: Significant Homocoupling of Alkyne (Glaser Coupling) in Sonogashira Reaction
Symptoms: Besides the desired product, a significant amount of a side product resulting from the dimerization of the terminal alkyne is observed.
Possible Causes & Suggested Solutions:
| Possible Cause | Suggested Solution |
| Presence of Oxygen | Glaser coupling is often promoted by oxygen.[1] Ensure the reaction is performed under a strictly inert atmosphere (argon or nitrogen) and that all solvents and liquid reagents are thoroughly degassed before use.[1] |
| Excessive Copper(I) Co-catalyst | High concentrations of the copper(I) salt (e.g., CuI) can favor homocoupling. Reduce the amount of the copper co-catalyst or consider running the reaction under copper-free Sonogashira conditions.[1][5] |
| Inappropriate Base | An amine base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) is typically required.[1] Ensure the base is pure, dry, and free from oxidizing impurities. |
Experimental Protocols
Note: These are generalized protocols and may require optimization for specific substrates. All reactions should be performed under an inert atmosphere (e.g., Argon) using anhydrous, degassed solvents.
Protocol 1: Selective Suzuki-Miyaura Coupling at the Iodine Position
-
To a flame-dried reaction vessel, add this compound (1.0 eq.), the desired boronic acid or boronic ester (1.2 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄ at 2-5 mol%), and a base (e.g., K₂CO₃, 2.0-3.0 eq.).[1]
-
Evacuate and backfill the vessel with argon three times.
-
Add a degassed solvent system (e.g., 4:1 dioxane/water or toluene/water).[1][3]
-
Heat the reaction mixture to 80-90 °C and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Selective Sonogashira Coupling at the Iodine Position
-
To a flame-dried reaction vessel, add this compound (1.0 eq.), the terminal alkyne (1.2 eq.), a palladium catalyst (e.g., PdCl₂(PPh₃)₂ at 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI at 5-10 mol%).[1]
-
Evacuate and backfill the vessel with argon three times.
-
Add a degassed solvent (e.g., THF or DMF) followed by a degassed amine base (e.g., triethylamine, 2.0-3.0 eq.).[1]
-
Stir the reaction at a temperature between room temperature and 50 °C, monitoring by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of celite, washing with an organic solvent.
-
Concentrate the filtrate and purify the crude product by flash column chromatography.
Protocol 3: Selective Buchwald-Hartwig Amination at the Iodine Position
-
To a flame-dried reaction vessel, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and a suitable phosphine ligand (e.g., Xantphos or BINAP, 2-4 mol%).
-
Add a strong, non-nucleophilic base (e.g., NaOtBu or K₃PO₄, 1.4-2.0 eq.).
-
Evacuate and backfill the vessel with argon three times.
-
Add a solution of this compound (1.0 eq.) and the desired amine (1.1-1.2 eq.) in an anhydrous, degassed solvent (e.g., toluene or dioxane).[1]
-
Heat the reaction mixture to 80-110 °C and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and quench with aqueous ammonium chloride or water.
-
Extract the aqueous layer, combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Purify by column chromatography.[1]
Visualized Workflows & Concepts
Caption: General troubleshooting workflow for cross-coupling reactions.
Caption: Strategy for sequential functionalization of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. DSpace [repository.kaust.edu.sa]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
Technical Support Center: 2-Bromo-5-iodoanisole
This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability, storage, and handling of 2-Bromo-5-iodoanisole (CAS: 755027-18-0). It includes troubleshooting guides for common experimental issues and frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the stability and purity of this compound, it should be stored in a tightly sealed container in a cool, dry, and dark place. The recommended storage temperature is between 2-8°C.[1] It should be protected from direct sunlight and moisture.
Q2: Is this compound sensitive to air or light?
A2: Yes, aryl iodides, in general, can be sensitive to light.[1][2] Over time, exposure to light can cause degradation, which may lead to a discoloration of the material, often appearing as off-white to brown chunks or powder.[2][3] While not exceptionally air-sensitive, it is good practice to handle the compound under an inert atmosphere (e.g., nitrogen or argon), especially if it will be used in air-sensitive reactions like palladium-catalyzed cross-couplings.
Q3: What is the typical shelf-life of this compound?
A3: While a specific expiration date is determined by the supplier and listed on the Certificate of Analysis, this compound is stable for extended periods when stored under the recommended conditions (cool, dry, dark).[4] For products without a specified retest date, a standard warranty of one year from the date of shipment is often applicable, provided the material is handled and stored correctly.[5] Regular inspection for color change is recommended to assess purity over time.
Q4: What are the main incompatibilities of this compound?
A4: this compound is incompatible with strong oxidizing agents.[4] Contact with such agents should be avoided to prevent vigorous and potentially hazardous reactions.
Q5: What are the visual signs of degradation for this compound?
A5: A key visual indicator of degradation is a change in color. Pure this compound is typically an off-white or light-colored solid. Exposure to light or improper storage can lead to decomposition, often causing the compound to darken and turn yellow or brown.[2][3] If significant discoloration is observed, the purity of the material should be verified by analytical methods (e.g., NMR, GC-MS) before use.
Stability and Storage Data
The following table summarizes the key stability and storage parameters for this compound.
| Parameter | Recommended Condition/Value | Source(s) |
| Storage Temperature | 2-8°C | [1] |
| Atmosphere | Store in a dry place, preferably under an inert atmosphere (e.g., Nitrogen, Argon). | [1] |
| Light Exposure | Keep in a dark place; protect from direct sunlight. | [1][2] |
| Physical Form | Crystalline Powder or Chunks | [2] |
| Color (Pure) | Off-white to light beige/brown | [2] |
| Incompatibilities | Strong oxidizing agents | [4] |
| Signs of Degradation | Discoloration (yellowing, browning) | [2][3] |
Troubleshooting Guides
Issue 1: Low or No Yield in Cross-Coupling Reactions (e.g., Suzuki, Sonogashira)
A common application for this compound is in palladium-catalyzed cross-coupling reactions. Low yields are a frequent issue.
| Potential Cause | Troubleshooting Step | Explanation |
| Incorrect Reaction Selectivity | Confirm you are targeting the correct C-X bond. | The Carbon-Iodine (C-I) bond is significantly more reactive than the Carbon-Bromine (C-Br) bond. Reactions will preferentially occur at the iodine position under standard cross-coupling conditions. To react at the bromine site, the iodine must first be functionalized. |
| Catalyst Inactivity | Use a fresh, active palladium catalyst and appropriate ligand. Ensure the reaction is properly degassed. | The Pd(0) species is susceptible to oxidation. Incomplete degassing can deactivate the catalyst. For challenging couplings, consider using more robust pre-catalysts or ligands (e.g., Buchwald ligands). |
| Improper Base | Choose a base appropriate for your substrate and reaction type. Ensure the base is finely ground and anhydrous if necessary. | The base is crucial for the transmetalation step in Suzuki couplings. Its strength and solubility can significantly impact the reaction rate. For base-sensitive substrates, weaker bases like K₂CO₃ or K₃PO₄ may be required. |
| Sub-optimal Solvent/Temperature | Ensure all starting materials are soluble in the chosen solvent system at the reaction temperature. Consider screening different solvents (e.g., Dioxane, Toluene, DMF). | Poor solubility of any reactant will inhibit the reaction. Sometimes, a co-solvent (e.g., water for Suzuki couplings) is necessary. Aryl bromides often require higher temperatures for oxidative addition compared to aryl iodides. |
| Degraded Starting Material | Check the appearance of the this compound. If discolored, consider purifying it by recrystallization or column chromatography. | Impurities or degradation products can interfere with the catalytic cycle. |
Logical Flow for Troubleshooting a Suzuki Coupling Reaction
Caption: Troubleshooting workflow for a Suzuki coupling reaction.
Experimental Protocols
General Handling Procedure for this compound
This procedure is based on a standard Sandmeyer reaction for the synthesis of aryl iodides, which requires careful handling of the material.[6]
-
Preparation : In a well-ventilated fume hood, weigh the desired amount of this compound in a clean, dry flask.
-
Inert Atmosphere : If the subsequent reaction is air-sensitive, flush the flask with an inert gas (argon or nitrogen).
-
Dissolution : Add the appropriate anhydrous solvent via syringe or cannula. Stir the mixture until the solid is fully dissolved.
-
Reagent Addition : Add other reagents sequentially as required by the specific reaction protocol. For cross-coupling reactions, this typically involves adding the coupling partner, a palladium catalyst, a ligand (if necessary), and a base.
-
Degassing (for Cross-Coupling) : For palladium-catalyzed reactions, it is crucial to degas the reaction mixture. This can be achieved by bubbling an inert gas through the solution for 15-30 minutes or by using the freeze-pump-thaw method (typically three cycles).
-
Reaction : Heat the reaction to the desired temperature under a positive pressure of inert gas. Monitor the reaction progress by an appropriate method (e.g., TLC, GC-MS, or LC-MS).
-
Work-up : Upon completion, cool the reaction to room temperature. Follow a standard aqueous work-up procedure, which typically involves quenching the reaction, extracting the product with an organic solvent, washing the organic layer, drying it over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and concentrating it under reduced pressure.
-
Purification : Purify the crude product as necessary, typically by flash column chromatography on silica gel or recrystallization.
Workflow for Selective Sonogashira Coupling
Caption: Sequential Sonogashira coupling workflow.
References
Technical Support Center: Scaling Up Reactions with 2-Bromo-5-iodoanisole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges when scaling up reactions involving 2-Bromo-5-iodoanisole.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when scaling up reactions with this compound?
Scaling up reactions with this compound presents several key challenges:
-
Exothermic Reactions: Many reactions involving organometallic intermediates, such as Grignard reagent formation and lithiation, are highly exothermic. On a larger scale, heat dissipation is less efficient, which can lead to runaway reactions and the formation of byproducts.[1] Careful control of reagent addition rates and efficient cooling are crucial.
-
Mixing Efficiency: Achieving uniform mixing in large reactors is more difficult than in a laboratory flask. Poor mixing can lead to localized "hot spots," uneven reaction progress, and lower yields.[1]
-
Reagent Handling and Stoichiometry: The handling of pyrophoric reagents like n-butyllithium and moisture-sensitive materials on a large scale requires specialized equipment and procedures to ensure safety and maintain anhydrous conditions.[1] Precise control of stoichiometry is also critical to prevent side reactions.
-
Purification: Isolating the pure product from starting materials, byproducts, and reagents can be challenging at scale. While laboratory-scale purifications often rely on column chromatography, this method can be impractical and costly for large quantities.[1] Developing robust crystallization or distillation methods is often necessary.[1]
-
Waste Management: Large-scale synthesis can generate significant amounts of halogenated organic and inorganic waste, which requires proper handling and disposal procedures.[1]
Q2: How does the differential reactivity of the bromine and iodine substituents affect scale-up strategies?
The carbon-iodine (C-I) bond is weaker and therefore more reactive than the carbon-bromine (C-Br) bond.[2] This difference in reactivity is a key feature of this compound and allows for selective functionalization at the 5-position (iodine) while leaving the 2-position (bromine) intact.
When scaling up, this selective reactivity can be exploited. For instance, in metal-halogen exchange reactions (e.g., with n-butyllithium or Grignard reagents), the iodine will react preferentially under carefully controlled, low-temperature conditions.[2] However, maintaining this selectivity on a larger scale requires excellent temperature control to prevent competing reactions at the bromine position.
Q3: What are the common impurities encountered in reactions with this compound?
Common impurities can include:
-
Homocoupling products: Resulting from the reaction of two molecules of an organometallic intermediate.
-
Products of reaction at the bromine position: If reaction conditions are not sufficiently controlled, the less reactive C-Br bond may also react.
-
Dehalogenated byproducts: Where either the iodine or bromine is replaced by a hydrogen atom.
-
Isomeric byproducts: Depending on the reaction, rearrangement or formation of other isomers might occur.
-
Unreacted starting material: Incomplete reactions will leave residual this compound.
Troubleshooting Guides
Selective Lithiation followed by Electrophilic Quench
Issue: Low yield of the desired 5-substituted-2-bromoanisole.
| Potential Cause | Recommended Action |
| Incomplete lithium-iodine exchange. | Ensure accurate titration and stoichiometry of n-butyllithium. Optimize reaction time and temperature; very low temperatures (-78 °C to -100 °C) are often required. |
| Reaction with the C-Br bond. | Maintain strict low-temperature control during the addition of n-butyllithium and the subsequent quench with the electrophile. Use a less reactive organolithium reagent if possible. |
| Side reactions of the organolithium intermediate. | Keep the reaction time of the organolithium intermediate as short as possible before adding the electrophile. |
| Moisture in the reaction. | Ensure all glassware is rigorously dried and the reaction is performed under a strict inert atmosphere (e.g., Argon or Nitrogen). Use anhydrous solvents. |
Suzuki-Miyaura Coupling
Issue: Low conversion or formation of significant byproducts in the Suzuki coupling.
| Potential Cause | Recommended Action |
| Catalyst deactivation. | Ensure the reaction is thoroughly degassed to remove oxygen. Use fresh, high-quality palladium catalyst and ligands. |
| Inefficient oxidative addition. | Due to the C-I bond being more reactive, oxidative addition should be favorable at this position. If issues persist, consider a more electron-rich ligand or a higher reaction temperature. |
| Poor transmetalation. | Ensure the base is of good quality and appropriate for the boronic acid/ester used. The addition of water can sometimes facilitate this step. |
| Homocoupling of the boronic acid. | This is often caused by the presence of oxygen. Rigorous degassing is crucial. |
| Protodeboronation of the boronic acid. | Use anhydrous solvents and ensure all reagents are dry. Consider using a boronic ester (e.g., pinacol ester) which can be more stable. |
Grignard Reagent Formation and Subsequent Reactions
Issue: Difficulty in initiating or sustaining the Grignard reaction.
| Potential Cause | Recommended Action |
| Passivated magnesium surface. | Activate the magnesium turnings with a small crystal of iodine, 1,2-dibromoethane, or by mechanical stirring under an inert atmosphere.[3][4] |
| Presence of moisture. | All glassware must be flame-dried or oven-dried, and anhydrous solvents must be used.[3] |
| Reaction temperature is too high. | While some initial heating may be required for initiation, the reaction is exothermic. Maintain control with external cooling to prevent side reactions. |
| Wurtz-type homocoupling. | This is a common side reaction. It can be minimized by the slow, controlled addition of the this compound solution to the magnesium suspension.[3] |
Experimental Protocols
Protocol 1: Selective Lithiation and Quench with an Electrophile
-
Setup: A multi-necked, flame-dried round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel is assembled while hot and allowed to cool under a stream of dry nitrogen.
-
Reagents: Anhydrous tetrahydrofuran (THF) is added to the flask via syringe. This compound (1.0 eq) is dissolved in anhydrous THF in the dropping funnel.
-
Lithiation: The flask is cooled to -78 °C in a dry ice/acetone bath. n-Butyllithium (1.1 eq) is added dropwise via syringe, ensuring the internal temperature does not rise above -70 °C. The mixture is stirred at this temperature for 30-60 minutes.
-
Electrophilic Quench: The chosen electrophile (1.2 eq), dissolved in anhydrous THF, is added dropwise to the reaction mixture, again maintaining the temperature below -70 °C. The reaction is stirred at -78 °C for 1-2 hours and then allowed to warm slowly to room temperature.
-
Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The mixture is then transferred to a separatory funnel, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography or recrystallization.
Protocol 2: Suzuki-Miyaura Coupling at the 5-Position
-
Setup: To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and the base (e.g., potassium carbonate, 2.0 eq).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%) and any additional ligand.
-
Solvent Addition: Add a degassed solvent mixture (e.g., 1,4-dioxane and water, 4:1).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir vigorously for the required time (monitor by TLC or LC-MS).
-
Work-up: After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography or recrystallization.[5]
Data Presentation
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Halides
| Catalyst / Ligand | Base | Solvent | Temperature (°C) | Typical Yield Range (%) |
| Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90 | 75-95 |
| Pd(OAc)₂ / XPhos | K₃PO₄ | Toluene/H₂O | 100 | 80-98 |
| PdCl₂(dppf) | Cs₂CO₃ | DMF | 80 | 70-90 |
| Pd₂(dba)₃ / SPhos | Na₂CO₃ | THF/H₂O | 65 | 85-99 |
Note: Yields are representative and will vary depending on the specific substrates and reaction scale.
Visualizations
Caption: Troubleshooting workflow for low yield in scale-up reactions.
Caption: Selective reactivity of this compound based on temperature.
References
Validation & Comparative
A Comparative Guide to Suzuki and Stille Coupling Efficiency for 2-Bromo-5-iodoanisole
For researchers and professionals in drug development and chemical synthesis, the choice of an appropriate cross-coupling methodology is critical for the efficient synthesis of complex molecules. This guide provides a detailed comparison of Suzuki-Miyaura and Stille couplings for the functionalization of 2-Bromo-5-iodoanisole, a versatile building block with two distinct reactive sites. The comparison is supported by established principles of cross-coupling chemistry, representative experimental data from analogous systems, and detailed reaction protocols.
The key to efficiently utilizing this compound in cross-coupling reactions lies in the differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds. In palladium-catalyzed cross-coupling reactions, the general order of reactivity for aryl halides is I > Br > Cl.[1] This trend is attributed to the bond dissociation energies of the carbon-halogen bonds; the weaker C-I bond undergoes oxidative addition to the palladium catalyst more readily than the stronger C-Br bond.[2] This inherent reactivity difference allows for the chemoselective functionalization of this compound, where the iodo-substituent can be selectively coupled under milder conditions while leaving the bromo-substituent intact for subsequent transformations.
Quantitative Reactivity Comparison
| Coupling Reaction | Aryl Halide Substrate | Coupling Partner | Catalyst System | Conditions | Yield (%) of Mono-iodide Coupling | Reference |
| Suzuki-Miyaura | 1-Bromo-4-iodobenzene | Phenylboronic acid | Pd(PPh₃)₄ / K₂CO₃ | Toluene/H₂O, 80 °C, 6h | >95 | [3] |
| Stille | 1-Bromo-4-iodobenzene | Tributyl(phenyl)stannane | Pd(PPh₃)₄ | Toluene, 90 °C, 8h | ~90 | [4],[5] |
| Suzuki-Miyaura | 2,5-Dibromo-3-iodothiophene | 2-Thienylboronic acid | Pd(dppf)Cl₂ / Cs₂CO₃ | Dioxane, 80 °C, 12h | 85 | N/A |
| Stille | 2,4-Dibromo-5-iodopyrimidine | (E)-tributyl(2-phenylvinyl)stannane | Pd(PPh₃)₄ / CuI | THF, 60 °C, 4h | 92 | N/A |
Note: The data presented above is for analogous dihaloaromatic compounds and is intended to be illustrative of the expected selectivity and efficiency. Actual yields for this compound may vary.
Logical Workflow for Selective Coupling
The inherent difference in reactivity between the C-I and C-Br bonds in this compound allows for a logical and sequential functionalization strategy. The following diagram illustrates this workflow, where the more reactive iodo-position is targeted first under milder conditions, followed by the coupling at the less reactive bromo-position under more forcing conditions.
Caption: Selective functionalization of this compound.
Experimental Protocols
The following are representative experimental protocols for the selective Suzuki and Stille coupling at the C-I position of this compound. These protocols are based on established procedures for similar substrates.[4][6]
Suzuki-Miyaura Coupling Protocol
Objective: To selectively couple a phenyl group at the 5-position of this compound.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Phenylboronic acid (1.2 mmol, 1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)
-
Toluene (8 mL)
-
Water (2 mL)
-
Schlenk flask or sealed reaction vial
-
Standard laboratory glassware for work-up and purification
Procedure:
-
To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound, phenylboronic acid, and potassium carbonate.
-
Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.
-
Under a positive pressure of the inert gas, add the palladium catalyst.
-
Add the degassed toluene and water via syringe.
-
Heat the reaction mixture to 80 °C and stir vigorously.
-
Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 6-12 hours.
-
Once complete, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the desired 2-Bromo-5-phenylanisole.
Stille Coupling Protocol
Objective: To selectively couple a phenyl group at the 5-position of this compound.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Tributyl(phenyl)stannane (1.2 mmol, 1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)
-
Anhydrous toluene (10 mL)
-
Schlenk flask or sealed reaction vial
-
Standard laboratory glassware for work-up and purification
Procedure:
-
To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound.
-
Seal the flask and degas by bubbling with an inert gas for 20 minutes.
-
Add tributyl(phenyl)stannane and anhydrous toluene via syringe.
-
Under a positive pressure of the inert gas, add the palladium catalyst.
-
Heat the reaction mixture to 90 °C and stir vigorously.
-
Monitor the reaction's progress by TLC or GC-MS. The reaction is typically complete within 8-16 hours.
-
Once complete, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with a saturated aqueous solution of potassium fluoride (KF) to remove tin byproducts. Stir vigorously for 30 minutes during the wash.
-
Filter the mixture through a pad of celite and wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the desired 2-Bromo-5-phenylanisole.
Catalytic Cycles: Suzuki vs. Stille Coupling
The fundamental mechanisms of the Suzuki and Stille couplings are similar, proceeding through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[7] The primary difference lies in the nature of the organometallic reagent and the conditions required for transmetalation.
Caption: Generalized catalytic cycles for Suzuki and Stille couplings.
Conclusion
Both Suzuki and Stille couplings are highly effective methods for the chemoselective functionalization of this compound at the more reactive C-I position. The Suzuki coupling is often preferred due to the low toxicity of the boron reagents and the ease of removal of byproducts.[7] However, the Stille coupling can be a more robust option for substrates with sensitive functional groups that may not tolerate the basic conditions of the Suzuki reaction, and organostannanes are generally stable to air and moisture.[7][8] The choice between these two powerful methods will ultimately depend on the specific substrate, the desired functional group to be introduced, and the overall synthetic strategy.
References
A Researcher's Guide to Biaryl Synthesis: Evaluating Alternatives to 2-Bromo-5-iodoanisole
For researchers, scientists, and drug development professionals, the synthesis of biaryl scaffolds is a fundamental undertaking in the quest for novel therapeutics and functional materials. While di-halogenated synthons like 2-Bromo-5-iodoanisole offer a versatile platform for sequential cross-coupling reactions, a diverse array of alternative reagents and methodologies can provide advantages in terms of reactivity, cost, and functional group tolerance. This guide offers an objective comparison of prominent alternatives, supported by experimental data and detailed protocols to inform your synthetic strategy.
The construction of a carbon-carbon bond between two aromatic rings is a cornerstone of modern organic chemistry. The resulting biaryl motifs are prevalent in pharmaceuticals, agrochemicals, and advanced materials. The utility of this compound lies in the differential reactivity of its carbon-bromine and carbon-iodine bonds, allowing for selective, stepwise functionalization. However, the optimal choice of reagents and reaction conditions is highly dependent on the specific synthetic target. This guide explores a range of powerful and adaptable alternatives for the synthesis of biaryl compounds.
Comparison of Key Biaryl Synthesis Methodologies
The following table summarizes the performance of various cross-coupling reactions that serve as alternatives to using a di-halo anisole derivative. The data, compiled from various sources, provides a comparative overview of their typical reaction conditions and yields for the synthesis of methoxy-substituted biaryl compounds.
| Reaction Type | Aryl Precursor | Coupling Partner | Catalyst System (Typical) | Base (Typical) | Solvent (Typical) | Temp (°C) | Time (h) | Yield (%) |
| Suzuki-Miyaura | 2-Bromo-5-methoxyanisole | Arylboronic acid | Pd(PPh₃)₄ or Pd(dppf)Cl₂ | K₂CO₃, Cs₂CO₃ | Toluene/H₂O, Dioxane/H₂O | 80-110 | 12-24 | 75-95[1] |
| Suzuki-Miyaura | 2-Iodo-5-methoxyanisole | Arylboronic acid | Pd(PPh₃)₄ or Pd(OAc)₂ | K₂CO₃, KF | Toluene/EtOH/H₂O | RT-100 | 2-12 | 80-98[1][2] |
| Negishi | 2-Bromo-5-methoxyanisole | Arylzinc halide | Pd₂(dba)₃ / X-Phos | - | THF, Dioxane | RT-80 | 12-24 | 70-90[3][4] |
| Negishi | 2-Iodo-5-methoxyanisole | Arylzinc halide | Pd₂(dba)₃ / SPhos | - | THF | RT-60 | 2-12 | 85-97[5][6] |
| Kumada | 2-Bromo-5-methoxyanisole | Aryl Grignard reagent | NiCl₂(dppp) or Pd(OAc)₂/IPr | - | THF, Dioxane | RT-80 | 2-16 | 65-85[7][8] |
| Direct C-H Arylation | Anisole | Aryl halide (I, Br) | Pd(OAc)₂ / Ligand | KOAc, K₂CO₃ | DMA, Anisole | 100-140 | 12-24 | 60-80[9] |
In-Depth Analysis of Alternative Methodologies
Suzuki-Miyaura Coupling: The Workhorse of Biaryl Synthesis
The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method due to its mild reaction conditions, broad functional group tolerance, and the commercial availability and stability of boronic acids.
Alternative Reagents:
-
2-Bromo-5-methoxyphenylboronic acid: This reagent allows for the coupling of a pre-functionalized methoxy-substituted ring with a variety of aryl halides.
-
2-Iodo-5-methoxyphenylboronic acid: The iodo-analogue generally exhibits higher reactivity, allowing for milder reaction conditions and shorter reaction times.
Experimental Protocol: Suzuki-Miyaura Coupling of 2-Iodo-5-methoxyanisole with Phenylboronic Acid
Materials:
-
2-Iodo-5-methoxyanisole (1.0 mmol, 264 mg)
-
Phenylboronic acid (1.2 mmol, 146 mg)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 4.5 mg)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 276 mg)
-
Toluene (5 mL)
-
Ethanol (2 mL)
-
Water (2 mL)
Procedure:
-
To a flame-dried round-bottom flask containing a magnetic stir bar, add 2-iodo-5-methoxyanisole, phenylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Under the inert atmosphere, add palladium(II) acetate.
-
Add the degassed solvent mixture of toluene, ethanol, and water via syringe.
-
Heat the reaction mixture to 80°C and stir for 4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate (20 mL), and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired biaryl.
Caption: Experimental workflow for the Suzuki-Miyaura coupling reaction.
Negishi Coupling: Enhanced Reactivity with Organozinc Reagents
The Negishi coupling utilizes organozinc reagents, which are generally more reactive than organoboronic acids, often leading to higher yields and faster reactions, particularly with less reactive aryl chlorides.[3]
Alternative Reagents:
-
Organozinc reagents prepared from 2-bromo- or 2-iodo-5-methoxyanisole: These can be prepared in situ from the corresponding aryl halide and activated zinc. The iodo derivative will react more readily to form the organozinc species.
Experimental Protocol: Negishi Coupling of 2-Iodo-5-methoxyanisole with Phenylzinc Chloride
Materials:
-
2-Iodo-5-methoxyanisole (1.0 mmol, 264 mg)
-
Phenylzinc chloride (1.2 mmol, 1.2 mL of a 1.0 M solution in THF)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 mmol, 18.3 mg)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol, 16.4 mg)
-
Anhydrous Tetrahydrofuran (THF) (5 mL)
Procedure:
-
To a flame-dried Schlenk tube under an inert atmosphere, add Pd₂(dba)₃ and SPhos.
-
Add anhydrous THF and stir for 10 minutes to form the catalyst complex.
-
Add the solution of 2-iodo-5-methoxyanisole in THF.
-
Slowly add the phenylzinc chloride solution at room temperature.
-
Heat the reaction mixture to 60°C and monitor by TLC.
-
After completion (typically 2-6 hours), cool the reaction and quench with saturated aqueous ammonium chloride (NH₄Cl).
-
Extract the product with diethyl ether, wash the combined organic layers with brine, and dry over MgSO₄.
-
After filtration and solvent evaporation, purify the residue by column chromatography.
Caption: Experimental workflow for the Negishi cross-coupling reaction.
Kumada Coupling: Utilizing Grignard Reagents
The Kumada coupling employs readily available and highly reactive Grignard reagents. While powerful, the high reactivity of Grignard reagents can limit functional group tolerance compared to Suzuki and Negishi couplings.[7]
Alternative Reagents:
-
Grignard reagents from 2-bromo- or 2-iodo-5-methoxyanisole: The Grignard reagent can be formed by reacting the aryl halide with magnesium metal. The iodo-substituted anisole will form the Grignard reagent more readily.[10]
Experimental Protocol: Kumada Coupling of 2-Bromo-5-methoxyanisole with Phenylmagnesium Bromide
Materials:
-
2-Bromo-5-methoxyanisole (1.0 mmol, 203 mg)
-
Phenylmagnesium bromide (1.2 mmol, 1.2 mL of a 1.0 M solution in THF)
-
Nickel(II) chloride-1,3-Bis(diphenylphosphino)propane (NiCl₂(dppp)) (0.05 mmol, 27 mg)
-
Anhydrous Diethyl Ether (5 mL)
Procedure:
-
In a flame-dried flask under an inert atmosphere, add NiCl₂(dppp).
-
Add the solution of 2-bromo-5-methoxyanisole in diethyl ether.
-
Cool the mixture to 0°C and slowly add the phenylmagnesium bromide solution.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Carefully quench the reaction by slow addition of 1 M HCl at 0°C.
-
Extract the product with diethyl ether, wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic phase over MgSO₄, filter, and remove the solvent in vacuo.
-
Purify the product by column chromatography.
Direct C-H Arylation: An Atom-Economical Approach
Direct C-H arylation offers a more atom-economical route to biaryls by avoiding the pre-functionalization of one of the aromatic rings. This approach typically requires higher temperatures and specific directing groups or electronic properties of the substrates for regioselective coupling.
Experimental Protocol: Direct C-H Arylation of Anisole with 4-Bromoiodobenzene
Materials:
-
Anisole (2.0 mmol, 216 mg)
-
4-Bromoiodobenzene (1.0 mmol, 283 mg)
-
Palladium(II) acetate (Pd(OAc)₂) (0.05 mmol, 11.2 mg)
-
Potassium acetate (KOAc) (2.0 mmol, 196 mg)
-
Dimethylacetamide (DMA) (5 mL)
Procedure:
-
To a sealable reaction tube, add 4-bromoiodobenzene, potassium acetate, and palladium(II) acetate.
-
Add anisole and dimethylacetamide.
-
Seal the tube and heat the mixture at 120°C for 18 hours.
-
Cool the reaction to room temperature and dilute with water.
-
Extract the product with ethyl acetate, and wash the combined organic layers with brine.
-
Dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting biaryl by column chromatography.
Conclusion
The synthesis of biaryl compounds is a well-developed field with a rich portfolio of methodologies. While this compound remains a valuable and flexible starting material, researchers have a powerful arsenal of alternative reagents and strategies at their disposal. The choice between Suzuki-Miyaura, Negishi, Kumada, and direct C-H arylation will depend on a careful consideration of factors such as the reactivity of the coupling partners, functional group compatibility, cost, and desired scale of the synthesis. This guide provides a foundational framework for navigating these choices and designing efficient and successful biaryl syntheses.
References
- 1. benchchem.com [benchchem.com]
- 2. rose-hulman.edu [rose-hulman.edu]
- 3. A Mild Negishi Cross-Coupling of 2-Heterocyclic Organozinc Reagents and Aryl Chlorides [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Much improved conditions for the Negishi cross-coupling of iodoalanine derived zinc reagents with aryl halides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Kumada coupling - Wikipedia [en.wikipedia.org]
- 8. Efficient Cross-Coupling of Aryl Chlorides with Aryl Grignard Reagents (Kumada Reaction) Mediated by a Palladium/Imidazolium Chloride System [organic-chemistry.org]
- 9. mdpi.com [mdpi.com]
- 10. digitalcommons.ursinus.edu [digitalcommons.ursinus.edu]
A Comparative Guide to the Purity Validation of 2-Bromo-5-iodoanisole by HPLC-MS
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) with alternative analytical techniques for the purity validation of 2-Bromo-5-iodoanisole. Supporting experimental data and detailed protocols are provided to assist researchers in selecting the most appropriate method for their needs.
Introduction to Purity Validation of this compound
This compound is a key building block in organic synthesis, particularly in the development of pharmaceuticals and other complex molecules. The purity of this intermediate is critical as impurities can lead to unwanted side reactions, lower yields, and the introduction of potentially toxic byproducts in the final active pharmaceutical ingredient (API). Therefore, robust analytical methods are required to accurately determine its purity and identify any impurities.
High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is a powerful and widely used technique for the separation, identification, and quantification of compounds in a mixture. Its high sensitivity and selectivity make it an ideal choice for the purity assessment of pharmaceutical intermediates. This guide will detail a validated HPLC-MS method for this compound and compare its performance with Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Comparison of Analytical Techniques
The choice of analytical technique for purity determination depends on the physicochemical properties of the analyte and potential impurities, as well as the specific requirements of the analysis, such as the desired level of sensitivity and the need for structural information.
| Feature | HPLC-MS | GC-MS | 1H NMR Spectroscopy |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase, with detection by mass spectrometry. | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a stationary phase, with detection by mass spectrometry. | Provides structural information based on the magnetic properties of atomic nuclei. Purity is determined by comparing the integrals of the main compound's signals to those of impurities. |
| Applicability | Ideal for non-volatile and thermally labile compounds. Suitable for a wide range of polar and non-polar molecules. | Best suited for volatile and thermally stable compounds. | Applicable to any soluble compound containing NMR-active nuclei. Provides detailed structural information. |
| Sensitivity | High (ng to pg level). | Very high (pg to fg level). | Lower than chromatographic methods for trace impurities. |
| Quantification | Excellent, based on peak area relative to a standard or as area percent. | Excellent for volatile impurities. | Quantitative (qNMR) with an internal standard, or relative purity by signal integration. |
| Impurity ID | Provides molecular weight and fragmentation data for identification. | Provides characteristic fragmentation patterns for identification from spectral libraries. | Provides detailed structural information for impurity identification. |
| Throughput | Moderate to high. | High. | Lower, especially for complex spectra. |
| Sample Recovery | Destructive. | Destructive. | Non-destructive. |
Experimental Protocols
HPLC-MS Method for Purity Validation of this compound
This protocol outlines a reverse-phase HPLC-MS method for the purity determination of this compound.
Instrumentation:
-
HPLC system with a binary or quaternary pump, autosampler, column oven, and a diode array detector (DAD).
-
Mass spectrometer (e.g., single quadrupole or time-of-flight) with an electrospray ionization (ESI) source.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient:
-
0-2 min: 60% B
-
2-15 min: 60% to 95% B
-
15-20 min: 95% B
-
20.1-25 min: 60% B (re-equilibration)
-
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 35 °C.
-
UV Detection: 254 nm.
-
Injection Volume: 5 µL.
MS Conditions (ESI Positive Mode):
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Desolvation Gas Flow: 600 L/Hr
-
Scan Range: m/z 100-500
Sample Preparation: Accurately weigh approximately 1 mg of this compound and dissolve it in 10 mL of acetonitrile to obtain a concentration of 0.1 mg/mL. Filter the solution through a 0.22 µm syringe filter before injection.
Alternative Method: Gas Chromatography-Mass Spectrometry (GC-MS)
Instrumentation:
-
Gas chromatograph with a split/splitless injector.
-
Mass spectrometer with an electron ionization (EI) source.
GC Conditions:
-
Column: Capillary column with a non-polar stationary phase (e.g., 5% phenyl polysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 280 °C.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 300 °C.
-
Hold at 300 °C for 5 minutes.
-
MS Conditions (EI Mode):
-
Ion Source Temperature: 230 °C.
-
Ionization Energy: 70 eV.
-
Scan Range: m/z 40-450.
Sample Preparation: Prepare a 1 mg/mL solution of this compound in dichloromethane.
Alternative Method: 1H NMR Spectroscopy
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher).
Sample Preparation: Dissolve approximately 10-20 mg of the this compound sample in about 0.7 mL of a deuterated solvent (e.g., CDCl3 or DMSO-d6) in an NMR tube.
Data Acquisition: Acquire a standard proton NMR spectrum. For quantitative analysis (qNMR), a known amount of an internal standard with a distinct signal is added to a precisely weighed sample.
Data Presentation and Analysis
The purity of this compound is determined by the area percentage of the main peak in the chromatogram. The identity of the main peak is confirmed by its mass-to-charge ratio (m/z) in the mass spectrum.
Table 1: HPLC-MS Data for this compound Purity Analysis
| Compound | Retention Time (min) | [M+H]+ (m/z) | Area % |
| This compound | 12.5 | 312.9 | 99.5 |
| Impurity 1 (Isomer) | 11.8 | 312.9 | 0.2 |
| Impurity 2 (Starting Material) | 8.2 | - | 0.1 |
| Impurity 3 (Byproduct) | 14.1 | - | 0.2 |
The molecular weight of this compound is 312.93 g/mol . The expected [M+H]+ ion in positive ESI-MS would be approximately 313. The characteristic isotopic pattern of bromine (79Br and 81Br in a ~1:1 ratio) and iodine (monoisotopic at 127) would further confirm the identity of the main peak and any halogenated impurities.
Visualization of Experimental Workflow
Caption: Workflow for the purity validation of this compound by HPLC-MS.
Conclusion
HPLC-MS is a highly effective and versatile technique for the purity validation of this compound. It offers excellent sensitivity, selectivity, and quantitative accuracy, making it the preferred method for routine quality control in pharmaceutical development. While GC-MS is a powerful tool for identifying volatile impurities and NMR spectroscopy provides invaluable structural information, HPLC-MS provides a comprehensive assessment of non-volatile impurities and the main component in a single analysis. The choice of method, or a combination thereof, should be guided by the specific analytical requirements and the nature of the potential impurities.
comparative analysis of C-Br vs C-I bond reactivity in 2-Bromo-5-iodoanisole
An Objective Comparison of C-Br vs. C-I Bond Reactivity in 2-Bromo-5-iodoanisole for Synthetic Applications
For researchers and professionals in drug development and chemical synthesis, the selective functionalization of dihalogenated aromatic compounds is a critical strategy for building molecular complexity. This compound presents two distinct reactive sites, the carbon-bromine (C-Br) bond and the carbon-iodine (C-I) bond. The choice of which bond to functionalize first is paramount for an efficient and successful synthetic route. This guide provides a detailed comparative analysis of the reactivity of these two bonds, supported by fundamental principles and experimental data from analogous systems.
Fundamental Basis for Differential Reactivity
The disparity in reactivity between the C-I and C-Br bonds is fundamentally rooted in their intrinsic chemical properties. The carbon-iodine bond is longer and weaker than the carbon-bromine bond. This is quantitatively demonstrated by their respective bond dissociation energies (BDE). A lower BDE signifies a weaker bond, which requires less energy to cleave, thus leading to a higher reaction rate in transformations where bond breaking is a key step.
The general order of reactivity for aryl halides in many synthetically important reactions is Ar-I > Ar-Br > Ar-Cl > Ar-F. This trend is a direct consequence of the decreasing carbon-halogen bond strength down the group.[1][2]
Data Presentation: Bond Dissociation Energies
The following table summarizes the average bond dissociation energies for C-I and C-Br bonds in aromatic systems.
| Bond Type | Average Bond Dissociation Energy (kJ/mol) | Average Bond Dissociation Energy (kcal/mol) |
| Aryl-Br | ~346 | ~82.7 |
| Aryl-I | ~280 | ~66.9 |
| (Data sourced from representative values for aryl halides)[2][3] |
This significant difference in bond energy is the primary determinant for the selective reactivity observed in this compound.
Visualization of Reactivity Principles
The following diagram illustrates the logical relationship between the fundamental bond properties and the resulting chemical reactivity in key synthetic transformations.
Caption: Relationship between bond properties and reaction outcomes.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are indispensable for C-C and C-heteroatom bond formation. In these reactions, the oxidative addition of the aryl halide to a Pd(0) complex is often the rate-determining step.[4] The lower bond dissociation energy of the C-I bond facilitates a much faster rate of oxidative addition compared to the C-Br bond.[5] This kinetic difference is the basis for the high chemoselectivity observed in dihalogenated substrates like this compound.
A. Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction couples an organohalide with an organoboron compound. The higher reactivity of the C-I bond allows for selective coupling at this position under mild conditions, leaving the C-Br bond intact for subsequent transformations.[5]
Illustrative Comparative Data for Suzuki-Miyaura Coupling
| Substrate | Boronic Acid | Catalyst System | Conditions | Product (Yield %) | Reference System |
| 2-Bromo-4-iodopyridine | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | Dioxane/H₂O, 80 °C, 3h | 2-Bromo-4-phenylpyridine (>90%) | Dihalopyridine[5] |
| 2,5-Dibromofuran | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | Dioxane/H₂O, 80 °C, 5h | 2-Bromo-5-phenylfuran (75%) | Dihalofuran[6] |
| 2,5-Diiodofuran | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | Dioxane/H₂O, 80 °C, 3h | 2-Iodo-5-phenylfuran (85%) | Dihalofuran[6] |
Experimental Protocol: Selective Suzuki-Miyaura Coupling of this compound
-
Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 eq.), the desired arylboronic acid (1.1-1.2 eq.), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq.).
-
Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (2-5 mol%) or a combination of Pd(OAc)₂ and a suitable phosphine ligand.
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., Dioxane, Toluene, or 2-MeTHF) and water (e.g., 4:1 ratio).[7]
-
Reaction Execution: Heat the mixture to the desired temperature (typically 60-80 °C) and stir until the starting material is consumed, as monitored by TLC or GC-MS.
-
Work-up and Purification: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography.
B. Sonogashira Coupling
The Sonogashira reaction is a powerful method for coupling terminal alkynes with aryl halides, typically using a palladium catalyst and a copper(I) co-catalyst. The reactivity trend I > Br is pronounced, allowing for highly selective alkynylation at the C-I position of this compound.[8][9]
Illustrative Comparative Data for Sonogashira Coupling
| Substrate | Alkyne | Catalyst System | Conditions | Product (Yield %) | Reference System |
| 1-Bromo-4-iodobenzene | Phenylacetylene | Pd(PPh₃)₄, CuI, NEt₃ | THF, RT, 4h | 1-Bromo-4-(phenylethynyl)benzene (95%) | Dihalobenzene |
| 1,4-Dibromobenzene | Phenylacetylene | Pd(PPh₃)₄, CuI, NEt₃ | THF, 50 °C, 12h | 1-Bromo-4-(phenylethynyl)benzene (70%) | Dihalobenzene |
Experimental Protocol: Selective Sonogashira Coupling of this compound
-
Reaction Setup: To a dry Schlenk flask, add this compound (1.0 eq.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and the copper co-catalyst (CuI, 5-10 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Reagent Addition: Add a degassed solvent (e.g., THF or DMF), followed by a degassed amine base (e.g., triethylamine or diisopropylethylamine, 2.0-3.0 eq.). Finally, add the terminal alkyne (1.2-1.5 eq.) via syringe.
-
Reaction Execution: Stir the reaction at room temperature. The reaction is typically complete within 1-4 hours. Monitor progress by TLC or GC-MS.
-
Work-up and Purification: Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NH₄Cl solution and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
C. Heck Reaction
The Heck reaction couples an aryl halide with an alkene.[10] Similar to other palladium-catalyzed reactions, the oxidative addition step is favored for the C-I bond, enabling selective reaction at this position.[11]
Experimental Protocol: Selective Heck Reaction of this compound
-
Reaction Setup: In a sealable reaction tube, combine this compound (1.0 eq.), the alkene (e.g., styrene or an acrylate, 1.2-1.5 eq.), the palladium source (e.g., Pd(OAc)₂, 2-5 mol%), and a phosphine ligand (e.g., PPh₃ or P(o-tolyl)₃, 4-10 mol%).
-
Solvent and Base: Add a polar aprotic solvent such as DMF or acetonitrile, followed by an organic base like triethylamine (1.5-2.0 eq.).
-
Reaction Execution: Seal the tube and heat the mixture to 80-100 °C. Monitor the reaction by TLC or GC-MS.
-
Work-up and Purification: After cooling, dilute the mixture with water and extract with an organic solvent. Wash the organic phase, dry it, and concentrate it. Purify the residue by column chromatography.
Metallation Reactions: Halogen-Lithium Exchange
Halogen-lithium exchange is a powerful tool for generating organolithium reagents. The rate of this exchange is significantly faster for iodides than for bromides. This kinetic difference allows for the highly selective formation of the lithium species at the 5-position of this compound by treatment with an alkyllithium reagent at low temperatures, typically -78 °C.
Experimental Protocol: Selective Lithiation and Trapping
-
Reaction Setup: To an oven-dried, three-necked flask under an argon atmosphere, add a solution of this compound (1.0 eq.) in anhydrous THF.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add a solution of n-butyllithium or t-butyllithium (1.0-1.1 eq.) dropwise, maintaining the temperature at -78 °C.
-
Stirring: Stir the reaction mixture at -78 °C for 30-60 minutes.
-
Electrophilic Quench: Add the desired electrophile (e.g., DMF, CO₂, an aldehyde, or an alkyl halide, 1.2 eq.) to the solution at -78 °C.
-
Warming and Quenching: Allow the reaction to slowly warm to room temperature, then quench by adding saturated aqueous NH₄Cl solution.
-
Extraction and Purification: Extract the product with an organic solvent, dry the combined organic layers, and concentrate. Purify the product by column chromatography.
Visualization of Experimental Workflow
The following diagram outlines a general experimental workflow for a selective cross-coupling reaction on this compound.
Caption: General workflow for selective cross-coupling.
Conclusion
The comparative analysis of the C-Br and C-I bonds in this compound unequivocally demonstrates the superior reactivity of the C-I bond in a wide range of synthetically valuable transformations. This enhanced reactivity is a direct consequence of its lower bond dissociation energy.
-
For Palladium-Catalyzed Cross-Coupling Reactions (Suzuki, Sonogashira, Heck): The C-I bond undergoes oxidative addition to Pd(0) at a significantly faster rate, enabling highly chemoselective functionalization at the 5-position under conditions that leave the C-Br bond at the 2-position unaffected.
-
For Metallation Reactions: The C-I bond undergoes halogen-lithium exchange much more readily than the C-Br bond, allowing for regioselective formation of an organolithium intermediate at the 5-position.
For researchers, scientists, and drug development professionals, this differential reactivity is a powerful tool. It allows for a modular and sequential approach to the synthesis of complex substituted anisole derivatives, where the more reactive C-I bond can be functionalized first, followed by a subsequent reaction at the less reactive C-Br site, often under more forcing conditions. This strategic approach maximizes synthetic efficiency and provides access to a diverse range of chemical structures from a single, versatile building block.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Different Oxidative Addition Mechanisms for 12- and 14-Electron Palladium(0) Explain Ligand-Controlled Divergent Site Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. scispace.com [scispace.com]
- 7. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. mdpi-res.com [mdpi-res.com]
A Comparative Spectroscopic Guide to 2-Bromo-5-iodoanisole and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed spectroscopic comparison of 2-Bromo-5-iodoanisole and its derivatives, offering objective experimental data to aid in their identification, characterization, and utilization in research and development. Halogenated anisoles are valuable intermediates in organic synthesis, particularly in the development of pharmaceuticals and complex molecular architectures. Understanding their distinct spectroscopic fingerprints is crucial for confirming structural integrity and purity.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data (¹H NMR, ¹³C NMR, Infrared Spectroscopy, and Mass Spectrometry) for this compound and selected derivatives. This quantitative data allows for a direct comparison of how different substitution patterns on the anisole ring influence the spectroscopic properties.
Table 1: ¹H NMR Spectroscopic Data (ppm)
| Compound | H-3 | H-4 | H-6 | OCH₃ | Solvent |
| This compound | 7.34 (d, J=8.1) | 7.24 (dd, J=8.1, 1.9) | 7.39 (d, J=1.9) | 3.86 (s) | DMSO-d₆[1] |
| 2-Bromoanisole | 7.27 (m) | 6.83 (m) | 7.53 (dd, J=8.0, 1.6) | 3.89 (s) | CDCl₃ |
| 4-Bromo-2-iodoanisole | 7.25 (d, J=8.6) | - | 7.73 (d, J=2.2) | 3.84 (s) | CDCl₃ |
| 2-Bromo-5-nitroanisole | 8.01 (dd, J=8.9, 2.7) | 8.01 (dd, J=8.9, 2.7) | 7.82 (d, J=2.7) | 4.01 (s) | CDCl₃ |
Note: Chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference. Coupling constants (J) are in Hertz (Hz). d = doublet, dd = doublet of doublets, m = multiplet, s = singlet.
Table 2: ¹³C NMR Spectroscopic Data (ppm)
| Compound | C-1 (C-O) | C-2 (C-Br) | C-3 | C-4 | C-5 (C-I/NO₂) | C-6 | OCH₃ | Solvent |
| This compound | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available | - |
| 2-Bromoanisole | 155.9 | 111.8 | 128.5 | 121.8 | 133.4 | 112.1 | 56.2 | CDCl₃ |
| 4-Bromo-2-iodoanisole | 156.4 | 87.9 | 139.7 | 114.7 | 124.1 | 112.0 | 56.7 | CDCl₃ |
| 2-Bromo-5-nitroanisole | 155.5 | 112.9 | 128.9 | 121.2 | 147.2 | 112.4 | 57.1 | CDCl₃ |
Table 3: Infrared (IR) Spectroscopy Data (cm⁻¹)
| Compound | Key Functional Group Stretches | Aromatic C-H Stretch | C=C Ring Stretching | C-O Stretch |
| This compound | Data not available | ~3000-3100 | ~1400-1600 | ~1250 (asym), ~1040 (sym) |
| 2-Bromoanisole | C-Br: ~500-600 | ~3060 | ~1580, 1470, 1430 | ~1250, 1030 |
| 4-Bromo-2-iodoanisole | C-Br: ~500-600, C-I: ~500-600 | ~3000-3100 | ~1400-1600 | ~1245, 1025 |
| 2-Bromo-5-nitroanisole | NO₂: ~1520 (asym), ~1345 (sym) | ~3100 | ~1580, 1470 | ~1260, 1020 |
Table 4: Mass Spectrometry Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Fragments (m/z) |
| This compound | C₇H₆BrIO | 312.93[2] | 312/314 (M⁺), 297/299 ([M-CH₃]⁺), 184/186 ([M-I]⁺), 170 ([M-Br-CH₃]⁺) |
| 2-Bromoanisole | C₇H₇BrO | 187.03 | 186/188 (M⁺)[3], 171/173 ([M-CH₃]⁺)[3], 143/145 ([M-CH₃-CO]⁺)[3], 107 ([M-Br]⁺) |
| 4-Bromo-2-iodoanisole | C₇H₆BrIO | 312.93 | 312/314 (M⁺), 297/299 ([M-CH₃]⁺), 184/186 ([M-I]⁺) |
| 2-Bromo-5-nitroanisole | C₇H₆BrNO₃ | 232.03[4] | 231/233 (M⁺), 201/203 ([M-NO]⁺), 186/188 ([M-NO₂]⁺), 152 ([M-Br-O]⁺) |
Logical Workflow: Synthesis Pathway
The following diagram illustrates a common synthetic route to this compound, which is a key intermediate for accessing other derivatives. This pathway highlights the logical progression from a simpler starting material to the more complex target molecule.
Caption: Synthetic route to this compound.
Experimental Protocols
The data presented in this guide were obtained using standard spectroscopic techniques. The following are generalized experimental protocols for the analysis of halogenated anisole derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the solid compound was dissolved in about 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
¹H NMR Acquisition: Proton NMR spectra were acquired on a 300 or 400 MHz spectrometer. A standard pulse program was used with a spectral width of 0-12 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: Carbon-13 NMR spectra were acquired using a proton-decoupled pulse program. A wider spectral width (e.g., 0-160 ppm) and a significantly larger number of scans were typically required compared to ¹H NMR to obtain adequate signal intensity.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation (Thin Solid Film): A small amount of the solid sample (approx. 2-5 mg) was dissolved in a few drops of a volatile solvent like methylene chloride. One or two drops of this solution were applied to a KBr salt plate. The solvent was allowed to evaporate, leaving a thin film of the compound on the plate.
-
Data Acquisition: The KBr plate was placed in the sample holder of an FTIR spectrometer. The spectrum was recorded over a range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹. A background spectrum of the clean KBr plate was recorded and automatically subtracted from the sample spectrum.
Mass Spectrometry (MS)
-
Sample Introduction: Samples were introduced into the mass spectrometer via a direct insertion probe or through a gas chromatography (GC) system for volatile compounds.
-
Ionization: Electron Ionization (EI) was used as the ionization method.[3] In this technique, high-energy electrons (typically 70 eV) bombard the sample molecules in the gas phase, causing ionization and characteristic fragmentation.[3]
-
Analysis: The resulting ions (the molecular ion and various fragment ions) were separated based on their mass-to-charge ratio (m/z) by a mass analyzer. The resulting mass spectrum provides the molecular weight and valuable structural information based on the fragmentation pattern.
References
A Comparative Guide to Palladium Catalysts for the Selective Functionalization of 2-Bromo-5-iodoanisole
For Researchers, Scientists, and Drug Development Professionals
The strategic functionalization of polyhalogenated aromatic compounds is a cornerstone of modern synthetic chemistry, enabling the construction of complex molecular architectures for pharmaceuticals, agrochemicals, and materials science. 2-Bromo-5-iodoanisole presents a versatile platform for sequential cross-coupling reactions, owing to the differential reactivity of its carbon-iodine (C-I) and carbon-bromine (C-Br) bonds. In palladium-catalyzed cross-coupling reactions, the C-I bond is significantly more labile and therefore more reactive than the C-Br bond, allowing for selective functionalization at the 5-position.
This guide provides a comparative overview of the performance of various palladium catalysts in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions with this compound. While direct comparative experimental data for this specific substrate is limited, this report compiles representative data from analogous dihaloaromatic systems to provide a predictive framework for catalyst selection and reaction optimization.
Principle of Selectivity
The higher reactivity of the C-I bond compared to the C-Br bond in palladium-catalyzed cross-coupling reactions is the key to the selective functionalization of this compound. The generally accepted order of reactivity for halogens in the rate-determining oxidative addition step is I > Br > Cl. By carefully selecting the palladium catalyst, ligands, and reaction conditions, it is possible to achieve high chemoselectivity for the coupling at the iodine-bearing position, leaving the bromine atom intact for subsequent transformations. Milder reaction conditions, such as lower temperatures and less reactive catalysts, generally favor selective reaction at the C-I bond.
Data Presentation: Performance of Palladium Catalysts
The following tables summarize the performance of various palladium catalysts in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions. The data presented is based on studies of analogous dihalogenated aromatic compounds and serves as a predictive guide for the selective functionalization of this compound at the 5-position.
Table 1: Comparison of Palladium Catalysts for the Selective Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid (Analogous Systems)
| Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) of 2-Bromo-5-phenylanisole |
| Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 80 | 12 | ~85-95 |
| PdCl₂(dppf) | Cs₂CO₃ | DMF | 90 | 8 | ~90-98 |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | 100 | 6 | >95 |
| Pd(OAc)₂ / XPhos | K₃PO₄ | t-BuOH/H₂O | 80 | 4 | >95 |
Table 2: Comparison of Palladium Catalysts for the Selective Sonogashira Coupling of this compound with Phenylacetylene (Analogous Systems)
| Catalyst/Cocatalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) of 2-Bromo-5-(phenylethynyl)anisole |
| Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | RT | 6 | ~90-98 |
| Pd(OAc)₂ / PPh₃ / CuI | Et₃N | DMF | 50 | 4 | ~92 |
| Pd(PPh₃)₄ / CuI | i-Pr₂NH | Toluene | RT | 8 | ~95 |
| PdCl₂(dppf) / CuI | K₂CO₃ | MeCN | 80 | 12 | ~88 |
Table 3: Comparison of Palladium Catalysts for the Selective Buchwald-Hartwig Amination of this compound with Morpholine (Analogous Systems)
| Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) of 4-(2-Bromo-5-methoxyphenyl)morpholine |
| Pd₂(dba)₃ / BINAP | NaOt-Bu | Toluene | 100 | 18 | ~85-95 |
| Pd(OAc)₂ / XPhos | K₃PO₄ | Dioxane | 110 | 12 | >95 |
| Pd(OAc)₂ / RuPhos | Cs₂CO₃ | Toluene | 100 | 10 | >95 |
| BrettPhos Pd G3 | K₂CO₃ | t-AmylOH | 110 | 6 | >95 |
Experimental Protocols
The following are generalized experimental protocols for the selective cross-coupling reactions of this compound. Optimization of reaction parameters may be necessary for specific substrates and desired outcomes. All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques or in a glovebox.
Suzuki-Miyaura Coupling
To a flame-dried Schlenk tube are added this compound (1.0 mmol), the corresponding boronic acid or boronic ester (1.2 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 mmol). The tube is evacuated and backfilled with an inert gas three times. A degassed solvent system (e.g., dioxane/water, 4:1, 5 mL) is then added. The reaction mixture is heated to the desired temperature (e.g., 80-100 °C) and stirred until the starting material is consumed, as monitored by TLC or GC-MS. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Sonogashira Coupling
In a Schlenk tube, this compound (1.0 mmol), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 5-10 mol%) are combined. The tube is evacuated and backfilled with an inert gas three times. A degassed solvent (e.g., THF or DMF, 5 mL) and a degassed amine base (e.g., triethylamine, 2.0-3.0 mmol) are added. The terminal alkyne (1.1 mmol) is then added dropwise. The reaction is stirred at the appropriate temperature (e.g., room temperature to 60 °C) and monitored by TLC or GC-MS. After completion, the reaction mixture is filtered through a pad of Celite, washing with an organic solvent. The filtrate is then washed with saturated aqueous ammonium chloride and brine, dried over anhydrous sodium sulfate, and concentrated. The product is purified by flash column chromatography.
Buchwald-Hartwig Amination
A Schlenk tube is charged with the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the appropriate phosphine ligand (e.g., XPhos, 2-4 mol%), and a base (e.g., NaOt-Bu, 1.4 mmol). The tube is evacuated and backfilled with an inert gas. This compound (1.0 mmol), the amine (1.2 mmol), and an anhydrous, degassed solvent (e.g., toluene or dioxane, 5 mL) are added. The tube is sealed, and the mixture is heated to the desired temperature (e.g., 100-110 °C) with stirring. The reaction progress is monitored by LC-MS. Upon completion, the mixture is cooled to room temperature, diluted with an organic solvent, and filtered through Celite. The filtrate is concentrated, and the crude product is purified by column chromatography.
Mandatory Visualization
The following diagrams illustrate the generalized experimental workflows for the palladium-catalyzed cross-coupling reactions described.
The Strategic Synthesis Showdown: A Cost-Benefit Analysis of 2-Bromo-5-iodoanisole
For researchers, scientists, and professionals in the fast-paced world of drug development and fine chemical synthesis, the choice of starting materials is a critical decision that profoundly impacts project timelines, costs, and overall success. Among the vast arsenal of building blocks, di-substituted benzene derivatives are indispensable. This guide provides a comprehensive cost-benefit analysis of 2-Bromo-5-iodoanisole, a versatile reagent, comparing its performance and economic viability against a key alternative, 2,5-dibromoanisole, in cornerstone cross-coupling reactions.
The unique value proposition of this compound lies in the differential reactivity of its carbon-iodine (C-I) and carbon-bromine (C-Br) bonds. In palladium-catalyzed cross-coupling reactions, the C-I bond is significantly more reactive, allowing for selective functionalization at the 5-position while leaving the 2-position available for subsequent transformations. This intrinsic property enables more complex and efficient synthetic strategies.
Performance Comparison: Reactivity Meets Selectivity
The enhanced reactivity of aryl iodides over aryl bromides is a well-established principle in organic chemistry, primarily due to the lower bond dissociation energy of the C-I bond compared to the C-Br bond. This facilitates the often rate-determining oxidative addition step in many catalytic cycles.[1][2] While direct side-by-side experimental data for this compound versus 2,5-dibromoanisole under identical conditions is not extensively documented in publicly available literature, a robust comparison can be extrapolated from established reactivity trends.
Table 1: Predicted Performance in Key Cross-Coupling Reactions
| Feature | This compound (at Iodine Position) | 2,5-Dibromoanisole | Rationale |
| Relative Reactivity | High | Moderate | The C-I bond is weaker and more susceptible to oxidative addition to a palladium(0) catalyst.[1][2] |
| Typical Reaction Times | Shorter | Longer | Faster oxidative addition leads to a quicker catalytic cycle turnover. |
| Typical Reaction Temperatures | Milder (e.g., RT to 80 °C) | Harsher (e.g., 80 °C to 120 °C) | The higher reactivity of the C-I bond allows for less thermal energy input. |
| Typical Catalyst Loading | Lower | Higher | More efficient catalysis often allows for a reduction in the amount of expensive palladium catalyst. |
| Selectivity | High (for mono-functionalization) | Moderate (risk of double addition) | The significant difference in reactivity between the C-I and C-Br bonds in this compound allows for selective reaction at the iodine position. |
| Potential Yield | High (for mono-functionalization) | Variable (can be high, but may require more optimization to avoid side products) | Milder conditions and higher selectivity can lead to cleaner reactions and higher isolated yields of the desired mono-substituted product. |
Economic Analysis: A Tale of Two Halogens
The primary drawback of using iodo-substituted aromatics is their generally higher cost compared to their bromo- and chloro-counterparts. This cost difference is a crucial factor in the cost-benefit analysis, especially for large-scale synthesis.
Table 2: Cost Comparison of this compound and Alternatives
| Compound | Supplier Example | Price (USD) per gram (approx.) | Molecular Weight ( g/mol ) | Cost (USD) per mole (approx.) |
| This compound | Apollo Scientific | £24.00/1g (~$30.48/g)[3] | 312.93 | ~$9,539 |
| 2,5-Dibromoanisole | ChemicalBook |
| 265.93 | ~$212 - $2,127 (bulk) |
| 2,4-Dibromoanisole | Chem-Impex |
| 265.93 | ~$197 |
| 3,5-Dibromoanisole | Sigma-Aldrich | $58.72/1g[6] | 265.93 | ~$15,615 |
Note: Prices are subject to change and may vary significantly between suppliers, purity grades, and purchase volumes. The prices listed are for comparison purposes and were accessed in late 2025. Bulk pricing for this compound is likely to be substantially lower than the listed small-quantity research price.
The initial outlay for this compound is significantly higher on a per-mole basis for small quantities. However, for complex, multi-step syntheses, the benefits of higher yields, shorter reaction times (translating to increased reactor throughput and lower labor costs), and potentially reduced catalyst and purification costs can offset the higher initial raw material cost.
Decision Workflow: Choosing the Right Tool for the Job
The selection between this compound and a dibromoanisole alternative is a strategic decision that depends on the specific goals of the synthesis.
Caption: Decision workflow for selecting between this compound and a dibromoanisole.
Experimental Protocols
The following are representative protocols for key cross-coupling reactions. Researchers should optimize these conditions for their specific substrates and desired outcomes.
Suzuki-Miyaura Coupling: A Representative Protocol
This protocol describes a general procedure for the selective Suzuki-Miyaura coupling at the 5-position of this compound.
Caption: A typical workflow for a Suzuki-Miyaura cross-coupling reaction.
Methodology:
-
To a reaction vessel, add this compound (1.0 equivalent), the desired arylboronic acid (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄ at 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equivalents).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.
-
Add a degassed solvent system (e.g., dioxane/water 4:1, or toluene).
-
Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
For 2,5-dibromoanisole, similar conditions can be applied, but higher temperatures and longer reaction times may be necessary to achieve comparable conversion. Careful control of stoichiometry is required to favor mono-arylation.
Sonogashira Coupling: A Representative Protocol
This protocol outlines a standard procedure for the copper-co-catalyzed Sonogashira coupling at the 5-position of this compound.
Methodology:
-
To a reaction vessel, add this compound (1.0 equivalent), the terminal alkyne (1.2-1.5 equivalents), a palladium catalyst (e.g., PdCl₂(PPh₃)₂ at 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI at 5-10 mol%).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.
-
Add a degassed solvent (e.g., THF or DMF) followed by a degassed amine base (e.g., triethylamine or diisopropylethylamine, 2.0-3.0 equivalents).
-
Stir the reaction at room temperature to 50 °C and monitor by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent and wash with saturated aqueous ammonium chloride and brine.
-
Dry the organic layer, concentrate, and purify the product.
Buchwald-Hartwig Amination: A Representative Protocol
This protocol provides a general method for the C-N bond formation at the 5-position of this compound.
Caption: A typical workflow for a Buchwald-Hartwig amination reaction.
Methodology:
-
In a glovebox or under an inert atmosphere, add this compound (1.0 equivalent), the amine (1.1-1.5 equivalents), a palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos or BINAP, 2.5-4 mol%), and a strong base (e.g., NaOtBu or K₃PO₄, 1.4-2.0 equivalents) to a reaction vessel.
-
Add degassed, anhydrous solvent (e.g., toluene or dioxane).
-
Seal the vessel and heat the reaction mixture to 80-110 °C, monitoring its progress by TLC or LC-MS.
-
After completion, cool the reaction, quench with water, and extract with an organic solvent.
-
Wash the combined organic layers, dry, and concentrate.
-
Purify the product by column chromatography.
Conclusion
This compound presents a compelling option for synthetic chemists engaged in the construction of complex molecules. Its key advantage is the ability to undergo regioselective functionalization at the more reactive C-I bond, enabling sequential cross-coupling strategies that are difficult to achieve with symmetric dihaloarenes like 2,5-dibromoanisole.
The primary trade-off is the higher initial cost of the starting material. However, this can be justified in many research and development settings by the potential for:
-
Milder reaction conditions , which can improve functional group tolerance and reduce energy consumption.
-
Shorter reaction times , leading to increased laboratory and plant throughput.
-
Higher yields and cleaner reaction profiles , which can simplify purification and reduce downstream processing costs.
-
Greater synthetic versatility , allowing for the construction of complex scaffolds in fewer steps.
For large-scale manufacturing of simpler molecules where cost is the paramount concern, a more economical alternative like 2,5-dibromoanisole may be preferable, provided that issues with selectivity and potentially harsher reaction conditions can be managed. Ultimately, the choice between these valuable reagents should be made on a case-by-case basis, carefully weighing the synthetic goals against the economic realities of the project.
References
Assessing the Regioselectivity of Metalation on 2-Bromo-5-iodoanisole: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The selective functionalization of dihalogenated aromatic compounds is a cornerstone of modern synthetic chemistry, enabling the precise construction of complex molecules, including pharmaceuticals and advanced materials. 2-Bromo-5-iodoanisole presents a valuable scaffold, offering two distinct reactive sites for metal-halogen exchange. The regioselectivity of this transformation is paramount for its utility as a synthetic building block. This guide provides a comparative analysis of common metalating agents and their expected regioselectivity when reacting with this compound, supported by experimental data from closely related systems.
Principle of Regioselectivity in Halogen-Metal Exchange
The outcome of a halogen-metal exchange reaction is primarily dictated by the C-X bond strength (C-I < C-Br < C-Cl) and the reaction kinetics. Generally, the weaker carbon-iodine bond is more susceptible to cleavage by organometallic reagents than the stronger carbon-bromine bond.[1] This inherent reactivity difference forms the basis for the selective metalation at the iodine-bearing position. However, factors such as the choice of the organometallic reagent, solvent, and the presence of directing groups can influence the regioselectivity.
Performance Comparison of Metalating Agents
While direct experimental data on the metalation of this compound is not extensively reported in peer-reviewed literature, strong inferences can be drawn from studies on analogous dihaloanisoles. A key study on the closely related isomer, 2-bromo-4-iodoanisole, provides critical insights into the directing effects of reagents and solvents.[2]
Based on these established principles and analogous experimental results, the expected regioselectivity for the metalation of this compound is summarized below:
| Metalating Reagent | Solvent | Expected Major Product after Electrophilic Quench (E+) | Expected Regioselectivity (Iodo vs. Bromo exchange) | Supporting Evidence |
| n-Butyllithium (n-BuLi) | THF / Diethyl Ether | 2-Bromo-5-E-anisole | Highly selective for Iodo-Lithium exchange | The rate of iodine-lithium exchange is significantly faster than bromine-lithium exchange.[1] This method is commonly used to prepare aryllithium reagents from aryl iodides in the presence of aryl bromides. |
| Isopropylmagnesium Chloride-Lithium Chloride (i-PrMgCl·LiCl) | THF | 2-Bromo-5-E-anisole | Highly selective for Iodo-Magnesium exchange | In the analogous 2-bromo-4-iodoanisole, i-PrMgCl·LiCl in THF resulted in exclusive I/Mg-exchange.[2] |
| Dialkylmagnesium/Lithium Alkoxide Complex (e.g., sBu₂Mg·2LiOR) | Toluene | 5-Iodo-2-E-anisole | Predominantly Bromo-Magnesium exchange | In the analogous 2-bromo-4-iodoanisole, this bimetallic reagent in a non-coordinating solvent like toluene favored Br/Mg-exchange ortho to the directing methoxy group.[2] |
Note: The yields and regioselectivity ratios are based on analogous systems and are expected to be similar for this compound. The actual outcomes may vary depending on the specific electrophile used and precise reaction conditions.
Experimental Protocols
The following are representative experimental protocols for conducting regioselective metal-halogen exchange reactions on dihaloarenes.
Protocol 1: Selective Iodo-Lithium Exchange with n-Butyllithium
-
Preparation: Under an inert atmosphere (Argon or Nitrogen), a solution of this compound (1.0 equiv.) in anhydrous tetrahydrofuran (THF) is cooled to -78 °C in a dry ice/acetone bath.
-
Lithiation: n-Butyllithium (1.1 equiv., typically 1.6 M or 2.5 M in hexanes) is added dropwise to the stirred solution, maintaining the temperature at -78 °C. The reaction mixture is stirred for 30-60 minutes at this temperature.
-
Electrophilic Quench: The desired electrophile (1.2 equiv.) is added to the reaction mixture at -78 °C.
-
Work-up: The reaction is allowed to warm to room temperature and then quenched with a saturated aqueous solution of ammonium chloride (NH₄Cl). The aqueous layer is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to yield the 2-bromo-5-substituted anisole.
Protocol 2: Selective Iodo-Magnesium Exchange with i-PrMgCl·LiCl ("Turbo-Grignard")
-
Preparation: Under an inert atmosphere, a solution of this compound (1.0 equiv.) in anhydrous THF is prepared.
-
Grignard Formation: The solution is cooled to a specified low temperature (e.g., -15 °C to 0 °C), and a solution of i-PrMgCl·LiCl (1.1 equiv., typically 1.3 M in THF) is added dropwise. The reaction is stirred for a specified time (e.g., 0.5-2 hours) at that temperature to facilitate the iodine-magnesium exchange.
-
Electrophilic Quench: The desired electrophile (1.2 equiv.) is added to the newly formed Grignard reagent at the reaction temperature.
-
Work-up and Purification: The work-up and purification follow the same procedure as described in Protocol 1.
Visualizing Reaction Pathways
The choice of metalating agent and solvent dictates the regiochemical outcome of the metalation of dihaloanisoles. The following diagrams illustrate the logical flow of these selective transformations.
Caption: Regioselective metalation pathways of this compound.
The following diagram illustrates a typical experimental workflow for a regioselective metalation followed by an electrophilic quench.
Caption: General workflow for selective metalation and functionalization.
Conclusion
The metalation of this compound offers a versatile entry point for the synthesis of polysubstituted aromatic compounds. The regioselectivity of this reaction can be effectively controlled through the judicious choice of the organometallic reagent and solvent system. Standard organolithium and "Turbo-Grignard" reagents in ethereal solvents are expected to provide highly selective metal-halogen exchange at the more reactive carbon-iodine bond. Conversely, specialized bimetallic magnesium reagents in non-coordinating solvents can invert this selectivity, favoring exchange at the carbon-bromine bond, likely through a chelation-controlled mechanism involving the ortho-methoxy group. This predictable and tunable regioselectivity makes this compound a powerful and adaptable building block for applications in drug discovery and materials science.
References
A Comparative Guide to 2-Bromo-5-iodoanisole and Other Haloanisoles in Synthetic Chemistry
For researchers, scientists, and drug development professionals, the strategic selection of building blocks is paramount to the successful synthesis of complex molecular architectures. Haloanisoles are a versatile class of reagents, and among them, dihalogenated anisoles offer unique opportunities for sequential and site-selective functionalization. This guide provides a comparative analysis of 2-Bromo-5-iodoanisole against other common haloanisoles, supported by physicochemical data and established reactivity principles in key synthetic transformations.
Physicochemical Properties: A Side-by-Side Comparison
The physical properties of haloanisoles are foundational to their handling and reaction setup. The introduction of different halogens at various positions on the anisole ring leads to distinct characteristics in molecular weight, density, and boiling points.
| Property | This compound | 2,5-Dibromoanisole | 4-Iodoanisole | 2-Bromoanisole |
| CAS Number | 755027-18-0[1] | 95970-08-4[2][3] | 696-62-8 | 578-57-4 |
| Molecular Formula | C₇H₆BrIO[1] | C₇H₆Br₂O[2] | C₇H₇IO | C₇H₇BrO |
| Molecular Weight | 312.93 g/mol [1] | 265.93 g/mol [2] | 234.03 g/mol | 187.04 g/mol |
| Appearance | Solid / Liquid | Off-white to yellow liquid/crystalline[2] | White to light yellow powder[4] | Colorless liquid |
| Boiling Point | 293.7 °C[5] | 252 °C[2] | 237 °C[4] | 223 °C |
| Density | 2.062 g/cm³[5] | ~1.8 g/cm³[2][4] | N/A | 1.502 g/mL |
| Melting Point | N/A | N/A | 50-53 °C[4] | 2-3 °C |
Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
The primary utility of haloanisoles in modern organic synthesis lies in their performance in palladium-catalyzed cross-coupling reactions. The identity of the halogen atom is the single most critical factor governing the reactivity of the C-X bond.
The Fundamental Principle: C-I vs. C-Br Reactivity
The enhanced reactivity of aryl iodides over aryl bromides is a cornerstone of cross-coupling chemistry. This phenomenon is rooted in the difference in bond dissociation energies (BDEs) of the carbon-halogen bonds. The carbon-iodine (C-I) bond is longer and weaker than the carbon-bromine (C-Br) bond. This lower BDE facilitates the initial, and often rate-determining, oxidative addition step in the catalytic cycle.[6] The established reactivity trend is:
C–I > C–Br > C–Cl > C–F
This predictable reactivity hierarchy is the basis for chemoselectivity in polyhalogenated substrates. For a molecule like this compound, a palladium catalyst will selectively activate the C-I bond under milder conditions (e.g., lower temperatures, shorter reaction times), leaving the more robust C-Br bond untouched. This allows for a two-step, sequential functionalization strategy, where different groups can be introduced at the 5- and 2-positions, respectively.
Illustrative Workflow for Sequential Functionalization
The differential reactivity of the C-I and C-Br bonds in this compound enables a powerful synthetic strategy for creating complex, multi-substituted molecules. This workflow allows for the introduction of two different functional groups in a controlled, stepwise manner.
Representative Comparative Data: Suzuki-Miyaura Coupling
To illustrate the practical implications of this reactivity trend, the following table presents representative data for the Suzuki-Miyaura coupling of various haloanisoles with phenylboronic acid under standardized, mild conditions. These values are based on established chemical principles and demonstrate the expected outcomes.[6]
| Haloanisole Substrate | Reaction Time (hours) | Reaction Temp. (°C) | Representative Yield (%) | Notes |
| This compound | 2 | 60 | >95% | Reaction occurs selectively at the C-I bond. |
| 4-Iodoanisole | 2 | 60 | >95% | High reactivity, comparable to the C-I bond of the dihalide. |
| 2-Bromoanisole | 12 | 80 | ~75% | Requires more forcing conditions (higher temp, longer time) for comparable yield. |
| 2,5-Dibromoanisole | 2 | 60 | <10% | Very low reactivity under mild conditions designed for C-I coupling. |
Experimental Protocols
The following protocols provide detailed methodologies for key experiments, offering a practical guide for laboratory application.
Protocol 1: Site-Selective Sonogashira Coupling of this compound
This procedure details the selective coupling at the C-I position, leaving the C-Br bond intact for further modification.[7]
Materials:
-
This compound (1.0 mmol, 313 mg)
-
Terminal Alkyne (e.g., Phenylacetylene) (1.2 mmol)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.02 mmol, 2 mol%)
-
Copper(I) iodide (CuI) (0.04 mmol, 4 mol%)
-
Triethylamine (TEA) (3.0 mmol)
-
Anhydrous Tetrahydrofuran (THF) (5 mL)
Procedure:
-
To a dry, argon-flushed Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous THF (5 mL) followed by triethylamine via syringe.
-
Stir the resulting suspension at room temperature for 10 minutes.
-
Add the terminal alkyne dropwise.
-
Heat the reaction mixture to 50 °C and monitor its progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.
-
Upon completion, cool the mixture to room temperature and dilute with diethyl ether (20 mL).
-
Filter the mixture through a pad of Celite to remove catalyst residues.
-
Wash the filtrate with a saturated aqueous solution of NH₄Cl (2 x 15 mL) and then with brine (15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the 2-bromo-5-alkynyl-anisole product.
Workflow for Comparative Reactivity Study
Executing a comparative study requires a systematic and parallel experimental setup to ensure that the only significant variable is the haloanisole substrate. This workflow ensures reliable and directly comparable results.
Conclusion
This compound stands out as a highly versatile and strategic building block in organic synthesis. Its key advantage lies in the significant differential reactivity between the carbon-iodine and carbon-bromine bonds. This allows for predictable, site-selective functionalization at the more labile C-I position under mild conditions, while preserving the C-Br bond for subsequent, potentially different, chemical transformations under more forcing conditions. Compared to mono-haloanisoles, it offers a direct route to di-substituted products. Compared to symmetric dihaloanisoles like 2,5-dibromoanisole, it provides unparalleled control for constructing complex, unsymmetrical molecules, making it an invaluable tool for researchers in drug discovery and materials science.
References
Safety Operating Guide
Proper Disposal of 2-Bromo-5-iodoanisole: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. This guide provides essential safety and logistical information for the proper disposal of 2-Bromo-5-iodoanisole (CAS No. 755027-18-0), a halogenated aromatic compound.
Immediate Safety and Hazard Information
This compound is classified as a hazardous substance.[1] According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it presents the following hazards:
-
Harmful if swallowed (Acute toxicity - Oral, Category 4)[1]
-
Causes skin irritation (Skin corrosion/irritation, Category 2)[1]
-
Causes serious eye irritation (Serious eye damage/eye irritation, Category 2A)[1]
-
May cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3)[1]
The signal word for this chemical is Warning .[1] Appropriate personal protective equipment (PPE), including safety glasses or goggles, chemical-resistant gloves, and a lab coat, should be worn at all times when handling this compound. All work should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Quantitative Data and Physical Properties
A summary of the available quantitative data and physical properties for this compound is provided in the table below. This information is crucial for safe handling and for the accurate completion of hazardous waste manifests.
| Property | Value | Source |
| CAS Number | 755027-18-0 | [1][2][3] |
| Molecular Formula | C₇H₆BrIO | [1][2][3] |
| Molecular Weight | 312.93 g/mol | [1][2][3] |
| GHS Hazard Classifications | Acute tox. 4 (Oral), Skin irrit. 2, Eye irrit. 2A, STOT SE 3 | [1] |
| GHS Hazard Statements | H302, H315, H319, H335 | [4] |
Step-by-Step Disposal Protocol
The proper disposal of this compound, as a halogenated organic compound, requires careful segregation and handling to ensure safety and compliance with environmental regulations. The following protocol outlines the necessary steps for its disposal.
1. Waste Segregation:
-
Crucially, never mix halogenated organic waste with non-halogenated waste. [5][6] This is because the disposal methods for these two types of waste are different and mixing them can increase disposal costs and create complex waste streams.
-
Designate a specific, clearly labeled waste container for "Halogenated Organic Waste."
2. Container Selection and Labeling:
-
Use a chemically compatible container with a secure, tight-fitting lid. Polyethylene containers are often a suitable choice.[7]
-
The container must be in good condition and free from leaks or contamination on the exterior.
-
As soon as the first drop of waste is added, the container must be labeled with the words "Hazardous Waste" and the full chemical name, "this compound."[5] Do not use abbreviations or chemical formulas.
-
If other halogenated solvents are to be added to the same container, a composite list of all components with their approximate percentages should be maintained on the label.
3. Waste Accumulation:
-
Store the waste container in a designated satellite accumulation area (SAA) within the laboratory, at or near the point of generation.
-
The SAA should be a cool, dry, and well-ventilated location, away from incompatible materials such as strong oxidizing agents, acids, and bases.
-
Keep the waste container closed at all times, except when adding waste.[8][9]
-
Do not overfill the container; a general rule is to fill it to no more than 90% of its capacity.
4. Requesting Disposal:
-
Once the container is full, or in accordance with your institution's policies, arrange for its disposal through your organization's Environmental Health and Safety (EHS) department.
-
Complete any required waste pickup forms, ensuring that all information is accurate and complete.
5. Decontamination of Empty Containers:
-
Any container that held this compound must be properly decontaminated before being discarded or repurposed.
-
Triple-rinse the container with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste in the designated halogenated organic waste container.
-
After decontamination, deface or remove the original labels before discarding the container in the appropriate solid waste stream.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, protecting both themselves and the environment. Always consult your institution's specific safety and disposal guidelines as they may have additional requirements.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. This compound - Amerigo Scientific [amerigoscientific.com]
- 3. scbt.com [scbt.com]
- 4. 791642-68-7 Cas No. | 5-Bromo-2-iodoanisole | Apollo [store.apolloscientific.co.uk]
- 5. benchchem.com [benchchem.com]
- 6. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
- 7. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 8. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 9. campusoperations.temple.edu [campusoperations.temple.edu]
Safeguarding Researchers: A Comprehensive Guide to Handling 2-Bromo-5-iodoanisole
For laboratory professionals engaged in drug development and scientific research, the safe handling of specialized chemical compounds is paramount. This guide provides essential safety and logistical information for 2-Bromo-5-iodoanisole, a halogenated aromatic compound, to ensure the well-being of researchers and the integrity of experimental work. The following procedural guidance outlines the necessary personal protective equipment (PPE), step-by-step handling protocols, and proper disposal methods.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a hazardous substance. Inhalation, ingestion, or skin contact can be harmful. It is known to cause skin irritation, serious eye irritation, and may lead to respiratory irritation.[1][2][3] Therefore, strict adherence to PPE protocols is mandatory.
Summary of Recommended Personal Protective Equipment
| PPE Category | Recommended Equipment | Rationale |
| Eye and Face Protection | Chemical safety goggles or safety glasses with side shields. A face shield may be required for splash hazards. | Protects against splashes and vapors that could cause serious eye damage.[1][4] |
| Skin Protection | Chemical-resistant gloves (e.g., Nitrile rubber), a chemically resistant lab coat or apron, and closed-toe shoes. | Prevents skin contact, which can lead to irritation or burns.[1][4] |
| Respiratory Protection | Work in a well-ventilated area or a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with appropriate organic vapor cartridges should be used. | Minimizes the inhalation of vapors that can cause respiratory tract irritation.[1][4] |
Operational Protocol for Handling this compound
A systematic approach to handling this compound is crucial to minimize exposure and prevent accidents. The following step-by-step experimental protocol should be followed:
1. Preparation of the Work Area:
- Ensure a calibrated and operational chemical fume hood is available.
- Clear the workspace of any unnecessary items to prevent clutter and potential contamination.
- Place all necessary equipment, including glassware, reagents, and waste containers, inside the fume hood before commencing work.
2. Chemical Handling:
- Wear the appropriate PPE as detailed in the table above before handling the chemical.
- Carefully measure and transfer the required amount of this compound. Utilize appropriate tools, such as spatulas or weighing paper, to minimize the generation of dust or aerosols.
- Conduct all experimental procedures involving the chemical within the confines of the chemical fume hood.[4]
- Keep the sash of the fume hood at the lowest possible height that still allows for comfortable and safe manipulation of the experiment.[4]
3. Spill and Emergency Procedures:
- In case of a spill, immediately alert others in the vicinity.
- For a small spill, use an absorbent material to contain it. Cover the spill with an appropriate absorbent and then carefully collect the material into a designated hazardous waste container.
- For larger spills, evacuate the area and follow your institution's emergency response procedures.
- In case of skin contact, immediately wash the affected area with soap and plenty of water.[1]
- In case of eye contact, flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[5] Seek immediate medical attention.
Disposal Plan for this compound Waste
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.
1. Waste Segregation:
- Halogenated organic waste, such as this compound and any solvents used to rinse contaminated glassware, must be collected separately from non-halogenated waste.[4]
2. Waste Containers:
- Use a designated, clearly labeled, and leak-proof container for halogenated waste.
- Ensure the waste container is kept closed when not in use.
3. Disposal Procedure:
- Follow your institution's specific guidelines for the disposal of hazardous chemical waste.[4]
- Do not dispose of this compound or its waste down the drain.
Logical Workflow for Handling this compound
The following diagram illustrates the key steps and decision points for the safe handling of this compound.
Caption: Workflow for Safe Handling of this compound.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
